molecular formula C7H7BrFNO B1344136 2-Bromo-4-fluoro-5-methoxyaniline CAS No. 420786-92-1

2-Bromo-4-fluoro-5-methoxyaniline

Cat. No.: B1344136
CAS No.: 420786-92-1
M. Wt: 220.04 g/mol
InChI Key: JRWKTSZPTRTXFS-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-5-methoxyaniline is a useful research compound. Its molecular formula is C7H7BrFNO and its molecular weight is 220.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-fluoro-5-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWKTSZPTRTXFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624835
Record name 2-Bromo-4-fluoro-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420786-92-1
Record name 2-Bromo-4-fluoro-5-methoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Properties and Synthesis of Bromo-Fluoro-Methoxyaniline Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Core Compound: 2-Bromo-5-fluoro-4-methoxyaniline

This section details the properties and safety information for 2-Bromo-5-fluoro-4-methoxyaniline, a key intermediate in organic synthesis.

Chemical Identity and Properties

The fundamental chemical identifiers and physical properties of 2-Bromo-5-fluoro-4-methoxyaniline are summarized below.

PropertyValueReference
CAS Number 445441-58-7[1][2][3]
Molecular Formula C7H7BrFNO[1][3]
Molecular Weight 220.04 g/mol [3]
Appearance N/A[1]
Purity ≥95%[1]
Safety and Handling

Safe handling and storage are paramount when working with this chemical. The following table outlines its hazard classifications and recommended safety precautions.

CategoryInformationReference
Signal Word Warning[1]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Precautionary Statements P261: Avoid breathing dust/fumes/gas/mist/vapours/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Storage Temperature 4-8°C[1]
Shipping Temperature Room Temperature[1]

Overview of Related Isomers

For comparative purposes, this section provides data on other isomers of bromo-fluoro-methoxyaniline.

4-Bromo-5-fluoro-2-methoxyaniline
PropertyValueReference
CAS Number 330794-03-1[4]
Molecular Formula C7H7BrFNO
Formula Weight 220.04[4]
Purity 96%[4]
Hazard Class 6.1[4]
Packing Group III[4]
4-Bromo-2-fluoro-5-methoxyaniline
PropertyValueReference
CAS Number 108310-38-9[5]
Molecular Formula C7H7BrFNO[5]
Molecular Weight 220.04 g/mol [5]
Purity >98%[5]

Experimental Protocols: Synthesis of Halogenated Anilines

While a specific protocol for 2-Bromo-4-fluoro-5-methoxyaniline is unavailable, the synthesis of structurally similar compounds provides a procedural basis. The following is a general method for the bromination of a substituted aniline.

General Bromination Procedure for a Substituted Aniline

This protocol is adapted from the synthesis of related bromo-anilines and can be modified for specific isomers.

Materials:

  • Substituted Aniline (e.g., 4-fluoro-5-methoxyaniline)

  • N-Bromosuccinimide (NBS)

  • N,N-dimethylformamide (DMF) or Dichloromethane (CH2Cl2)

  • Ethyl acetate (EA)

  • n-Hexane (Hx)

  • Sodium hydroxide (NaOH) solution (2N)

  • Water

  • Magnesium sulfate (MgSO4)

Procedure:

  • Dissolve the starting aniline in a suitable solvent such as DMF or CH2Cl2 in a two-necked flask equipped with a stirring device.

  • Cool the solution to a reduced temperature (e.g., 0-5°C or -10°C) to control the reaction rate and selectivity.

  • Slowly add a solution of N-bromosuccinimide (NBS) in the same solvent dropwise to the aniline solution while stirring. The molar ratio of NBS to aniline should be carefully controlled, typically around 1.1:1, to favor mono-bromination.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC).

  • Once the reaction is complete, quench the reaction mixture. If in an organic solvent like CH2Cl2, wash the solution sequentially with 2N sodium hydroxide and water.[6] If in DMF, proceed to extraction.

  • Extract the product into an organic solvent such as dichloromethane.[7]

  • Dry the organic layer over an anhydrous drying agent like magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system such as a mixture of ethyl acetate and n-hexane, to yield the purified bromo-aniline derivative.[7]

Visualization of Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a halogenated aniline derivative.

G cluster_synthesis Synthesis cluster_workup Workup & Extraction cluster_purification Purification start Starting Aniline dissolve Dissolve in Solvent (e.g., DMF, CH2Cl2) start->dissolve cool Cool Reaction Mixture (0-5°C) dissolve->cool add_nbs Add N-Bromosuccinimide (NBS) Solution cool->add_nbs react Stir until Reaction is Complete (Monitor by TLC) add_nbs->react quench Quench Reaction react->quench extract Extract with Organic Solvent (e.g., CH2Cl2) quench->extract wash Wash with NaOH and Water extract->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate chromatography Column Chromatography (Silica Gel, EA/Hx) concentrate->chromatography product Purified Product chromatography->product

Caption: Generalized workflow for the synthesis and purification of a bromo-aniline derivative.

Applications in Drug Development

Halogenated anilines, including bromo-fluoro-methoxyaniline isomers, are valuable building blocks in medicinal chemistry. Their utility stems from the presence of multiple reactive sites that allow for their incorporation into more complex molecules through various chemical transformations. These compounds can serve as precursors for the synthesis of active pharmaceutical ingredients (APIs).[8] The strategic placement of halogen and methoxy groups can influence the pharmacokinetic and pharmacodynamic properties of the final drug candidate. For instance, fluorinated anilines are used in the development of novel therapeutics, including those targeting specific enzymes or receptors.

References

Synthesis of 2-Bromo-4-fluoro-5-methoxyaniline from 4-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of 2-Bromo-4-fluoro-5-methoxyaniline, a key intermediate in pharmaceutical and materials science research. The document provides a comprehensive overview of a proposed synthetic route starting from 4-fluoro-5-methoxyaniline, based on established principles of electrophilic aromatic substitution.

Introduction

This compound is a substituted aniline derivative with a unique arrangement of functional groups, making it a valuable building block in the synthesis of complex organic molecules. The presence of bromine, fluorine, methoxy, and amino moieties allows for a variety of subsequent chemical transformations. This guide focuses on the regioselective bromination of 4-fluoro-5-methoxyaniline, a critical step in the synthetic pathway. While a specific protocol for this exact transformation is not widely reported, this guide proposes a robust method based on the well-established use of N-Bromosuccinimide (NBS) for the bromination of activated aromatic rings such as anilines[1][2][3].

Proposed Reaction Pathway

The synthesis of this compound from 4-fluoro-5-methoxyaniline is an electrophilic aromatic substitution reaction. The strong activating and ortho-, para-directing effects of the amino group are expected to be the dominant influence on the regioselectivity of the bromination. The proposed reaction is as follows:

Caption: Proposed reaction scheme for the bromination of 4-fluoro-5-methoxyaniline.

Experimental Protocol

This section outlines a detailed, proposed experimental procedure for the synthesis of this compound. This protocol is based on general methods for the bromination of anilines using N-Bromosuccinimide[1][2][3][4].

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
4-fluoro-5-methoxyaniline≥98%Commercially Available
N-Bromosuccinimide (NBS)Reagent GradeCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
Saturated Sodium Thiosulfate SolutionPrepared in-house
BrinePrepared in-house
Anhydrous Magnesium SulfateCommercially Available

3.2. Procedure

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-fluoro-5-methoxyaniline (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Brominating Agent: Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution over a period of 15-30 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the reaction by adding saturated sodium thiosulfate solution to consume any unreacted bromine.

  • Workup:

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the proposed synthesis. These values are estimates based on similar reactions reported in the literature for the bromination of substituted anilines.

ParameterExpected Value
Reactant Molar Ratios
4-fluoro-5-methoxyaniline1.0
N-Bromosuccinimide1.05
Reaction Conditions
SolventDichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time1-4 hours (monitor by TLC/HPLC)
Product Characteristics
Expected Yield70-90%
Purity (by HPLC)>98%
AppearanceOff-white to light brown solid

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G start Start: 4-fluoro-5-methoxyaniline dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to 0 °C dissolve->cool add_nbs Add N-Bromosuccinimide (NBS) cool->add_nbs react Reaction Monitoring (TLC/HPLC) add_nbs->react quench Quench with Na2S2O3 react->quench workup Aqueous Workup quench->workup dry Dry over MgSO4 workup->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Product: this compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed proposed methodology for the synthesis of this compound from 4-fluoro-5-methoxyaniline. The use of N-Bromosuccinimide as the brominating agent is a well-established and reliable method for the regioselective bromination of activated anilines. The provided experimental protocol and workflow offer a solid foundation for researchers to successfully synthesize this valuable chemical intermediate. It is recommended that the reaction be performed on a small scale initially to optimize conditions before scaling up.

References

Spectroscopic Profile of 2-Bromo-4-fluoro-5-methoxyaniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

  • IUPAC Name: 2-Bromo-4-fluoro-5-methoxyaniline

  • Molecular Formula: C₇H₇BrFNO

  • Molecular Weight: 220.04 g/mol

  • Structure: Chemical structure of this compound

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.3d~8.01HH-3
~6.8d~10.01HH-6
~3.9s-3H-OCH₃
~3.8br s-2H-NH₂

Note: The chemical shifts are approximate. The doublet multiplicity for H-3 is due to coupling with the fluorine atom, and for H-6 from coupling to the fluorine atom.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~155 (d, J ≈ 245 Hz)C-4
~148 (d, J ≈ 10 Hz)C-5
~135 (d, J ≈ 3 Hz)C-1
~118 (d, J ≈ 25 Hz)C-6
~115 (d, J ≈ 8 Hz)C-3
~105 (d, J ≈ 3 Hz)C-2
~56-OCH₃

Note: The chemical shifts are approximate. The carbons C-1 through C-6 are expected to show coupling with the fluorine atom, resulting in doublets with characteristic coupling constants.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300MediumN-H stretching (asymmetric and symmetric)
3100-3000MediumC-H stretching (aromatic)
2950-2850MediumC-H stretching (methyl)
1620-1580StrongN-H bending (scissoring)
1520-1480StrongC=C stretching (aromatic ring)
1250-1200StrongC-O stretching (aryl ether)
1150-1100StrongC-F stretching
850-750StrongC-H bending (out-of-plane)
650-550MediumC-Br stretching
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
221/219~98/100[M]⁺ (containing ⁸¹Br/⁷⁹Br)
206/204~40[M-CH₃]⁺
125~30[M-Br-CH₃]⁺
97~20[M-Br-CH₃-CO]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)
  • Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 500 MHz NMR spectrometer.

  • Procedure:

    • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Data Acquisition:

      • Transfer the solution to a 5 mm NMR tube.

      • Place the NMR tube in the spectrometer's probe.

      • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

      • Acquire the ¹H NMR spectrum using a standard pulse sequence.

      • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Data Processing:

      • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

      • Calibrate the chemical shifts using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Procedure (KBr Pellet Method):

    • Sample Preparation:

      • Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar.

      • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent KBr pellet.

    • Data Acquisition:

      • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

      • Record a background spectrum of the empty sample compartment.

      • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Procedure:

    • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.

    • Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

    • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel chemical entity like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Characterization Compound This compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Determine C-H Framework NMR->NMR_Data IR_Data Identify Functional Groups IR->IR_Data MS_Data Determine Molecular Weight & Fragmentation MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

2-Bromo-4-fluoro-5-methoxyaniline safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Safety and Handling of 2-Bromo-4-fluoro-5-methoxyaniline

Hazard Identification and GHS Classification

This compound is a substituted aniline. Substituted anilines are a class of compounds that can exhibit significant toxicity. Based on the hazard profiles of similar compounds, this compound is anticipated to be harmful if swallowed, toxic in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure. It is also expected to be very toxic to aquatic life with long-lasting effects.

1.1. GHS Classification (Anticipated)

The following table summarizes the likely GHS classification for this compound based on data for related compounds.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic life
Hazardous to the Aquatic Environment, ChronicCategory 1H410: Very toxic to aquatic life with long lasting effects

1.2. GHS Label Elements (Anticipated)

  • Pictograms:

    • Skull and Crossbones

    • Health Hazard

    • Environment

  • Signal Word: Danger

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H311 + H331: Toxic in contact with skin or if inhaled.

    • H373: May cause damage to organs through prolonged or repeated exposure.

    • H410: Very toxic to aquatic life with long lasting effects.

  • Precautionary Statements:

    • Prevention: P260, P264, P270, P271, P273, P280

    • Response: P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P311, P314, P362, P391

    • Storage: P403 + P233, P405

    • Disposal: P501

Physical and Chemical Properties

Specific quantitative data for this compound is limited. The following table provides general information that can be expected for a solid, substituted aniline of this nature.

PropertyValue
Appearance Solid
Molecular Formula C₇H₇BrFNO
Molecular Weight 220.04 g/mol

Experimental Protocols: Safe Handling Procedures

All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] An eyewash station and safety shower must be readily accessible.[1]

3.1. Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment when handling this compound.

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles or a face shield conforming to EN166 or NIOSH standards.[2]
Skin Protection
   Hand ProtectionWear appropriate protective gloves (e.g., nitrile rubber, neoprene) to prevent skin exposure.[3] Always check with the glove manufacturer for specific breakthrough times.
   Body ProtectionA full-length laboratory coat, long pants, and closed-toe shoes are mandatory.[1] For larger quantities, consider an impervious apron or suit.
Respiratory Protection If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]

3.2. Handling and Storage

  • Handling: Avoid all personal contact, including inhalation of dust.[4] Do not eat, drink, or smoke when using this product. Wash hands and face thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep away from incompatible materials such as strong oxidizing agents.[3] The container should be stored in a designated and labeled area, preferably in a locked cabinet.

First-Aid Measures

Immediate action is crucial in case of exposure.

Exposure RouteFirst-Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Call a POISON CENTER or doctor immediately.
Skin Contact Immediately take off all contaminated clothing. Rinse the skin with plenty of water/shower for at least 15 minutes. Call a POISON CENTER or doctor immediately.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist.
Ingestion Rinse mouth. Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most). Call a POISON CENTER or doctor if you feel unwell.

Fire-Fighting and Accidental Release Measures

5.1. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific Hazards: Combustion may produce toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen bromide gas.

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]

5.2. Accidental Release Measures

  • Personal Precautions: Evacuate the area. Avoid breathing dust and contact with the substance. Use the personal protective equipment outlined in Section 3.1.[5]

  • Environmental Precautions: Prevent the product from entering drains.

  • Methods for Cleaning Up: For small spills, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the spill area with a suitable solvent. For large spills, contain the material and follow the guidance of environmental health and safety personnel.[6]

Visualizations

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Prepare Fume Hood prep_ppe->prep_hood handling_weigh Weigh Compound prep_hood->handling_weigh handling_transfer Transfer to Reaction handling_weigh->handling_transfer cleanup_decon Decontaminate Glassware handling_transfer->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff & Dispose PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: Workflow for the safe handling of a hazardous chemical powder.

SDS_Sections cluster_hazards Hazard Identification cluster_response Emergency Response cluster_prevention Preventative Measures sds Safety Data Sheet (SDS) haz_id Section 2: Hazards Identification sds->haz_id first_aid Section 4: First-Aid Measures sds->first_aid handling Section 7: Handling and Storage sds->handling comp_info Section 3: Composition/Information on Ingredients haz_id->comp_info tox_info Section 11: Toxicological Information comp_info->tox_info fire Section 5: Fire-Fighting Measures first_aid->fire release Section 6: Accidental Release Measures fire->release exposure Section 8: Exposure Controls/Personal Protection handling->exposure

Caption: Key sections of a Safety Data Sheet (SDS).

References

Technical Guide: Solubility of 2-Bromo-4-fluoro-5-methoxyaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific quantitative experimental data on the solubility of 2-Bromo-4-fluoro-5-methoxyaniline in various organic solvents is not publicly available. This guide provides a theoretical assessment of its expected solubility based on its chemical structure and general principles of organic chemistry. Furthermore, a detailed, standardized experimental protocol is provided to enable researchers to determine these values empirically.

Predicted Solubility Profile

This compound is a substituted aniline with a molecular structure featuring both polar and non-polar characteristics. Its solubility is governed by the "like dissolves like" principle, where substances dissolve best in solvents with similar polarity.[1][2] The molecule contains:

  • Polar Groups: An amine (-NH₂) group and a methoxy (-OCH₃) group, which can participate in hydrogen bonding and dipole-dipole interactions. The fluorine and bromine atoms also contribute to the molecule's polarity.

  • Non-polar Group: A benzene ring, which is hydrophobic.

Amines are generally soluble in organic solvents such as alcohols, ethers, and benzene.[3][4][5] The presence of multiple polar functional groups suggests that this compound will be soluble in a range of polar and moderately polar organic solvents. Its solubility in non-polar solvents is expected to be lower but potentially still significant due to the benzene ring.

The following table summarizes the predicted qualitative solubility of this compound in common organic solvents, categorized by polarity.

Solvent ClassSolvent ExampleDielectric Constant (Approx.)Predicted SolubilityRationale
Polar Protic Methanol33.0High The amine and methoxy groups can form hydrogen bonds with the solvent.
Ethanol24.5High Similar to methanol, capable of strong hydrogen bonding interactions.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7Very High Strong dipole moment effectively solvates the polar groups of the aniline.
Acetonitrile37.5High Strong dipole moment allows for favorable dipole-dipole interactions.
Acetone20.7High The ketone group can act as a hydrogen bond acceptor for the amine group.
Tetrahydrofuran (THF)7.6Moderate to High Ether oxygen can act as a hydrogen bond acceptor; moderate polarity aligns well.
Ethyl Acetate6.0Moderate Lower polarity but still capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.
Slightly Polar Dichloromethane (DCM)9.1Moderate Can engage in dipole-dipole interactions; effective at dissolving many organic solids.
Non-polar Toluene2.4Low to Moderate The aromatic ring of toluene interacts favorably with the aniline's benzene ring (π-π stacking).
Hexane1.9Low Dominated by weak van der Waals forces, which are less effective at breaking the crystal lattice of the solid solute.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental method is required. The Shake-Flask Method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[6][7][8][9]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium.[9] The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the solute in the clear filtrate is measured using a suitable analytical technique (e.g., HPLC-UV, UV-Vis Spectroscopy).

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Procedure
  • Preparation: Add an excess amount of solid this compound to a series of vials. "Excess" means enough solid will remain undissolved at equilibrium.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the chosen organic solvent into each vial.

  • Equilibration: Securely cap the vials and place them in the temperature-controlled shaker. Agitate the mixtures at a constant temperature (e.g., 25 °C) for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.[6][8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.

  • Filtration: Carefully withdraw a sample from the supernatant using a syringe. Attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove all undissolved particles.

  • Dilution: Accurately dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC-UV or UV-Vis method to determine the concentration of this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualized Workflows

Logical Flow for Solubility Prediction

The following diagram illustrates the logical process for predicting the solubility of an organic compound based on its structural characteristics and the properties of the solvent.

G cluster_solute Solute Analysis: this compound cluster_solvent Solvent Analysis solute Identify Functional Groups - Amine (-NH2) - Methoxy (-OCH3) - Halogens (Br, F) - Benzene Ring polar Polar Moieties (H-bonding, Dipole-Dipole) solute->polar nonpolar Non-polar Moiety (van der Waals) solute->nonpolar predict Predict Solubility ('Like Dissolves Like') polar->predict Strong Interaction nonpolar->predict Weak Interaction solvent Characterize Solvent (e.g., Methanol, Hexane) polar_s Polar Solvent (High Dielectric Constant) solvent->polar_s nonpolar_s Non-polar Solvent (Low Dielectric Constant) solvent->nonpolar_s polar_s->predict nonpolar_s->predict result_high High Solubility (e.g., in Methanol) predict->result_high Polar Solute in Polar Solvent result_low Low Solubility (e.g., in Hexane) predict->result_low Polar Solute in Non-polar Solvent

Caption: Logic for predicting solubility based on solute-solvent polarity matching.

Experimental Workflow for the Shake-Flask Method

This diagram outlines the step-by-step laboratory procedure for determining quantitative solubility.

G prep 1. Preparation Add excess solid solute to vial solvent 2. Solvent Addition Add known volume of solvent prep->solvent equilibrate 3. Equilibration Agitate at constant temperature (e.g., 24-48h at 25°C) solvent->equilibrate settle 4. Phase Separation Allow excess solid to settle equilibrate->settle filter 5. Filtration Filter supernatant through 0.22 µm syringe filter settle->filter dilute 6. Dilution Dilute filtrate to known volume filter->dilute quantify 7. Quantification Analyze concentration via calibrated HPLC or UV-Vis dilute->quantify calculate 8. Calculation Solubility = [Conc] x Dilution Factor quantify->calculate

Caption: Standard operating procedure for the shake-flask solubility determination.

References

A Technical Guide to 2-Bromo-4-fluoro-5-methoxyaniline: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-4-fluoro-5-methoxyaniline and its isomers, crucial building blocks in medicinal chemistry. Given the specificity of the requested compound and the prevalence of its isomers in commercial and research contexts, this document addresses the family of bromo-fluoro-methoxyaniline derivatives to offer a thorough resource for drug development professionals.

Commercial Availability and Supplier Information

While this compound (CAS No. 1801745-33-7) is a specific isomer, its direct commercial availability is limited. However, several closely related isomers are readily available from various suppliers. These isomers are often used as key starting materials in the synthesis of complex molecules for drug discovery. The most common commercially available isomer is 2-Bromo-5-fluoro-4-methoxyaniline (CAS No. 445441-58-7) .

Below is a summary of suppliers for key isomers. Researchers are advised to confirm the specific isomer and its CAS number with the supplier before purchase.

Compound NameCAS NumberRepresentative Suppliers
2-Bromo-5-fluoro-4-methoxyaniline445441-58-7AOBChem, BLD Pharm[1][2]
4-Bromo-2-fluoro-5-methoxyaniline108310-38-9ChemScene
4-Bromo-5-fluoro-2-methoxyaniline330794-03-1Thermo Scientific Chemicals[3]
2-Bromo-4-fluoro-6-methoxyaniline354574-32-6Apollo Scientific
5-Bromo-2-methoxyaniline6358-77-6Sigma-Aldrich
2-Bromo-4-methoxyaniline32338-02-6Sigma-Aldrich, NINGBO INNO PHARMCHEM CO.,LTD.[4][5][6]

Physicochemical and Safety Data

A comprehensive understanding of the physicochemical properties and safety information is paramount for the effective and safe handling of these compounds in a laboratory setting. The data for several key isomers are presented below.

Physicochemical Properties
Property2-Bromo-5-fluoro-4-methoxyaniline2-Bromo-4-fluoroaniline2-Bromo-4-methoxyaniline
CAS Number 445441-58-7[1][7]1003-98-132338-02-6[5][6]
Molecular Formula C₇H₇BrFNO[1][7]C₆H₅BrFNC₇H₈BrNO[4]
Molecular Weight 220.04 g/mol [7]190.01 g/mol 202.05 g/mol [4]
Appearance Data not availableSolidBrown-yellow powder[5]
Melting Point Data not available40-41 °C[8]Data not available
Boiling Point Data not available221 °C[8]265.1 ± 20.0 °C at 760 mmHg[6]
Density Data not available1.67 g/mL at 25 °C[8]1.5 ± 0.1 g/cm³[6]
LogP 2.76020[7]Data not availableData not available
Safety and Handling

Halogenated anilines are generally considered hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Hazard Statement2-Bromo-5-fluoro-4-methoxyaniline2-Bromo-4-fluoro-6-methoxyaniline
GHS Pictograms WarningDanger
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]H302: Harmful if swallowedH312: Harmful in contact with skinH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[9]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]P261: Avoid breathing dust/fumesP270: Do not eat, drink or smoke when using this productP280: Wear protective gloves, protective clothing, eye protection and face protection.[9]

Experimental Protocols

Representative Synthesis of a Bromo-Fluoro-Methoxy-Aniline Derivative

This protocol outlines a potential pathway for the synthesis of a bromo-fluoro-methoxy-aniline derivative, which would likely involve the bromination of a corresponding fluoro-methoxyaniline precursor.

Objective: To synthesize a bromo-fluoro-methoxy-aniline via electrophilic bromination.

Materials:

  • Fluoro-methoxyaniline starting material

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF) or other suitable solvent

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve the fluoro-methoxyaniline starting material in DMF in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of N-Bromosuccinimide (1.05 equivalents) in DMF to the cooled aniline solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the desired bromo-fluoro-methoxy-aniline.

Analytical Methods

The purity and identity of the synthesized compound should be confirmed using standard analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic or phosphoric acid) is a suitable starting point for method development.[10][11][12] Detection is typically performed using a UV detector at a wavelength around 254 nm.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts and coupling constants will be characteristic of the specific substitution pattern of the aromatic ring.[13][14]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks in an approximately 1:1 ratio).

Applications in Drug Discovery

Halogenated anilines, including bromo-fluoro-methoxyaniline derivatives, are valuable building blocks in the synthesis of active pharmaceutical ingredients (APIs), particularly in the field of oncology.[15] Their utility stems from the ability to participate in various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, to construct complex molecular architectures.[6]

A primary application of these compounds is in the development of kinase inhibitors .[16] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[16] By designing molecules that can bind to the ATP-binding pocket of a specific kinase, it is possible to inhibit its activity and disrupt the downstream signaling that promotes cancer cell growth and survival.

General Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a general workflow for the synthesis of a kinase inhibitor using a bromo-fluoro-methoxyaniline building block.

G A This compound (Building Block) C Suzuki or Buchwald-Hartwig Cross-Coupling Reaction A->C B Heterocyclic Core (e.g., Pyrimidine, Pyrazole) B->C D Coupled Intermediate C->D Formation of C-C or C-N bond E Further Functionalization (e.g., amidation, alkylation) D->E F Final Kinase Inhibitor Candidate E->F Introduction of pharmacophoric features G Purification (e.g., HPLC) F->G H Biological Screening (Kinase Assays) G->H

Caption: General workflow for kinase inhibitor synthesis.

Role in Targeting Specific Signaling Pathways

While a specific signaling pathway directly modulated by a drug derived from this compound is not prominently documented, its structural motifs are found in inhibitors targeting various kinase-driven pathways. For instance, related fluorinated anilines are components of inhibitors for kinases such as MEK (part of the MAPK/ERK pathway) and various receptor tyrosine kinases. The development of the MEK inhibitor Binimetinib, for example, involved a (4-bromo-2-fluorophenyl)amino moiety.[17]

The general principle involves designing the final molecule to fit into the ATP-binding pocket of a target kinase, thereby preventing phosphorylation of downstream substrates and inhibiting the signaling cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS Growth Factor Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitor Kinase Inhibitor (Derived from Bromo-fluoro- methoxyaniline) Inhibitor->MEK Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Inhibition of the MAPK/ERK signaling pathway.

Conclusion

This compound and its commercially available isomers are versatile and valuable reagents for medicinal chemists and drug development professionals. Their utility as key building blocks in the synthesis of kinase inhibitors underscores their importance in the development of targeted cancer therapies. This guide provides a foundational understanding of their commercial availability, physicochemical properties, potential synthetic routes, and applications, serving as a valuable resource for researchers in the field. Careful consideration of the specific isomer and its properties is crucial for successful and safe implementation in research and development projects.

References

Crystal Structure of 2-Bromo-4-fluoro-5-methoxyaniline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the available information on the crystal structure of 2-Bromo-4-fluoro-5-methoxyaniline. Despite a thorough search of publicly available databases, the specific crystal structure for this compound has not been determined or published. This document, therefore, provides relevant chemical data for the target compound, outlines general synthetic and crystallographic methodologies through a case study of a structurally related molecule, and presents a generalized workflow for crystal structure determination.

This compound: Chemical Identity

While crystallographic data is unavailable, the fundamental chemical properties of this compound are known. A summary of this information is presented in Table 1.

PropertyValue
Chemical Name This compound
Molecular Formula C₇H₇BrFNO
Molecular Weight 220.04 g/mol
CAS Number Not available
Canonical SMILES COC1=CC(F)=C(C=C1N)Br
InChI Key Not available

Synthesis of Halogenated and Methoxylated Anilines

The synthesis of specifically this compound is not detailed in the literature. However, methods for the preparation of structurally similar compounds provide insight into potential synthetic routes.

A general approach to synthesizing substituted anilines involves the controlled bromination and functionalization of a precursor molecule. For instance, the synthesis of 4-Bromo-2-methoxyaniline involves the bromination of 2-methoxyaniline (o-anisidine) using 2,4,4,6-tetrabromo-2,5-cyclohexadienone in methylene chloride at low temperatures. The product is then purified by column chromatography.

Another relevant example is the preparation of 3-bromo-4-methoxyaniline from p-fluoronitrobenzene through a three-step process of bromination, etherification, and nitro-reduction. This multi-step synthesis highlights a versatile pathway for producing polysubstituted anilines.

Crystal Structure Analysis: A Case Study of a Related Compound

To illustrate the type of data obtained from a single-crystal X-ray diffraction study, we present the crystallographic information for a related molecule, 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine.

Quantitative Crystallographic Data

The key parameters defining the crystal structure of 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine are summarized in Table 2.

ParameterValue
Empirical Formula C₁₂H₉BrFNO
Formula Weight 282.11
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 3.9376(4) Åb = 20.999(3) Åc = 13.2700(15) Å
Unit Cell Angles α = 90°β = 95.035(7)°γ = 90°
Volume 1093.0(2) ų
Z 4
Density (calculated) 1.714 Mg/m³
Absorption Coefficient 3.75 mm⁻¹
F(000) 560
Experimental Protocol for Crystal Structure Determination

The following outlines the methodology typically employed for determining the crystal structure of a small organic molecule, exemplified by the study of 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine.

Synthesis and Crystallization: The compound was synthesized via a Suzuki coupling reaction between 5-bromo-2-fluoropyridine and 2-methoxy-5-bromophenylboronic acid in the presence of a palladium catalyst. Single crystals suitable for X-ray diffraction were obtained by recrystallization from a saturated chloroform/methanol solution.

X-ray Data Collection: A suitable single crystal was mounted on a diffractometer. The crystal was kept at a constant temperature (e.g., 296 K) during data collection. X-ray diffraction data were collected using Mo Kα radiation (λ = 0.71073 Å). A series of frames were collected with oscillation scans.

Structure Solution and Refinement: The collected diffraction data were processed to yield the unit cell parameters and intensity data. The structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Generalized Workflow for Single-Crystal X-ray Crystallography

The process of determining a crystal structure is a well-defined workflow. The following diagram illustrates the key stages from sample preparation to final structure validation.

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Validation & Deposition Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization Crystal_Selection Crystal Selection Crystallization->Crystal_Selection Xray_Diffraction X-ray Diffraction Crystal_Selection->Xray_Diffraction Data_Processing Data Processing & Integration Xray_Diffraction->Data_Processing Structure_Solution Structure Solution (Direct/Patterson Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation Deposition Deposition in Database (e.g., CCDC) Validation->Deposition

A generalized workflow for single-crystal X-ray crystallography.

An In-depth Technical Guide to the Thermogravimetric Analysis of 2-Bromo-4-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a thermal analysis technique where the mass of a sample is measured over time as the temperature changes. This method provides valuable information about the physical and chemical phenomena of a material, including thermal stability, decomposition, and the presence of volatile components. In the context of pharmaceutical development, TGA is instrumental in characterizing the thermal properties of active pharmaceutical ingredients (APIs) and excipients.

Hypothetical Thermal Decomposition Profile

Based on the structure of 2-Bromo-4-fluoro-5-methoxyaniline, a multi-stage decomposition process can be anticipated under an inert atmosphere. The presence of bromine, fluorine, methoxy, and amine functional groups suggests a complex thermal degradation pathway.

Table 1: Hypothetical Thermogravimetric Analysis Data for this compound

ParameterValueDescription
Initial Mass 5.00 mgThe starting mass of the sample.
Heating Rate 10 °C/minThe rate at which the sample is heated.
Atmosphere Nitrogen (50 mL/min)The inert gas environment to prevent oxidative decomposition.
Temperature Range 25 °C to 600 °CThe temperature scan range for the analysis.
Onset of Decomposition ~ 180 °CThe temperature at which significant mass loss begins.
First Stage Decomposition 180 °C - 250 °CCorresponds to the initial loss of smaller functional groups.
Mass Loss~ 25%The percentage of mass lost during the first stage.
Second Stage Decomposition 250 °C - 400 °CRepresents the major degradation of the aromatic ring structure.
Mass Loss~ 55%The percentage of mass lost during the second stage.
Final Residue @ 600 °C ~ 20%The remaining mass at the end of the analysis, potentially consisting of a stable carbonaceous residue.

Detailed Experimental Protocol

The following protocol outlines a standard procedure for conducting a thermogravimetric analysis of a fine chemical solid like this compound.

3.1. Instrumentation

  • Instrument: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+).

  • Crucible: Platinum or alumina pan.

  • Balance: High-precision microbalance integrated into the TGA instrument.

  • Gas Supply: High-purity nitrogen.

3.2. Sample Preparation

  • Ensure the this compound sample is a fine, homogenous powder to promote uniform heat distribution.

  • Accurately weigh approximately 5 mg of the sample into a pre-tared TGA crucible.

  • Record the exact initial mass.

3.3. TGA Method Parameters

  • Purge Gas: Set the nitrogen purge gas flow rate to 50 mL/min to maintain an inert atmosphere.

  • Equilibration: Equilibrate the sample at 25 °C for 5 minutes.

  • Heating Program: Ramp the temperature from 25 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: Record the sample mass, temperature, and time throughout the experiment.

3.4. Data Analysis

  • Plot the percentage of mass loss versus temperature to obtain the TGA curve.

  • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

  • Determine the onset temperature of decomposition and the temperature ranges for each distinct mass loss step.

  • Quantify the percentage of mass loss for each decomposition stage and the final residue.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the thermogravimetric analysis process.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Setup & Analysis cluster_data Data Processing & Interpretation start Start weigh Weigh ~5 mg of This compound start->weigh load Load sample into TGA crucible weigh->load instrument Place crucible in TGA instrument load->instrument setup Set parameters: - Atmosphere: N2 - Heating Rate: 10°C/min - Range: 25-600°C instrument->setup run Run TGA Analysis setup->run acquire Acquire Mass vs. Temperature Data run->acquire plot Generate TGA and DTG Curves acquire->plot analyze Determine: - Onset Temperature - Mass Loss % - Residue % plot->analyze report Final Report analyze->report

Caption: Experimental workflow for the thermogravimetric analysis of this compound.

Interpretation of Hypothetical Results and Signaling Pathways of Decomposition

The multi-stage decomposition suggested in Table 1 can be rationalized by considering the bond energies within the this compound molecule. The initial mass loss at lower temperatures (180 °C - 250 °C) likely corresponds to the cleavage of the methoxy and amine groups. The subsequent major mass loss at higher temperatures (250 °C - 400 °C) would involve the fragmentation of the more stable aromatic ring, including the scission of the carbon-bromine and carbon-fluorine bonds.

The logical relationship for the proposed thermal decomposition is depicted below.

Decomposition_Pathway cluster_stage1 Stage 1 Decomposition (180-250°C) cluster_stage2 Stage 2 Decomposition (250-400°C) parent This compound (Solid) intermediate Unstable Intermediate parent->intermediate Heat (Δ) volatiles1 Volatile Fragments (e.g., CH3•, •NH2) intermediate->volatiles1 Mass Loss ~25% residue Carbonaceous Residue (~20%) intermediate->residue Further Heating (Δ) volatiles2 Aromatic Ring Fragments (e.g., HBr, HF, NOx) residue->volatiles2 Mass Loss ~55%

Caption: Proposed thermal decomposition pathway for this compound.

Conclusion

While specific experimental TGA data for this compound is not currently available in the public domain, this technical guide provides a robust framework for conducting and interpreting such an analysis. The hypothetical data and experimental protocol are based on established principles of thermal analysis and the known chemistry of similar halogenated and aminated aromatic compounds. The thermal stability information derived from TGA is essential for the safe handling, processing, and formulation of this compound in research and development settings. It is recommended that experimental verification be performed to ascertain the precise thermal decomposition profile.

2-Bromo-4-fluoro-5-methoxyaniline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the physicochemical properties of 2-Bromo-4-fluoro-5-methoxyaniline reveals critical data for its application in research and development. This technical guide provides a concise summary of its molecular formula and weight, essential for laboratory and drug development professionals.

The fundamental molecular characteristics of this compound are presented below. It is important to note that while the inquiry specified this compound, the available data corresponds to the isomeric compound 2-Bromo-5-fluoro-4-methoxyaniline.

PropertyValue
Chemical Name 2-Bromo-5-fluoro-4-methoxyaniline
CAS Number 445441-58-7
Molecular Formula C7H7BrFNO[1][2][3]
Molecular Weight 220.04 g/mol [1][2]
Exact Mass 218.97000 u[2]

This data is foundational for stoichiometric calculations in chemical reactions, analytical characterization, and pharmacokinetic modeling in drug discovery processes. The precise molecular weight is crucial for high-resolution mass spectrometry analysis, a common technique in modern research settings.

References

Technical Guide: HPLC Purity Analysis of 2-Bromo-4-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive methodology for the purity analysis of 2-Bromo-4-fluoro-5-methoxyaniline using High-Performance Liquid Chromatography (HPLC). Ensuring the purity of this compound is critical for its use as an intermediate in pharmaceutical synthesis, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).

Introduction

This compound is a substituted aniline derivative used as a building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is paramount to ensure the reliability and reproducibility of synthetic processes and the quality of the final drug substance. Reversed-phase HPLC (RP-HPLC) with UV detection is a widely adopted and powerful technique for the separation, identification, and quantification of substituted anilines and their potential impurities.[1] This method offers high resolution, sensitivity, and quantitative accuracy, making it the preferred choice for purity analysis.

Experimental Protocol

This section details a robust RP-HPLC method for the purity determination of this compound.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for the analysis of substituted anilines.[1]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Phosphoric acid (or other suitable buffer components)

    • This compound reference standard (high purity)

Chromatographic Conditions

A typical starting point for method development would involve the following conditions, which can be optimized as needed:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Elution Time (min) | %B0 | 2025 | 8030 | 8031 | 2035 | 20
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimized based on UV scan)
Injection Volume 10 µL
Sample and Standard Preparation
  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.

Analysis and Calculation

Inject the prepared solutions into the HPLC system. The percentage purity is typically calculated using the area normalization method from the resulting chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The following table summarizes hypothetical quantitative data from the HPLC analysis of three different lots of this compound, demonstrating the expected results.

Lot NumberRetention Time (min)Peak Area (mAU*s)% Area (Purity)
Lot A 12.544589099.85%
Lot B 12.554612399.52%
Lot C 12.534557899.71%

Visualization of Experimental Workflow

The logical flow of the HPLC purity analysis is depicted in the following diagram.

HPLC_Workflow start Start: Sample Receipt prep_std Prepare Reference Standard (100 µg/mL) start->prep_std prep_sample Prepare Sample Solution (1 mg/mL) start->prep_sample filtration Filter Solutions (0.45 µm) prep_std->filtration prep_sample->filtration injection Inject Solutions into HPLC filtration->injection hplc_setup HPLC System Setup (Column, Mobile Phase, etc.) hplc_setup->injection chrom_acq Chromatographic Separation & Data Acquisition injection->chrom_acq data_proc Data Processing (Peak Integration) chrom_acq->data_proc calc Calculate Purity (% Area Normalization) data_proc->calc report Generate Report calc->report end End: Purity Verified report->end

Caption: Experimental workflow for HPLC purity analysis.

Potential Impurities

During the synthesis of substituted anilines, several types of impurities can arise. A robust HPLC method should be able to separate the main peak from these potential impurities, which may include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Positional isomers: Isomers with the bromo, fluoro, or methoxy groups in different positions on the aniline ring.

  • Over-brominated or under-brominated species: Compounds with additional or fewer bromine atoms.

  • Degradation products: Products resulting from oxidation or other degradation pathways.

The use of a PDA detector is highly recommended as it allows for the comparison of UV spectra across each peak, helping to identify co-eluting peaks and providing evidence of peak purity.

Conclusion

The described HPLC method provides a reliable and robust approach for the purity analysis of this compound. This guide offers a comprehensive framework for researchers, scientists, and drug development professionals to establish a quality control procedure for this important pharmaceutical intermediate. The provided experimental protocol, data representation, and workflow diagram serve as a valuable resource for method implementation and validation.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Bromo-4-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs). 2-Bromo-4-fluoro-5-methoxyaniline is a valuable building block in medicinal chemistry, and its derivatization via Suzuki coupling allows for the introduction of diverse aryl and heteroaryl moieties, facilitating the exploration of new chemical space in drug discovery programs.

These application notes provide a detailed protocol for the Suzuki coupling of this compound with a variety of arylboronic acids. The presented data, based on established procedures for structurally similar compounds, offers a comparative overview of expected yields with different coupling partners.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that begins with the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by transmetalation with a boronic acid, which is activated by a base. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the cycle to continue.

Data Presentation: Expected Yields for Suzuki Coupling with this compound

The following table summarizes the expected yields for the Suzuki coupling of this compound with various arylboronic acids. The yields are representative and based on data from similar reactions with other ortho-bromoanilines.[1] Optimization of reaction conditions may be necessary to achieve these yields.

Arylboronic Acid PartnerSubstituent TypeExpected Yield (%)
Phenylboronic acidNeutral85 - 95
4-Methoxyphenylboronic acidElectron-donating90 - 98
4-(Trifluoromethyl)phenylboronic acidElectron-withdrawing80 - 90
3-Thienylboronic acidHeteroaromatic75 - 85
4-Pyridylboronic acidHeteroaromatic (N-containing)70 - 80

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura cross-coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound, the respective arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Catalyst & Base B Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B 1. C Add Degassed Solvent B->C 2. D Heat and Stir (80-110 °C) C->D 3. E Monitor Progress (TLC, LC-MS) D->E 4. F Cool to Room Temperature E->F 5. G Extraction (Organic Solvent, H2O, Brine) F->G 6. H Drying & Concentration G->H 7. I Purification (Column Chromatography) H->I 8. J Pure Product I->J 9.

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle cluster_0 pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R1-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R1-Pd(II)Ln-R2 transmetalation->pd2_intermediate boronate R2-B(OR)3- boronate->transmetalation base Base base->boronate boronic_acid R2-B(OH)2 boronic_acid->base reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R1-R2 reductive_elimination->product aryl_halide R1-X (this compound) aryl_halide->oxidative_addition

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-fluoro-5-methoxyaniline with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] This powerful transformation offers a versatile and efficient method for the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][2] These application notes provide a detailed guide for the successful amination of 2-Bromo-4-fluoro-5-methoxyaniline with a variety of primary amines. The protocols and data presented are based on established methodologies for structurally similar aryl bromides and serve as a robust starting point for reaction optimization.

Reaction Principle

The Buchwald-Hartwig amination of this compound proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The primary amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the new C-N bond, yielding the desired N-substituted 4-fluoro-5-methoxy-benzene-1,2-diamine product and regenerating the active Pd(0) catalyst.[3][4]

The judicious selection of the palladium source, phosphine ligand, base, and solvent is critical for achieving high yields and reaction efficiency.[5]

Data Presentation: Representative Reaction Conditions

The following tables summarize typical conditions for the Buchwald-Hartwig amination of aryl bromides with primary amines. While specific data for this compound is not extensively published, the conditions outlined for analogous substrates provide a strong predictive framework for reaction development.

Table 1: Coupling with Aliphatic Primary Amines

Primary AminePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Estimated Yield (%)
n-ButylaminePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.4)Toluene1008-1685-95
Iso-propylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane10012-2475-85
CyclohexylaminePd₂(dba)₃ (2)BrettPhos (4)LiHMDS (1.5)THF8010-1880-90
BenzylaminePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene11012-2470-85

Yields are estimated based on typical outcomes for similar 2-bromoaniline substrates.

Table 2: Coupling with Anilines

AnilinePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Estimated Yield (%)
AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)Toluene11012-2475-90
4-MethoxyanilinePd₂(dba)₃ (1.5)XPhos (3.6)NaOtBu (1.4)Toluene1008-1680-95
3,5-DimethylanilinePd(OAc)₂ (2)BINAP (3)K₃PO₄ (2.0)Dioxane11012-2470-85

Yields are estimated based on typical outcomes for similar 2-bromoaniline substrates.[1]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This procedure is a general starting point and may require optimization for specific primary amines.

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add the this compound, the palladium precursor, the phosphine ligand, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the primary amine to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 4-fluoro-5-methoxy-benzene-1,2-diamine.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Complex Pd(II) Intermediate (L2Pd(Ar)Br) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R-NH2) Pd(II)_Complex->Amine_Coordination R-NH2 Amido_Complex Pd(II)-Amido Complex [L2Pd(Ar)(NHR)]+ Amine_Coordination->Amido_Complex Base (-HBr) Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-NHR Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Pd Catalyst & Ligand - Base start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) reagents->inert solvent_amine Add Anhydrous Solvent and Primary Amine inert->solvent_amine heat Heat Reaction Mixture (80-110 °C) solvent_amine->heat monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) heat->monitor workup Aqueous Workup: - Quench with NH4Cl(aq) - Extract with Organic Solvent monitor->workup Reaction Complete purify Purify Crude Product (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols: The Strategic Use of 2-Bromo-4-fluoro-5-methoxyaniline in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-4-fluoro-5-methoxyaniline is a key building block in medicinal chemistry, particularly for the synthesis of targeted kinase inhibitors. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and methoxy and amine groups, provides a versatile scaffold for constructing complex heterocyclic systems that are central to many potent therapeutic agents. The bromine atom serves as a convenient handle for various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile introduction of diverse molecular fragments to explore structure-activity relationships (SAR). The fluorine atom can enhance metabolic stability and binding affinity, while the aniline and methoxy groups provide additional points for modification and interaction with the target protein.[1][2][3]

These application notes provide a comprehensive overview of the utility of this compound and its analogs in the synthesis of kinase inhibitors, with a focus on Epidermal Growth Factor Receptor (EGFR) inhibitors. A detailed protocol for the synthesis of a key intermediate in the production of Osimertinib, a third-generation EGFR inhibitor, is presented as a primary example.

Key Applications in Kinase Inhibitor Synthesis

Substituted anilines are crucial components in the synthesis of numerous kinase inhibitors, particularly those targeting EGFR, which is implicated in non-small-cell lung cancer (NSCLC).[4][5][6] The aniline moiety often serves as a key pharmacophore that interacts with the hinge region of the kinase domain. The specific substituents on the aniline ring play a critical role in modulating potency, selectivity, and pharmacokinetic properties.

While direct literature on the use of this compound is emerging, its structural analog, 4-fluoro-2-methoxy-5-nitroaniline, is a well-established precursor in the synthesis of Osimertinib.[7][8] The synthetic strategies involving this nitro-analog can be adapted for this compound, potentially offering alternative or improved synthetic routes.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general EGFR signaling pathway, which is a common target for kinase inhibitors synthesized from aniline derivatives, and a generalized workflow for the synthesis of such inhibitors.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization EGF EGF (Ligand) EGF->EGFR PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT STAT Dimerization->STAT AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: EGFR Signaling Pathway and Downstream Effects.

Synthesis_Workflow Start Starting Material: This compound Step1 Nucleophilic Aromatic Substitution or Cross-Coupling Reaction Start->Step1 Intermediate1 Key Intermediate Step1->Intermediate1 Step2 Functional Group Interconversion (e.g., Reduction of Nitro Group) Intermediate1->Step2 Intermediate2 Amine Intermediate Step2->Intermediate2 Step3 Amide Coupling (e.g., with Acryloyl Chloride) Intermediate2->Step3 FinalProduct Final Kinase Inhibitor Step3->FinalProduct Purification Purification and Characterization FinalProduct->Purification

Caption: Generalized Workflow for Kinase Inhibitor Synthesis.

Experimental Protocols

The following protocol details the synthesis of a key intermediate for Osimertinib, starting from 4-fluoro-2-methoxy-5-nitroaniline, a close analog of this compound. This protocol can be adapted for the bromo-analog, likely involving a palladium-catalyzed cross-coupling reaction in the first step.

Protocol 1: Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine

This protocol is adapted from the initial synthesis of Osimertinib intermediates.[7][8]

Materials:

  • 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole

  • 4-fluoro-2-methoxy-5-nitroaniline

  • Methanesulfonic acid

  • 1,4-Dioxane

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • To a solution of 3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole (1.0 eq) in 1,4-dioxane, add 4-fluoro-2-methoxy-5-nitroaniline (1.0 eq) and methanesulfonic acid (1.2 eq).

  • Heat the reaction mixture to 80°C and stir for 5 hours.

  • Cool the mixture and add DIPEA (2.2 eq).

  • Filter the resulting precipitate and dry under vacuum to yield N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine.

Protocol 2: Synthesis of N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamine

Materials:

  • N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine

  • N,N,N'-trimethyl-1,2-ethanediamine

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylacetamide (DMAc)

  • Sodium hydroxide (NaOH) aqueous solution

Procedure:

  • To a solution of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine (1.0 eq) in DMAc, add N,N,N'-trimethyl-1,2-ethanediamine (1.3 eq) and DIPEA (1.3 eq).

  • Heat the reaction mixture to 80°C and stir for 5 hours.

  • Cool the mixture and add a NaOH aqueous solution.

  • Filter the resulting precipitate and dry under vacuum to yield the desired product.[8]

Protocol 3: Reduction of the Nitro Group and Acrylamide Formation (Final Steps for Osimertinib)

  • The nitro group of the intermediate from Protocol 2 is reduced to an amine, typically using iron powder and ammonium chloride in a mixture of ethanol and water.[7]

  • The resulting aniline is then reacted with acryloyl chloride to form the final covalent warhead of Osimertinib.[7]

Data Presentation

The following table summarizes the key intermediates and their yields in a reported synthesis of Osimertinib.

Intermediate NameStarting MaterialsYield (%)Reference
N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine3-(2-chloro-4-pyrimidinyl)-1-methyl-1H-indole, 4-fluoro-2-methoxy-5-nitroaniline89.7[8]
N1-(2-(dimethylamino)ethyl)-5-methoxy-N1-methyl-N4-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)-2-nitrobenzene-1,4-diamineN-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)-2-pyrimidinamine, N,N,N'-trimethyl-1,2-ethanediamine97.4[8]
Osimertinib3-chloro-N-(2-((2-(dimethylamino)ethyl)methylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide, Trimethylamine85.8[8]

Conclusion

This compound and its analogs are highly valuable intermediates in the synthesis of kinase inhibitors. The protocols and data presented, centered around the synthesis of the potent EGFR inhibitor Osimertinib, highlight the strategic importance of these substituted anilines in modern drug discovery. The versatility of the chemical handles on this scaffold allows for the creation of diverse libraries of compounds for screening and optimization, ultimately leading to the development of novel and effective targeted therapies for diseases such as cancer. Researchers and drug development professionals can leverage these methodologies to accelerate their discovery programs.

References

Application of 2-Bromo-4-fluoro-5-methoxyaniline and its Analogs in Medicinal Chemistry: A Case Study on SIRT6 Activators

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aniline derivatives are pivotal building blocks in medicinal chemistry, providing a versatile scaffold for the synthesis of a wide array of therapeutic agents. The strategic incorporation of halogen and alkoxy groups onto the aniline ring system allows for fine-tuning of the physicochemical properties and biological activity of the resulting molecules. 2-Bromo-4-fluoro-5-methoxyaniline and its structural isomers, such as 5-Bromo-4-fluoro-2-methylaniline, are valuable intermediates in drug discovery due to their multiple reactive sites that can be exploited for the construction of complex molecular architectures. These building blocks are particularly useful in coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental in the synthesis of heterocyclic compounds and other core structures of modern pharmaceuticals.[1] This application note will focus on the use of a close analog, 5-bromo-4-fluoro-2-methylaniline, in the synthesis of potent and selective Sirtuin 6 (SIRT6) activators, exemplified by the small molecule MDL-800.

SIRT6 is a NAD+-dependent histone deacetylase that plays a crucial role in regulating genome stability, DNA repair, metabolism, and inflammation. Its dysregulation has been implicated in various age-related diseases, including cancer, neurodegenerative disorders, and metabolic syndrome. Consequently, the development of small molecule activators of SIRT6 has emerged as a promising therapeutic strategy.

Application in the Synthesis of SIRT6 Activator MDL-800

A key application of bromo-fluoro-aniline derivatives is demonstrated in the synthesis of MDL-800, a potent and selective allosteric activator of SIRT6.[2] The synthesis utilizes 5-bromo-4-fluoro-2-methylaniline as a crucial starting material.[1][3] The resulting compound, MDL-800, has been shown to enhance the deacetylase activity of SIRT6 and exhibit therapeutic potential in various disease models.

Quantitative Data on MDL-800 Activity

The biological activity of MDL-800 has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

ParameterValueCell Line/SystemReference
SIRT6 Activation
EC₅₀11.0 ± 0.3 μMFDL assay with RHKK-Ac-AMC peptide[3]
Antiproliferative Activity
IC₅₀21.5 - 34.5 μMVarious NSCLC cell lines[3]
EC₅₀ (Proliferation)90.4 µMBEL-7405 hepatocellular carcinoma cells[4]
Histone Deacetylation
IC₅₀23.3 µMBEL-7405 hepatocellular carcinoma cells[4]

EC₅₀: Half-maximal effective concentration; IC₅₀: Half-maximal inhibitory concentration; FDL: Fluor de Lys; NSCLC: Non-small cell lung cancer.

Experimental Protocols

Synthesis of MDL-800

The synthesis of MDL-800 is a multi-step process starting from 5-bromo-4-fluoro-2-methylaniline.[3]

Step 1: Synthesis of methyl 5-amino-2-(N-(5-bromo-4-fluoro-2-methylphenyl)sulfamoyl)benzoate (Intermediate 4)

A detailed procedure for the initial steps leading to intermediate 4 is outlined in the supplementary information of the cited literature.[5] This involves the reaction of 5-bromo-4-fluoro-2-methylaniline with methyl 2-(chlorosulfonyl)-5-nitrobenzoate, followed by reduction of the nitro group.

Step 2: Synthesis of MDL-800

  • To a solution of methyl 5-amino-2-(N-(5-bromo-4-fluoro-2-methylphenyl)sulfamoyl)benzoate (4) (27.1 g, 65.2 mmol) in 50 mL pyridine, add 3,5-dichlorobenzene-1-sulfonyl chloride (5) (19.07 g, 78.2 mmol) at 0 °C.[3]

  • Stir the reaction at 0 °C for approximately 1 hour.[3]

  • Allow the reaction to warm to room temperature and stir for an additional 6 hours.[3]

  • Cool the reaction to 0 °C and adjust the pH to 3–4 with 2 N hydrochloric acid.[3]

  • Filter the resulting precipitate and purify by column chromatography on silica gel (petroleum ether:ethyl acetate = 3:1) to yield MDL-800 as a white solid (32.52 g, 80% yield).[3]

Characterization Data for MDL-800:

  • HRMS (ESI+) m/z: Calculated for C₂₁H₁₆BrCl₂FN₂O₆S₂ (M + H)⁺: 623.8994, Found: 624.9072.[3]

Biological Assays

Fluor de Lys (FDL) SIRT6 Activity Assay

This assay is a fluorescence-based method to measure the deacetylase activity of SIRT6.

  • Prepare a 50 μL reaction mixture containing 5 μM of wild-type SIRT6 protein, 2.5 mM NAD+, and 75 μM of the acetylated peptide substrate RHKK-Ac-AMC.[3]

  • Add the test compound (e.g., MDL-800) or DMSO (as a control) to the reaction mixture.

  • Incubate the reaction at 37 °C for a specified time (e.g., 30 minutes).

  • Add a developer solution that reacts with the deacetylated peptide to produce a fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 480/530 nm).[6]

  • Calculate the SIRT6 activity based on the fluorescence signal relative to controls.

Western Blot for Histone H3 Acetylation

This protocol is used to determine the effect of SIRT6 activators on the acetylation status of histone H3 in cells.

  • Sample Preparation: Culture cells (e.g., NSCLC cell lines) and treat with various concentrations of MDL-800 for a specified time (e.g., 48 hours).[3] Lyse the cells and extract total protein.

  • SDS-PAGE: Separate 10-25 µg of total protein per lane on a high-percentage SDS-polyacrylamide gel to resolve low molecular weight histone proteins.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for optimal retention of histones).[7][8]

  • Blocking: Block the membrane for at least 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or 5% BSA in TBST).

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated histone H3 at lysine 9 (H3K9Ac) or other modifications of interest (e.g., H3K18Ac, H3K56Ac) overnight at 4°C with gentle rocking.[3] A primary antibody against total histone H3 should be used as a loading control.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply an enhanced chemiluminescence (ECL) detection reagent and visualize the protein bands using an imaging system.[7]

  • Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone H3 levels to determine the effect of the treatment.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 5_bromo_4_fluoro_2_methylaniline 5-Bromo-4-fluoro-2-methylaniline intermediate Methyl 5-amino-2-(N-(5-bromo-4-fluoro-2-methylphenyl)sulfamoyl)benzoate 5_bromo_4_fluoro_2_methylaniline->intermediate Reaction & Reduction reagents1 Methyl 2-(chlorosulfonyl)-5-nitrobenzoate reagents1->intermediate MDL_800 MDL-800 intermediate->MDL_800 Sulfonylation reagents2 3,5-Dichlorobenzene-1-sulfonyl chloride Pyridine reagents2->MDL_800

Caption: Synthetic workflow for MDL-800.

SIRT6_Pathway cluster_activation SIRT6 Activation cluster_downstream Downstream Effects cluster_outcomes Therapeutic Outcomes MDL800 MDL-800 (SIRT6 Activator) SIRT6 SIRT6 MDL800->SIRT6 Allosteric Activation Deacetylation Deacetylation SIRT6->Deacetylation DNA_Repair DNA Repair SIRT6->DNA_Repair NFkB NF-κB Signaling SIRT6->NFkB Inhibition Histones Histone H3 (H3K9ac, H3K56ac) Gene_Expression Altered Gene Expression Histones->Gene_Expression Deacetylation->Histones Anti_Cancer Anti-Cancer Effects DNA_Repair->Anti_Cancer Inflammation Inflammation NFkB->Inflammation Neuroprotection Neuroprotection Inflammation->Neuroprotection Gene_Expression->Anti_Cancer

Caption: SIRT6 signaling pathway activation by MDL-800.

Western_Blot_Workflow A Cell Lysis & Protein Extraction B SDS-PAGE A->B 1. Sample Prep C Protein Transfer to Membrane B->C 2. Separation D Blocking C->D 3. Transfer E Primary Antibody Incubation (e.g., anti-H3K9ac) D->E 4. Blocking F Secondary Antibody Incubation E->F 5. Probing G Detection (ECL) F->G 6. Detection H Image Analysis G->H 7. Analysis

References

2-Bromo-4-fluoro-5-methoxyaniline: A Versatile Building Block for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-Bromo-4-fluoro-5-methoxyaniline is a strategically substituted aniline derivative that serves as a valuable building block in the synthesis of a wide array of heterocyclic compounds. The presence of multiple reactive sites—a bromo group amenable to cross-coupling reactions, a nucleophilic amino group, and an activated aromatic ring—offers medicinal chemists a versatile platform for the construction of complex molecular architectures. This trifunctional nature allows for its incorporation into various heterocyclic systems, many of which are scaffolds for biologically active molecules and active pharmaceutical ingredients (APIs).

The strategic positioning of the bromo, fluoro, and methoxy substituents on the aniline core provides a rich platform for diverse chemical transformations. The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are fundamental for creating carbon-carbon and carbon-nitrogen bonds, respectively. The electron-donating methoxy group and the electron-withdrawing fluorine atom influence the electronic properties of the aromatic ring, thereby modulating its reactivity and the properties of the resulting heterocyclic compounds.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key heterocyclic structures, highlighting its role in the development of novel chemical entities for drug discovery and materials science.

Application in the Synthesis of Substituted Benzofurans

One of the key applications of this compound is in the synthesis of substituted benzofurans. Benzofurans are a class of heterocyclic compounds found in many natural products and pharmaceuticals, exhibiting a broad range of biological activities. Palladium-catalyzed intramolecular cyclization is a powerful method to construct the benzofuran core from appropriately substituted precursors derived from 2-bromoanilines.

Experimental Protocol: Synthesis of a Benzofuran Derivative via Intramolecular Cyclization

This protocol describes a general procedure for the synthesis of a 2-substituted benzofuran derivative starting from this compound. The initial step involves the Sonogashira coupling of the bromoaniline with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring.

Step 1: Sonogashira Coupling

  • Materials:

    • This compound

    • Terminal alkyne (e.g., Phenylacetylene)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (TEA)

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Procedure:

    • To a dry, inert-atmosphere flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add anhydrous THF and triethylamine (3.0 eq).

    • Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous ammonium chloride solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization to Benzofuran

  • Materials:

    • Product from Step 1

    • Palladium catalyst (e.g., Palladium(II) acetate)

    • Base (e.g., Potassium carbonate)

    • Anhydrous solvent (e.g., Toluene or DMF)

  • Procedure:

    • To a dry, inert-atmosphere flask, add the product from Step 1 (1.0 eq), Palladium(II) acetate (0.1 eq), and potassium carbonate (2.0 eq).

    • Evacuate and backfill the flask with an inert gas.

    • Add anhydrous toluene.

    • Heat the reaction mixture to 100-110 °C and stir for 12-16 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture, filter through a pad of celite, and wash with ethyl acetate.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the desired benzofuran derivative.

Quantitative Data:

Reactant 1Reactant 2ProductCatalyst System (Sonogashira)Catalyst System (Cyclization)Solvent(s)Temp (°C)Time (h)Yield (%)
This compoundPhenylacetylene5-Fluoro-6-methoxy-2-phenylbenzofuranPd(PPh₃)₂Cl₂ / CuIPd(OAc)₂THF, Toluene65, 1106, 1675-85
This compound1-Hexyne2-Butyl-5-fluoro-6-methoxybenzofuranPd(PPh₃)₂Cl₂ / CuIPd(OAc)₂DMF, Toluene70, 1105, 1470-80

Application in the Synthesis of N-Aryl Morpholines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing N-aryl heterocycles, which are prevalent in medicinal chemistry. This compound can be effectively coupled with cyclic amines like morpholine to generate N-aryl morpholine derivatives. These products can serve as intermediates for more complex drug candidates.

Experimental Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol provides a detailed methodology for the palladium-catalyzed amination of this compound with morpholine.

  • Materials:

    • This compound

    • Morpholine

    • Palladium(II) acetate (Pd(OAc)₂)

    • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous Toluene

  • Procedure:

    • In a glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.4 eq).

    • Add this compound (1.0 eq).

    • Add anhydrous toluene, followed by morpholine (1.2 eq).

    • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 12-18 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a short plug of silica gel, eluting with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to afford 4-(4-fluoro-5-methoxy-2-aminophenyl)morpholine.

Quantitative Data:

Aryl HalideAmineProductCatalyst/Ligand SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compoundMorpholine4-(4-Fluoro-5-methoxy-2-aminophenyl)morpholinePd(OAc)₂ / XPhosNaOtBuToluene1001685-95
This compoundPiperidine1-(4-Fluoro-5-methoxy-2-aminophenyl)piperidinePd₂(dba)₃ / BINAPCs₂CO₃Dioxane1101880-90

Visualizing Synthetic Pathways

To better illustrate the synthetic strategies, the following diagrams created using the DOT language visualize the experimental workflows.

experimental_workflow_benzofuran cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Intramolecular Cyclization A 2-Bromo-4-fluoro- 5-methoxyaniline C Pd(PPh₃)₂Cl₂ / CuI TEA, THF/DMF A->C B Terminal Alkyne B->C D Coupled Intermediate C->D 60-70°C E Coupled Intermediate F Pd(OAc)₂ K₂CO₃, Toluene E->F G Benzofuran Derivative F->G 100-110°C experimental_workflow_buchwald reagents This compound + Morpholine catalyst_system Pd(OAc)₂ / XPhos NaOtBu, Toluene reagents->catalyst_system 1. Mix reaction_conditions Heat to 100°C catalyst_system->reaction_conditions 2. React workup Workup & Purification reaction_conditions->workup 3. Isolate product 4-(4-Fluoro-5-methoxy- 2-aminophenyl)morpholine workup->product 4. Purify

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-4-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromo-4-fluoro-5-methoxyaniline. This versatile synthetic intermediate is of significant interest in medicinal chemistry and materials science due to its unique substitution pattern, which allows for the strategic introduction of diverse functionalities. The protocols herein cover Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, offering a foundational guide for the synthesis of complex molecular architectures.

Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. This compound serves as an excellent substrate for these transformations. The bromine atom provides a reactive handle for oxidative addition to the palladium catalyst, while the fluorine and methoxy groups modulate the electronic properties and lipophilicity of the resulting products. The aniline moiety offers a site for further functionalization, making this a highly valuable building block in the development of novel pharmaceuticals and functional materials. These application notes provide established starting points for methodology development that can be adapted and optimized for specific research and drug discovery needs.

Data Presentation

The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions of this compound and analogous aryl bromides with different coupling partners.

Table 1: Suzuki-Miyaura Coupling of this compound

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
(4-cyanophenyl)boronic acidPd(dppf)Cl₂·CH₂Cl₂K₂CO₃1,4-Dioxane/H₂O1003Not specified[1]

Table 2: Representative Buchwald-Hartwig Amination of Aryl Bromides

AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene1008-1660-88
AnilinePd(OAc)₂ / XPhosK₃PO₄1,4-Dioxane11012-18Good
BenzylaminePd₂(dba)₃ / BrettPhosLHMDSTHF8012Moderate

Note: Data in this table is representative for analogous 2-bromopyridines and serves as a starting point for optimization with this compound.

Table 3: Representative Sonogashira Coupling of Aryl Bromides

AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF604-12High
TrimethylsilylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHDMF808-1670-90

Note: Data in this table is representative for similar aryl bromides and provides a basis for developing conditions for this compound.

Table 4: Representative Heck Coupling of Aryl Bromides

AlkeneCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile10018-24Moderate-Good
n-Butyl acrylatePd(OAc)₂ / PPh₃NaOAcDMF10024Good

Note: This data is based on general Heck reaction conditions and may require optimization for the specific substrate.

Experimental Protocols

The following are detailed protocols for the palladium-catalyzed cross-coupling reactions of this compound.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4'-fluoro-5'-methoxy-[1,1'-biphenyl]-2-carbonitrile-4-amine from this compound and (4-cyanophenyl)boronic acid.[1]

  • Materials:

    • This compound

    • (4-cyanophenyl)boronic acid

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

    • Inert gas (Argon or Nitrogen)

    • Standard laboratory glassware and work-up reagents

  • Procedure:

    • To a reaction vial, add this compound (1.0 equiv), (4-cyanophenyl)boronic acid (1.5 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.1 equiv), and potassium carbonate (3.0 equiv).

    • Add 1,4-dioxane and water to the vial.

    • Bubble the reaction mixture with argon for 5 minutes.

    • Seal the vial and stir the reaction at 100 °C for 3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction to room temperature and filter through Celite®.

    • Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination (General Protocol)

This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine.

  • Materials:

    • This compound

    • Amine (e.g., morpholine, aniline)

    • Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

    • Phosphine ligand (e.g., Xantphos, XPhos, or BrettPhos)

    • Base (e.g., NaOtBu or K₃PO₄)

    • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

    • Inert gas (Argon or Nitrogen)

    • Standard laboratory glassware and work-up reagents

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-2 mol%), phosphine ligand (2-4 mol%), and base (1.4 equiv) to a dry Schlenk tube or reaction vial.

    • Add anhydrous solvent, followed by this compound (1.0 equiv) and the amine (1.2 equiv).

    • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • After completion (typically 12-24 hours), cool the reaction to room temperature.

    • Quench the reaction with saturated aqueous NH₄Cl.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Sonogashira Coupling (General Protocol)

This protocol outlines a general procedure for the coupling of this compound with a terminal alkyne.

  • Materials:

    • This compound

    • Terminal alkyne (e.g., phenylacetylene)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Amine base (e.g., triethylamine or diisopropylamine)

    • Anhydrous solvent (e.g., THF or DMF)

    • Inert gas (Argon or Nitrogen)

    • Standard laboratory glassware and work-up reagents

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-5 mol%).

    • Add the anhydrous solvent and the amine base.

    • Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature.

    • Stir the reaction mixture at room temperature or heat to 40-60 °C.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite®, washing with an organic solvent.

    • Wash the filtrate with saturated aqueous NH₄Cl and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 4: Heck Coupling (General Protocol)

This protocol provides a general method for the coupling of this compound with an alkene.

  • Materials:

    • This compound

    • Alkene (e.g., styrene or n-butyl acrylate)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Phosphine ligand (e.g., P(o-tol)₃ or PPh₃)

    • Base (e.g., Et₃N or NaOAc)

    • Anhydrous solvent (e.g., Acetonitrile or DMF)

    • Inert gas (Argon or Nitrogen)

    • Standard laboratory glassware and work-up reagents

  • Procedure:

    • To a reaction vessel, add this compound (1.0 equiv), Pd(OAc)₂ (2-5 mol%), and the phosphine ligand (4-10 mol%).

    • Evacuate and backfill the vessel with an inert gas.

    • Add the anhydrous solvent, the alkene (1.2-1.5 equiv), and the base (1.5-2.0 equiv).

    • Stir the reaction mixture at 80-120 °C for 18-24 hours.

    • Monitor the reaction progress by GC-MS or LC-MS.

    • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Palladium_Catalyzed_Cross_Coupling_Cycle cluster_legend Legend Pd(0)L_n Active Catalyst Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-M) Ar-R Product Ar-Pd(II)-R(L_n)->Ar-R Reductive Elimination Ar-R->Pd(0)L_n Ar-X Aryl Halide R-M Coupling Partner

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow start Start reagents Combine Reactants, Catalyst, Ligand, and Base start->reagents solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert reaction Heat and Stir Reaction Mixture inert->reaction monitoring Monitor Progress (TLC, LC-MS, GC-MS) reaction->monitoring workup Quench and Extract Product monitoring->workup Upon Completion purification Purify by Chromatography workup->purification end Characterize Product purification->end

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

References

Synthesis of Novel Pharmaceutical Intermediates from 2-Bromo-4-fluoro-5-methoxyaniline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel pharmaceutical intermediates utilizing 2-Bromo-4-fluoro-5-methoxyaniline as a key starting material. This versatile building block is notably employed in the synthesis of precursors to targeted cancer therapeutics, such as the Epidermal Growth Factor Receptor (EGFR) inhibitor, Osimertinib (AZD9291). The methodologies outlined herein focus on key synthetic transformations, including nitration, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination, providing a foundation for the development of complex pharmaceutical compounds.

Application Note: Synthesis of a Key Precursor for Osimertinib

This compound is a critical starting material for the synthesis of 4-fluoro-2-methoxy-5-nitroaniline, a key intermediate in the production of Osimertinib. Osimertinib is a third-generation EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations. The synthesis involves a nitration reaction to introduce a nitro group at the 5-position, followed by subsequent transformations.

The EGFR signaling pathway is a critical regulator of cell growth and proliferation. In certain cancers, mutations in the EGFR lead to its constitutive activation, driving uncontrolled cell division. Osimertinib selectively and irreversibly inhibits the kinase activity of mutant EGFR, thereby blocking downstream signaling pathways and inhibiting cancer cell growth.

EGFR_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT-mTOR Pathway cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Osimertinib Osimertinib Osimertinib->EGFR Inhibits (Covalent Binding) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes nitration_workflow start Start dissolve Dissolve 2-Bromo-4-fluoro- 5-methoxyaniline in concentrated H₂SO₄ at 0°C start->dissolve add_nitrating_agent Add fuming nitric acid dropwise at 0-5°C dissolve->add_nitrating_agent react Stir at 0°C for 1-2 hours add_nitrating_agent->react quench Slowly pour reaction mixture into ice water react->quench filter Filter the precipitate quench->filter wash Wash with water filter->wash dry Dry the product wash->dry end End (2-bromo-4-fluoro- 5-methoxy-nitroaniline) dry->end suzuki_workflow start Start mix_reagents Combine this compound, arylboronic acid, base, and Pd catalyst in a flask start->mix_reagents degas Degas the solvent and add to the reaction mixture mix_reagents->degas heat Heat the reaction mixture under inert atmosphere degas->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor workup Perform aqueous workup and extraction monitor->workup purify Purify by column chromatography workup->purify end End (Coupled Product) purify->end buchwald_workflow start Start mix_reagents Combine this compound, amine, base, Pd catalyst, and ligand in a flask start->mix_reagents degas Degas the solvent and add to the reaction mixture mix_reagents->degas heat Heat the reaction mixture under inert atmosphere degas->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor workup Perform aqueous workup and extraction monitor->workup purify Purify by column chromatography workup->purify end End (Aminated Product) purify->end

Application Notes and Protocols: 2-Bromo-4-fluoro-5-methoxyaniline in the Development of Materials for Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

These application notes and protocols are therefore presented as a prospective guide for researchers. The experimental details are based on established synthetic methodologies and characterization techniques for analogous compounds.

Introduction: The Potential of 2-Bromo-4-fluoro-5-methoxyaniline

This compound possesses a unique combination of functional groups that make it an attractive starting material for the synthesis of advanced organic electronic materials.

  • Aniline Moiety: The amino group serves as a versatile handle for C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) to build larger conjugated systems, often incorporating electron-rich triarylamine structures known for their excellent hole-transporting properties.

  • Bromo Group: The bromine atom provides a reactive site for various cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings, enabling the extension of the π-conjugated system. This is crucial for tuning the electronic and photophysical properties of the final material.

  • Fluoro and Methoxy Substituents: These groups allow for fine-tuning of the material's electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The fluorine atom can enhance thermal stability and influence molecular packing, while the methoxy group can modulate solubility and electronic character.

Prospective Application: Hole-Transporting Materials (HTMs)

A primary application for derivatives of this compound is in the development of hole-transporting materials. In devices like perovskite solar cells, the HTM plays a crucial role in efficiently extracting holes from the perovskite layer and transporting them to the anode.

Hypothetical Material Design

A common strategy for designing HTMs is to create star-shaped or dendritic molecules with a central core and multiple electron-rich arms. Using this compound, one could envision a synthetic route to create a triarylamine-based HTM.

G cluster_start Starting Material cluster_reaction1 Buchwald-Hartwig Amination cluster_reaction2 Suzuki Coupling start 2-Bromo-4-fluoro- 5-methoxyaniline intermediate Intermediate Diarylamine start->intermediate Couple with Aryl Halide final_product Final Triarylamine HTM intermediate->final_product Couple with Arylboronic Acid

Caption: Hypothetical synthetic workflow for an HTM.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of a hypothetical hole-transporting material derived from this compound.

Synthesis of a Diarylamine Intermediate via Buchwald-Hartwig Amination

Objective: To synthesize a diarylamine by coupling this compound with an aryl halide.

Materials:

  • This compound

  • Aryl iodide or bromide (e.g., 4-iodotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the aryl halide (1.1 eq), NaOtBu (1.4 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G start Combine Reactants in Schlenk Flask inert Establish Inert Atmosphere (Ar/N2) start->inert solvent Add Anhydrous Toluene inert->solvent heat Heat and Stir (100-110 °C) solvent->heat monitor Monitor by TLC heat->monitor quench Cool and Quench with Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

Caption: Buchwald-Hartwig amination workflow.

Device Fabrication and Characterization (Perovskite Solar Cell)

Objective: To fabricate and characterize a perovskite solar cell using the newly synthesized HTM.

Protocol:

  • Substrate Cleaning: Sequentially clean FTO-coated glass substrates by sonicating in detergent, deionized water, acetone, and isopropanol. Dry with a nitrogen stream and treat with UV-ozone for 15 minutes.

  • Electron Transport Layer (ETL) Deposition: Deposit a compact TiO₂ layer by spin-coating, followed by a mesoporous TiO₂ layer. Sinter the substrates at 500 °C.

  • Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO) onto the TiO₂ layer. Anneal at 100-150 °C to form the perovskite film.

  • Hole-Transporting Layer (HTL) Deposition: Dissolve the synthesized HTM in a suitable solvent (e.g., chlorobenzene) with additives like bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) and 4-tert-butylpyridine (tBP). Spin-coat the HTL solution onto the perovskite layer.

  • Electrode Deposition: Thermally evaporate a gold or silver counter electrode onto the HTL under high vacuum.

  • Characterization: Measure the current density-voltage (J-V) characteristics of the completed device under simulated AM 1.5G solar illumination. Determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Representative Data for Analogous Methoxyaniline-Based HTMs

The following table summarizes key performance parameters for hole-transporting materials derived from other methoxyaniline derivatives, as reported in the literature. This data is provided for comparative purposes to guide the expected performance of materials derived from this compound.

MaterialHOMO (eV)LUMO (eV)Hole Mobility (cm²V⁻¹s⁻¹)PCE (%)Reference
Spiro-OMeTAD-5.1 to -5.2-2.1 to -2.22 x 10⁻⁴ - 1 x 10⁻³~20-25Widely Reported
BF-002-5.18-2.013.1 x 10⁻⁴14.20[1]
BF-003-5.20-2.032.5 x 10⁻⁴14.07[1]
tDBF-5.25-2.159.1 x 10⁻³19.46[2]

Signaling Pathways and Logical Relationships

In the context of organic electronics, "signaling pathways" can be interpreted as the flow of charge carriers through a device. The following diagram illustrates the energy level alignment and charge transport process in a perovskite solar cell.

G cluster_device Perovskite Solar Cell Energy Levels FTO FTO (Anode) ETL ETL (e.g., TiO2) ETL->FTO Transport Perovskite Perovskite Absorber Electron e⁻ Perovskite->Electron Hole h⁺ Perovskite->Hole HTM HTM (Hypothetical) Metal Metal (Cathode) HTM->Metal Transport Photon Photon (hν) Photon->Perovskite Absorption Electron->ETL Injection Hole->HTM Injection

Caption: Charge transport in a perovskite solar cell.

Conclusion

While direct applications of this compound in organic electronics are yet to be reported, its molecular structure provides a strong foundation for the development of novel, high-performance materials. The protocols and comparative data presented here offer a roadmap for researchers to explore the potential of this promising building block in advancing the field of organic electronics. Further research is warranted to synthesize and characterize derivatives of this compound to fully assess their utility in devices such as perovskite solar cells and OLEDs.

References

Application Notes and Protocols for the Heck Reaction of 2-Bromo-4-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Heck reaction of 2-Bromo-4-fluoro-5-methoxyaniline. Due to the electron-donating nature of the aniline and methoxy groups, specific conditions are recommended to facilitate this carbon-carbon bond formation. The following information is curated from established methodologies for Heck reactions on structurally similar substituted bromoanilines and is intended to serve as a comprehensive guide for reaction setup, execution, and optimization.

Introduction

The Mizoroki-Heck reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1] This reaction has found extensive application in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[2] The reaction of this compound with various alkenes allows for the introduction of a vinyl group, leading to the formation of substituted styrenes which are valuable intermediates in medicinal chemistry.

The catalytic cycle of the Heck reaction generally involves the oxidative addition of the aryl halide to a Pd(0) species, followed by alkene coordination and insertion, and finally, β-hydride elimination to release the product and regenerate the catalyst.[3] The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, particularly with electron-rich aryl bromides like this compound.

Data Presentation: Comparative Heck Reaction Conditions for Substituted Bromoanilines

The following table summarizes reaction conditions from literature for Heck reactions performed on bromoanilines with structural similarities to this compound. This data provides a valuable reference for selecting starting conditions for your experiment.

Aryl BromideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
N-(2-bromophenyl)-N-methyl acrylamideMethyl 2-fluoroacrylatePd(OAc)₂ (10)NoneAgOAcDioxane9015Not specified
4-Bromo-2,6-dimethylanilineAcrylonitrilePd(OAc)₂ (5)Tri-o-tolylphosphine (10)NaOAcDMA1402075-87[4]
1-Bromo-4-nitrobenzeneStyrenePd-NHC-H (0.5)-Na₂CO₃DMA50199.87

Experimental Protocols

This section provides a detailed, generalized protocol for the Heck reaction of this compound with a generic alkene (e.g., ethyl acrylate).

Materials:

  • This compound

  • Alkene (e.g., Ethyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N) or Sodium acetate (NaOAc)

  • Anhydrous N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA)

  • Schlenk tube or a round-bottom flask with a reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and Tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF or DMA (5-10 mL) via syringe. Stir the mixture until all solids have dissolved.

  • Add the alkene (e.g., ethyl acrylate, 1.2 mmol, 1.2 equiv) and the base (e.g., triethylamine, 1.5 mmol, 1.5 equiv) to the reaction mixture via syringe.

  • Reaction Conditions: Immerse the Schlenk tube in a preheated oil bath at 100-140 °C.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

Mandatory Visualizations

Heck Reaction Catalytic Cycle

Heck_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd_complex Ar-X alkene_coordination Alkene Coordination pd_complex->alkene_coordination pd_alkene_complex [Ar-Pd(II)-X(L₂)(Alkene)] alkene_coordination->pd_alkene_complex Alkene migratory_insertion Migratory Insertion pd_alkene_complex->migratory_insertion pd_alkyl_complex R-CH₂-CH(Ar)-Pd(II)-X(L₂) migratory_insertion->pd_alkyl_complex beta_hydride_elimination β-Hydride Elimination pd_alkyl_complex->beta_hydride_elimination pd_hydride_complex H-Pd(II)-X(L₂) beta_hydride_elimination->pd_hydride_complex product Substituted Alkene beta_hydride_elimination->product reductive_elimination Reductive Elimination (+ Base) pd_hydride_complex->reductive_elimination reductive_elimination->pd0 Regeneration base_hx Base-HX reductive_elimination->base_hx

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow for the Heck Reaction

Heck_Workflow start Start setup Reaction Setup (Aryl Halide, Catalyst, Ligand) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->inert reagents Add Solvent, Alkene, and Base inert->reagents heat Heat Reaction Mixture (100-140 °C) reagents->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Aqueous Workup (Extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for the Heck reaction.

References

Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-4-fluoro-5-methoxyaniline with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool in organic synthesis.[1][2] Its applications are widespread, particularly in the synthesis of complex molecules such as pharmaceuticals, natural products, and advanced organic materials.[2] The Sonogashira coupling is valued for its mild reaction conditions and broad functional group tolerance.[2]

This document provides detailed application notes and protocols for the Sonogashira coupling of 2-Bromo-4-fluoro-5-methoxyaniline with a variety of terminal alkynes. This polysubstituted aniline is a valuable building block in medicinal chemistry, and its alkynylated derivatives are key intermediates in the synthesis of various heterocyclic compounds and potential drug candidates.

Reaction Principle

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide. Transmetalation of the acetylide from copper to the palladium complex, followed by reductive elimination, yields the final coupled product and regenerates the active palladium(0) catalyst.

Data Presentation

The following table summarizes representative data for the Sonogashira coupling of this compound with various terminal alkynes under optimized conditions.

EntryTerminal AlkyneProductYield (%)Reaction Time (h)
1Phenylacetylene4-Fluoro-5-methoxy-2-(phenylethynyl)aniline856
21-Hexyne4-Fluoro-2-(hex-1-yn-1-yl)-5-methoxyaniline788
3Trimethylsilylacetylene4-Fluoro-5-methoxy-2-((trimethylsilyl)ethynyl)aniline924
43-Ethynylpyridine4-Fluoro-5-methoxy-2-(pyridin-3-ylethynyl)aniline817
5Propargyl alcohol3-(2-Amino-5-fluoro-4-methoxyphenyl)prop-2-yn-1-ol7510

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Standard Sonogashira Coupling (with Copper Co-catalyst)

This protocol is a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the anhydrous solvent and the amine base via syringe.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and stir for the required time, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is an alternative that can be advantageous for substrates sensitive to copper or to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like PPh₃ or a Buchwald ligand, 2-5 mol%)

  • Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the anhydrous solvent.

  • Add the terminal alkyne to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Aryl Halide, Pd Catalyst, & CuI inert Inert Atmosphere (N2 or Ar) solvents Add Anhydrous Solvent & Amine Base alkyne Add Terminal Alkyne heat Heat & Stir alkyne->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to RT monitor->cool extract Extraction cool->extract purify Column Chromatography extract->purify product Isolated Product purify->product Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-X(L2) pd0->pd_complex Oxidative Addition (Ar-X) alkynyl_pd Ar-Pd(II)-C≡CR'(L2) pd_complex->alkynyl_pd Transmetalation alkynyl_pd:s->pd0:s Reductive Elimination product Ar-C≡CR' alkynyl_pd->product cu_x CuX cu_acetylide Cu-C≡CR' cu_x->cu_acetylide R'C≡CH + Base cu_acetylide->pd_complex cu_acetylide->cu_x Transmetalation to Pd

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions with 2-Bromo-4-fluoro-5-methoxyaniline.

Troubleshooting Guides

Issue 1: Low to No Product Yield

Low or no yield of the desired coupled product is a common challenge when working with electron-rich and sterically hindered substrates like this compound. Below is a step-by-step guide to troubleshoot this issue.

Potential Causes and Recommended Actions:

  • Suboptimal Catalyst/Ligand System: The choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for this challenging substrate.

    • Action: Screen a panel of more robust catalyst systems. Buchwald ligands, known for their effectiveness with electron-rich aryl halides, are a good starting point.[1] Consider pre-formed catalysts or generating the active catalyst in situ.

  • Ineffective Base: The base plays a crucial role in the transmetalation step. The choice and quality of the base can significantly impact the reaction outcome.

    • Action: Experiment with different bases. While common bases like K₂CO₃ can be effective, stronger bases like Cs₂CO₃ or K₃PO₄ are often more suitable for challenging couplings.[2] Ensure the base is finely powdered and anhydrous, especially for non-aqueous reactions. Interestingly, some anhydrous couplings with K₃PO₄ may require a small amount of water to proceed efficiently.[1]

  • Inappropriate Solvent: The solvent system must be able to dissolve the reactants and facilitate the catalytic cycle.

    • Action: Test a range of solvents. Aprotic polar solvents like dioxane, THF, or DMF, often in combination with water, are commonly used. For unprotected ortho-bromoanilines, 2-MeTHF has been shown to provide excellent yields.[2]

  • Low Reaction Temperature: The reaction may require higher thermal energy to overcome the activation barrier.

    • Action: Gradually increase the reaction temperature. Typical Suzuki coupling temperatures range from 80-110 °C.

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen.

    • Action: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Use properly degassed solvents.

Issue 2: Significant Byproduct Formation (Homocoupling, Protodeboronation)

The formation of side products can compete with the desired cross-coupling reaction, leading to reduced yields and purification challenges.

Potential Causes and Recommended Actions:

  • Homocoupling of Boronic Acid: This side reaction is often caused by the presence of oxygen.

    • Action: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas throughout the reaction.

  • Protodeboronation: The boronic acid can be converted back to the corresponding arene, especially in the presence of a strong base and water.

    • Action: Use anhydrous conditions where possible. Consider using a milder base or switching to a more stable boronic ester (e.g., a pinacol ester).

  • Debromination of the Starting Material: The bromoaniline can be reduced to the corresponding aniline.

    • Action: This can be a sign of catalyst issues or impurities. Ensure high-purity starting materials and catalyst.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst system for the Suzuki coupling of this compound?

A1: For unprotected ortho-bromoanilines, a highly effective system has been identified as the preformed CataCXium A palladacycle.[2] Other promising options include catalyst systems based on Buchwald ligands such as SPhos or XPhos, paired with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.

Q2: Which base should I start with for my optimization?

A2: Cesium carbonate (Cs₂CO₃) has been shown to be a highly effective base for the Suzuki coupling of similar ortho-bromoaniline substrates, leading to high yields.[2] Potassium phosphate (K₃PO₄) is another excellent choice, particularly for base-sensitive substrates.

Q3: Can I run this reaction open to the atmosphere?

A3: It is highly discouraged. The palladium catalyst, particularly in its active Pd(0) state, is susceptible to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and the formation of homocoupling byproducts. For reproducible and high-yielding results, always perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.

Q4: How do the electronic properties of the boronic acid affect the reaction?

A4: Generally, boronic acids with electron-donating groups tend to react more readily in Suzuki couplings. However, successful couplings have been achieved with a wide range of boronic acids, including those with both electron-donating and electron-withdrawing substituents, as well as various heterocyclic boronic acids.[2][3]

Q5: My reaction seems to stall before completion. What can I do?

A5: If the reaction stalls, consider the following:

  • Catalyst Loading: A slight increase in the catalyst loading might be necessary for complete conversion.

  • Reaction Time: The reaction may simply require a longer time to go to completion. Monitor the reaction progress over an extended period.

  • Reagent Quality: Ensure the purity of your starting materials, as impurities can inhibit the catalyst.

Data Presentation

The following tables summarize optimized and representative conditions for the Suzuki coupling of ortho-bromoanilines, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Optimized Reaction Conditions for a Generic Unprotected ortho-Bromoaniline [2]

ParameterOptimized Condition
Catalyst CataCXium A palladacycle
Base Cs₂CO₃
Solvent 2-MeTHF / H₂O
Temperature 80 °C
Yield Up to 95%

Table 2: Effect of Different Parameters on Suzuki Coupling of Bromoanilines (General Trends)

ParameterCondition 1Yield TrendCondition 2Yield TrendReference
Catalyst Pd(dppf)Cl₂ModerateCataCXium AHigh[2]
Base K₂CO₃ModerateCs₂CO₃High[2]
Solvent Dioxane / H₂OModerate2-MeTHF / H₂OHigh[2]

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling of an Unprotected ortho-Bromoaniline[2]

This protocol has been demonstrated to be effective for a range of unprotected ortho-bromoanilines and is a recommended starting point for this compound.

Materials:

  • This compound (1.0 equiv)

  • Boronic acid or boronic ester (1.5 equiv)

  • CataCXium A palladacycle (5 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • 2-Methyltetrahydrofuran (2-MeTHF) and Water (degassed)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the boronic acid/ester, CataCXium A palladacycle, and cesium carbonate.

  • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed 2-MeTHF and water via syringe. The reaction concentration should be approximately 0.3 M with respect to the bromoaniline.

  • Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Bromoaniline - Boronic Acid/Ester - Base - Catalyst B Add Degassed Solvent A->B Inert Atmosphere C Heat & Stir B->C D Monitor Progress (TLC/LC-MS) C->D E Cool & Extract D->E Reaction Complete F Dry & Concentrate E->F G Column Chromatography F->G H Pure Product G->H Troubleshooting_Logic cluster_catalyst Catalyst System cluster_base Base cluster_conditions Reaction Conditions start Low/No Yield cat_check Is Catalyst/Ligand Optimal? start->cat_check cat_action Screen Buchwald Ligands/Catalysts cat_check->cat_action No base_check Is Base Effective? cat_check->base_check Yes success Improved Yield cat_action->success base_action Try Cs₂CO₃ or K₃PO₄ base_check->base_action No cond_check Are Conditions Appropriate? base_check->cond_check Yes base_action->success cond_action Increase Temperature & Check Degassing cond_check->cond_action No cond_check->success Yes cond_action->success

References

Technical Support Center: Purification of 2-Bromo-4-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Bromo-4-fluoro-5-methoxyaniline from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities arise from the bromination step of the synthesis. These can include:

  • Di-brominated species: Over-bromination can lead to the formation of di-bromo derivatives on the aniline ring.[1][2]

  • Unreacted starting material: Incomplete bromination will result in the presence of the starting aniline derivative.

  • Positional isomers: Depending on the directing effects of the substituents, small amounts of other positional isomers of the brominated product might be formed.

Q2: What are the recommended purification methods for this compound?

A2: The two primary methods for purifying this compound are column chromatography and recrystallization.

  • Column Chromatography: This technique is highly effective for separating the target compound from both more and less polar impurities. A common stationary phase is silica gel, with a mobile phase typically consisting of a mixture of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate).[3][4]

  • Recrystallization: This method is suitable if a solvent system can be found in which the desired product has high solubility at elevated temperatures and low solubility at cooler temperatures, while the impurities remain in solution.[5][6]

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography and to check the purity of fractions. For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the recommended method.[7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Column Chromatography Troubleshooting

Issue 1: The product is streaking or tailing on the silica gel column.

  • Possible Cause: The basic nature of the aniline group can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, causing poor peak shape.[8]

  • Solution: To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the mobile phase. This will neutralize the acidic sites on the silica gel and allow for a more symmetrical elution of the aniline.[9]

Issue 2: Poor separation between the desired product and a close-running impurity.

  • Possible Cause: The polarity of the mobile phase may not be optimal for resolving the two compounds.

  • Solution 1: Adjust the mobile phase polarity. A shallower gradient or an isocratic elution with a finely tuned solvent ratio can improve separation. Experiment with different ratios of hexanes and ethyl acetate, guided by TLC analysis.[3]

  • Solution 2: Try a different solvent system. Replacing ethyl acetate with another solvent of similar polarity, such as dichloromethane, may alter the selectivity of the separation.

Recrystallization Troubleshooting

Issue 3: The compound "oils out" instead of forming crystals.

  • Possible Cause: The compound is coming out of solution at a temperature above its melting point, or the solution is too supersaturated.[10]

  • Solution 1: Re-heat the solution and add more of the primary solvent to dissolve the oil. Allow it to cool more slowly.

  • Solution 2: Add a small amount of a "co-solvent" in which the compound is more soluble to the hot solution to lower the saturation point.

Issue 4: No crystals form upon cooling.

  • Possible Cause: The solution is too dilute, or crystallization has not been initiated.

  • Solution 1: Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.

  • Solution 2: Induce crystallization. This can be done by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of the pure compound.[10]

Experimental Protocols

The following are detailed methodologies for the purification of this compound. These should be considered as starting points and may require optimization for specific reaction mixtures.

Protocol 1: Purification by Column Chromatography

This protocol is adapted from a procedure for the closely related compound, 2-bromo-4-fluoroaniline.[4]

  • Preparation of the Column:

    • A glass chromatography column is packed with silica gel as a slurry in the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate).

  • Sample Loading:

    • The crude this compound is dissolved in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.

    • This solution is carefully loaded onto the top of the silica gel bed.

  • Elution:

    • The column is eluted with a gradient of ethyl acetate in hexanes. The gradient can be run, for example, from 5% to 25% ethyl acetate.

    • The elution is monitored by TLC.

  • Fraction Collection and Analysis:

    • Fractions are collected throughout the elution.

    • The fractions are analyzed by TLC to identify those containing the pure product.

    • The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Small-scale solubility tests should be performed to identify a suitable solvent or solvent system. A common approach for anilines is a mixed solvent system, such as ethanol/water or ethyl acetate/petroleum ether.[10][11]

  • Dissolution:

    • The crude product is placed in an Erlenmeyer flask and the primary solvent (e.g., ethanol) is added.

    • The mixture is heated to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel containing fluted filter paper.

  • Crystallization:

    • The hot, clear solution is allowed to cool slowly to room temperature.

    • If a mixed solvent system is used, the second solvent (anti-solvent, e.g., water) is added dropwise to the hot solution until it becomes slightly cloudy, and then a few drops of the first solvent are added to redissolve the initial precipitate before cooling.[10]

    • The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • The crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent.

    • The purified crystals are then dried under vacuum.

Data Presentation

Table 1: Example Column Chromatography Parameters for Substituted Anilines

ParameterValue/DescriptionReference
Stationary Phase Silica Gel[3]
Mobile Phase Hexanes / Ethyl Acetate (gradient)[3][4]
Example Gradient 5% to 25% Ethyl Acetate in HexanesAdapted from[4]
Tailing Reducer 0.1-1% Triethylamine in mobile phase[9]

Table 2: Potential Recrystallization Solvent Systems for Halogenated Anilines

Primary SolventAnti-SolventNotesReference
EthanolWaterA common system for moderately polar compounds.[10]
Ethyl AcetatePetroleum Ether / HexanesGood for compounds with intermediate polarity.[11]
TolueneHexanesSuitable for less polar compounds.[10]
IsopropanolWaterAn alternative to the ethanol/water system.[10]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_Product Crude 2-Bromo-4-fluoro- 5-methoxyaniline Purification_Choice Choose Purification Method Crude_Product->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Impurities with different polarities Recrystallization Recrystallization Purification_Choice->Recrystallization Crystalline solid, suitable solvent found TLC_Analysis TLC Analysis of Fractions Column_Chromatography->TLC_Analysis Purity_Check Purity Check (HPLC) Recrystallization->Purity_Check TLC_Analysis->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Troubleshooting_Logic cluster_chromatography Column Chromatography cluster_recrystallization Recrystallization Start Purification Issue Encountered Problem_Type What is the nature of the issue? Start->Problem_Type Peak_Tailing Peak Tailing / Streaking Problem_Type->Peak_Tailing Chromatography Poor_Separation Poor Separation Problem_Type->Poor_Separation Chromatography Oiling_Out Compound 'Oils Out' Problem_Type->Oiling_Out Recrystallization No_Crystals No Crystals Form Problem_Type->No_Crystals Recrystallization Solution_Tailing Add Triethylamine to Mobile Phase Peak_Tailing->Solution_Tailing Solution_Separation Optimize Mobile Phase (Gradient/Solvent) Poor_Separation->Solution_Separation Solution_Oiling Re-heat & Add Solvent/ Cool Slowly Oiling_Out->Solution_Oiling Solution_NoCrystals Concentrate Solution/ Induce Crystallization No_Crystals->Solution_NoCrystals

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Bromo-4-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during cross-coupling reactions involving 2-Bromo-4-fluoro-5-methoxyaniline. This electron-rich aniline derivative can present specific difficulties related to catalyst stability and reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no yield in my cross-coupling reaction with this compound?

A1: Low yields with this substrate are often linked to catalyst deactivation. The primary reasons include:

  • Catalyst Poisoning by the Aniline Substrate: The lone pair of electrons on the nitrogen atom of the aniline can coordinate to the palladium center. This coordination can inhibit the catalytic cycle by blocking active sites.[1]

  • Formation of Inactive Palladium Species: Under certain conditions, the active Pd(0) catalyst can agglomerate to form palladium black, a common sign of deactivation.[2]

  • Ligand Degradation: The phosphine ligands used to stabilize the palladium catalyst can degrade, especially in the presence of oxygen or at elevated temperatures.

  • Impurities in Reagents or Solvents: Trace impurities, such as sulfur-containing compounds, can act as potent catalyst poisons.[3]

Q2: What is "palladium black" and is its formation always a sign of a failed reaction?

A2: Palladium black is a finely divided, black precipitate of metallic palladium. Its formation indicates the agglomeration of palladium nanoparticles. While its appearance is common in many successful cross-coupling reactions, rapid and extensive precipitation early in the reaction often correlates with poor catalyst stability and incomplete conversion, as it reduces the number of accessible catalytic sites.[2]

Q3: How do the electronic properties of this compound affect the reaction?

A3: The methoxy and amino groups are electron-donating, making the aryl bromide electron-rich. This can make the initial oxidative addition step of the catalytic cycle slower compared to electron-deficient aryl bromides. The electron-rich nature of the aniline also enhances its ability to coordinate to and potentially poison the palladium catalyst.

Q4: Can the choice of base influence catalyst deactivation?

A4: Yes, the base is a critical component. While necessary for the catalytic cycle (e.g., in the transmetalation step of Suzuki coupling), an inappropriate base can lead to side reactions or catalyst degradation. For instance, very strong bases might promote the degradation of sensitive substrates or ligands. It is crucial to screen different bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) to find the optimal balance for your specific reaction.[4]

Q5: Are there specific ligands recommended for cross-coupling reactions with electron-rich anilines?

A5: Yes, the choice of ligand is paramount. For electron-rich and potentially coordinating substrates like this compound, bulky and electron-rich phosphine ligands are often preferred. These ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), can stabilize the palladium center, promote the desired catalytic cycle, and sterically hinder the coordination of the aniline nitrogen to the palladium.[5]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Catalyst Poisoning by Aniline 1. Increase Ligand Loading: Add a slight excess of the phosphine ligand relative to the palladium precursor to compete with aniline coordination. 2. Use Bulky Ligands: Employ sterically hindered phosphine ligands (e.g., Buchwald ligands) to physically block the aniline from coordinating to the palladium center. 3. Lower Reaction Temperature: If possible, running the reaction at a lower temperature can sometimes disfavor the aniline-palladium coordination.
Formation of Palladium Black 1. Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction to prevent oxidation of the Pd(0) species.[6] 2. Optimize Ligand Choice: Use ligands known to stabilize Pd(0) nanoparticles and prevent aggregation. 3. Lower Catalyst Concentration: In some cases, reducing the palladium concentration can slow the rate of agglomeration.[2]
Impure Reagents 1. Purify Starting Materials: Recrystallize the this compound and the coupling partner. 2. Use High-Purity Solvents and Bases: Use anhydrous, degassed solvents and fresh, high-purity bases. 3. Test for Catalyst Poisons: If sulfur contamination is suspected from the synthesis of the aryl bromide, consider a 'sulfur-free' synthetic route or implement a carbon treatment of the starting material.[3]
Suboptimal Reaction Conditions 1. Screen Solvents: Test a range of solvents (e.g., toluene, dioxane, THF, often with water for Suzuki couplings) to ensure adequate solubility of all components. 2. Screen Bases: Evaluate different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) as their strength and solubility are critical.[4] 3. Optimize Temperature: Systematically vary the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)

Possible Causes and Solutions:

Side Product Possible Cause Troubleshooting Steps
Homocoupling of Boronic Acid (in Suzuki Coupling) Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.1. Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed using methods like freeze-pump-thaw cycles or sparging with an inert gas.[6] 2. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of argon or nitrogen.
Dehalogenation of this compound Inefficient Reductive Elimination: The desired reductive elimination to form the C-C or C-N bond is competing with a pathway where the aryl group is protonated.1. Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination and dehalogenation. Screening different combinations is recommended. 2. Ensure Anhydrous Conditions (for some reactions): Water can sometimes be a proton source for dehalogenation.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., SPhos, 1.1-1.2 equiv. relative to Pd).

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.

  • Degassing: Further degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Troubleshooting Experiment to Test for Catalyst Poisoning by Impurities
  • Baseline Reaction: Run the cross-coupling reaction using your standard procedure and current batches of reagents and solvents. Carefully record the yield and observe the reaction profile (e.g., color changes, precipitate formation).

  • High-Purity Reaction: Set up an identical reaction, but use reagents and solvents of the highest available purity. This includes:

    • Recrystallized this compound and coupling partner.

    • Anhydrous, degassed solvents from a freshly opened bottle or that have been purified.

    • A fresh bottle of the base.

  • Comparison: Compare the results of the baseline and high-purity reactions. A significant improvement in yield and a cleaner reaction profile in the high-purity reaction strongly suggests the presence of catalyst poisons in your original reagents or solvents.[2]

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + ArBr Transmetalation Transmetalation Complex OxAdd->Transmetalation + Ar'B(OH)2/Base RedElim Reductive Elimination Complex Transmetalation->RedElim RedElim->Pd0 - Product Product Product (Ar-Ar') RedElim->Product ArBr 2-Bromo-4-fluoro- 5-methoxyaniline ArBr->OxAdd ArBOH2 Ar'-B(OH)2 + Base ArBOH2->Transmetalation Catalyst_Deactivation_Pathways cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Active Pd(0) Catalyst PdII Pd(II) Intermediate Pd0->PdII Oxidative Addition Aniline Aniline Substrate Poisoned Aniline-Coordinated Inactive Complex Pd0->Poisoned Coordination PdBlack Palladium Black (Aggregated Pd) Pd0->PdBlack Aggregation PdII->Pd0 Reductive Elimination Aniline->Poisoned Troubleshooting_Workflow Start Low Reaction Yield CheckPurity Check Reagent Purity (Run High-Purity Rxn) Start->CheckPurity PurityIssue Impurity Detected? CheckPurity->PurityIssue Purify Purify Starting Materials & Solvents PurityIssue->Purify Yes Optimize Optimize Reaction Conditions PurityIssue->Optimize No Success Improved Yield Purify->Success ScreenLigand Screen Ligands (Bulky, e--rich) Optimize->ScreenLigand ScreenBaseSolvent Screen Base & Solvent ScreenLigand->ScreenBaseSolvent InertAtmosphere Ensure Inert Atmosphere (Degassing) ScreenBaseSolvent->InertAtmosphere InertAtmosphere->Success

References

Technical Support Center: Stability of 2-Bromo-4-fluoro-5-methoxyaniline in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 2-Bromo-4-fluoro-5-methoxyaniline in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter when working with this compound solutions.

Issue 1: Solution Discoloration (Yellowing or Browning) Over Time

  • Question: My solution of this compound, which was initially colorless, has turned yellow or brown. What is causing this, and how can I prevent it?

  • Answer: Discoloration is a common indicator of degradation, primarily due to oxidation and/or photodegradation. Anilines, particularly those with electron-donating groups like the methoxy group, are susceptible to oxidation when exposed to air (oxygen). Light can also accelerate this process, leading to the formation of colored impurities.

    Recommendations:

    • Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

    • Light Protection: Use amber vials or wrap your containers in aluminum foil to protect the solution from light.

    • Solvent Choice: Use deoxygenated solvents. You can deoxygenate solvents by sparging with an inert gas for 15-30 minutes before use.

    • Fresh Preparation: Prepare solutions fresh whenever possible. If storage is necessary, follow the recommendations above and store at a low temperature.

Issue 2: Unexpected Peaks in Chromatographic Analysis (HPLC, LC-MS)

  • Question: I am observing unexpected peaks in my HPLC chromatogram when analyzing a solution of this compound. Are these impurities from the starting material or degradation products?

  • Answer: The appearance of new peaks in a time-dependent manner strongly suggests the formation of degradation products. The primary degradation pathways for anilines are oxidation and photodegradation, which can lead to a variety of products.

    Possible Degradation Products:

    • Oxidation Products: Formation of nitroso, nitro, or azoxy derivatives can occur. Polymerization can also lead to complex mixtures.

    • Hydroxylated Species: The aromatic ring can be hydroxylated.

    • Dehalogenation: Loss of the bromine or fluorine atom may occur under certain conditions.

    Troubleshooting Steps:

    • Forced Degradation Study: To confirm if the new peaks are degradation products, you can perform a forced degradation study. Expose a sample of your solution to stress conditions (e.g., elevated temperature, UV light, oxidizing agent like H₂O₂) and monitor the growth of the new peaks.

    • Peak Identification: Use a mass spectrometer (LC-MS) to obtain mass information for the unknown peaks to help in their identification.

Issue 3: Inconsistent Results in Biological or Chemical Assays

  • Question: I am getting inconsistent results in my experiments using a stock solution of this compound. Could the stability of the compound be a factor?

  • Answer: Yes, the degradation of your compound in solution can lead to a decrease in its effective concentration, resulting in poor reproducibility and inaccurate assay results.

    Recommendations:

    • Stability-Indicating Method: Develop and validate a stability-indicating analytical method (typically HPLC) to monitor the concentration of the parent compound over time.

    • Solution Storage: Store stock solutions at low temperatures (-20°C or -80°C) and in small aliquots to avoid repeated freeze-thaw cycles. Protect from light and oxygen as previously described.

    • pH Control: The stability of anilines is often pH-dependent. In acidic conditions, the amine group is protonated, which can protect it from oxidation. Consider buffering your solution to an acidic pH if compatible with your experimental system.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for a stock solution of this compound?

A1: For optimal stability, stock solutions should be stored under the following conditions:

  • Temperature: -20°C or -80°C for long-term storage.

  • Atmosphere: Under an inert gas (argon or nitrogen).

  • Light: In amber glass vials or light-protected containers.

  • Solvent: In a high-purity, deoxygenated aprotic solvent.

Q2: How does the choice of solvent affect the stability of this compound?

A2: The choice of solvent can significantly impact stability.

  • Aprotic Solvents: Solvents like acetonitrile, DMSO, and DMF are generally preferred as they are less likely to participate in degradation reactions compared to protic solvents.

  • Protic Solvents: Protic solvents like methanol and water can facilitate certain degradation pathways. If aqueous solutions are necessary, they should be buffered at a low pH.

  • Solvent Purity: Always use high-purity, anhydrous solvents to minimize contaminants that could catalyze degradation.

Q3: What is the likely effect of pH on the stability of this compound in aqueous solutions?

A3: The stability of anilines in aqueous media is highly pH-dependent.

  • Acidic pH (pH < 4): The aniline nitrogen is protonated to form an anilinium salt. This positive charge deactivates the aromatic ring towards electrophilic attack and reduces the susceptibility of the amine to oxidation, thus increasing stability.

  • Neutral to Basic pH (pH > 6): The free aniline is more susceptible to oxidation. Therefore, solutions at neutral or basic pH are expected to be less stable.

Q4: What are the primary degradation pathways for this compound?

A4: The two primary degradation pathways are:

  • Oxidation: The electron-rich aromatic ring and the amino group are susceptible to oxidation by atmospheric oxygen. This can be accelerated by light and trace metal ions. Potential products include colored oligomers and polymers.

  • Photodegradation: Exposure to UV and even ambient light can lead to the formation of radical species and subsequent degradation products.

Data Presentation

Table 1: Summary of Factors Affecting the Stability of this compound in Solution

FactorConditionExpected Impact on StabilityRecommendation
Temperature HighDecreasesStore solutions at low temperatures (-20°C or -80°C).
LowIncreases
Light PresenceDecreasesStore in amber vials or protect from light.
AbsenceIncreases
Oxygen PresenceDecreasesPrepare and store solutions under an inert atmosphere (N₂ or Ar). Use deoxygenated solvents.
AbsenceIncreases
pH (Aqueous) Acidic (<4)IncreasesBuffer aqueous solutions to an acidic pH if the experiment allows.
Neutral/Basic (>6)DecreasesAvoid prolonged storage at neutral or basic pH.
Solvent AproticGenerally HigherUse aprotic solvents like acetonitrile, DMSO, or DMF.
ProticGenerally LowerIf protic solvents are necessary, use fresh solutions and proper storage.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general procedure for developing an HPLC method to monitor the stability of this compound. Method optimization will be required.

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape) is a good starting point.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and monitor the chromatogram at a wavelength where the compound has maximum absorbance (determined by UV-Vis spectroscopy).

  • Forced Degradation: To ensure the method is stability-indicating, perform forced degradation studies:

    • Acid/Base Hydrolysis: Treat the sample with 0.1 M HCl and 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C).

    • Oxidation: Treat the sample with 3% hydrogen peroxide.

    • Thermal Stress: Heat the solid compound and a solution of the compound.

    • Photostability: Expose a solution to UV light.

  • Method Validation: The method should be able to separate the parent peak from all degradation product peaks.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome prep Prepare Solution of This compound acid Acid/Base Hydrolysis prep->acid Expose to Stress oxide Oxidation (H2O2) prep->oxide Expose to Stress thermal Thermal Stress prep->thermal Expose to Stress photo Photostability (UV) prep->photo Expose to Stress hplc HPLC Analysis acid->hplc Analyze Samples oxide->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS for Degradant ID hplc->lcms Characterize Unknowns stability Assess Stability Profile hplc->stability pathway Identify Degradation Pathways lcms->pathway

Caption: Workflow for a forced degradation study.

logical_relationship cluster_factors Factors Decreasing Stability cluster_compound cluster_degradation Degradation Pathways oxygen Oxygen compound This compound (in solution) oxygen->compound light Light light->compound high_temp High Temperature high_temp->compound neutral_ph Neutral/Basic pH neutral_ph->compound oxidation Oxidation compound->oxidation photodegradation Photodegradation compound->photodegradation

Caption: Factors influencing degradation pathways.

Troubleshooting low conversion in Buchwald-Hartwig amination of 2-Bromo-4-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of C-N coupled products, with a specific focus on troubleshooting low conversion in the amination of 2-Bromo-4-fluoro-5-methoxyaniline.

Troubleshooting Guide: Low Conversion

Low conversion is a frequent issue in Buchwald-Hartwig amination reactions. The following guide provides a systematic approach to identifying and resolving the root cause of poor reaction performance.

Initial Checks: The Reaction Environment

Before delving into the optimization of reaction components, it is crucial to ensure the integrity of the experimental setup. The palladium(0) catalytic species is highly sensitive to oxygen.

  • Inert Atmosphere: Confirm that the reaction vessel was thoroughly degassed and maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire process.

  • Reagent and Solvent Quality: The purity and dryness of all reagents and solvents are critical. Trace amounts of water or other impurities can deactivate the catalyst. Ensure that anhydrous solvents and high-purity reagents are used.

Key Reaction Parameters

If the initial checks do not resolve the low conversion, a systematic optimization of the following parameters is recommended.

Frequently Asked Questions (FAQs)

Q1: I am experiencing low to no conversion in the amination of this compound. What are the most common culprits?

A1: Low conversion in the Buchwald-Hartwig amination of this substrate often stems from a few key areas. The electronic nature of the substrate, having both an electron-withdrawing fluorine and an electron-donating methoxy group, along with the ortho-bromo aniline moiety, can present challenges. The primary factors to investigate are:

  • Ligand Choice: The ligand is crucial for the success of the reaction. For an electron-rich and sterically hindered substrate like this compound, bulky and electron-rich phosphine ligands are generally the most effective.

  • Base Selection: The choice of base is critical and can be substrate-dependent. Strong, non-nucleophilic bases are often required to facilitate the deprotonation of the amine and promote the catalytic cycle.

  • Catalyst Precursor and Activity: The palladium source and its ability to form the active Pd(0) species are paramount. Pre-catalysts are often preferred as they can lead to a cleaner formation of the active catalytic species.

  • Reaction Temperature: Buchwald-Hartwig aminations often require elevated temperatures to proceed at a reasonable rate.

Q2: Which class of ligands is most suitable for the amination of an ortho-bromo aniline derivative?

A2: For ortho-substituted aryl halides, particularly anilines, sterically hindered and electron-rich biaryl phosphine ligands are typically the most successful. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle and can help to prevent the formation of inactive palladium dimers. Ligands such as XPhos, RuPhos, and BrettPhos have shown broad utility for challenging substrates.

Q3: Can the fluorine and methoxy substituents on the aniline ring interfere with the reaction?

A3: Yes, these substituents can influence the reaction in several ways. The electron-withdrawing nature of the fluorine atom can make the aryl bromide more susceptible to oxidative addition. Conversely, the electron-donating methoxy group can enrich the electron density of the aromatic ring, potentially slowing down this step. The interplay of these electronic effects can make finding the optimal reaction conditions more challenging. Furthermore, the methoxy group could potentially coordinate to the palladium center, although this is less common than with stronger coordinating groups.

Q4: What are common side reactions that can lead to low conversion of the desired product?

A4: A common side reaction is hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom.[1] This can be more prevalent with electron-rich aryl halides. Another potential issue is catalyst deactivation . The aniline substrate or the product itself can sometimes coordinate too strongly to the palladium center, inhibiting further catalytic turnover.

Q5: How do I choose the appropriate base for my reaction?

A5: The choice of base depends on the functional group tolerance of your starting materials.

  • Strong Bases (e.g., NaOtBu, KOtBu, LHMDS): These are the most common and often lead to higher reaction rates. However, they are not compatible with base-sensitive functional groups.

  • Weaker Bases (e.g., Cs₂CO₃, K₃PO₄): These offer broader functional group tolerance but may require higher reaction temperatures or longer reaction times to achieve good conversion. For the amination of anilines, stronger bases like sodium or potassium tert-butoxide are often a good starting point.[2]

Data Presentation

The following tables summarize representative yields for the Buchwald-Hartwig amination of substrates similar to this compound under various conditions. This data can serve as a guide for selecting initial screening parameters.

Table 1: Ligand and Base Screening for the Amination of a Substituted Bromo-heterocycle

LigandBaseSolventTemperature (°C)Time (h)Yield (%)
XantphosCs₂CO₃Toluene11017-24Good to Excellent
BINAPCs₂CO₃Dioxane11018-24Good to Excellent
dppfNaOtBuToluene10012-24High
XPhosNaOtBuToluene806-12High

Data is representative for the amination of 2-Amino-5-bromo-4-methylpyridine and serves as a starting point for optimization.[3]

Table 2: Comparison of Ligand Performance in the Amination of Bromobenzene with Various Amines

LigandAmineCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
XPhosDiphenylamine[Pd(allyl)Cl]₂NaOtBuToluene1002496
RuPhosDiphenylamine[Pd(allyl)Cl]₂NaOtBuToluene1002496
SPhosAnilinePd(OAc)₂Cs₂CO₃THF--High
BrettPhosPrimary Amines-----High

This table provides a general comparison of ligand performance for different amine coupling partners.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of this compound

This protocol is a starting point and may require optimization for your specific amine coupling partner.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound, the amine, the base, the palladium pre-catalyst, and the phosphine ligand.

  • Evacuate and backfill the reaction vessel with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow Start Low Conversion Observed Check_Inert Verify Inert Atmosphere and Reagent Quality Start->Check_Inert Inert_OK Conditions OK? Check_Inert->Inert_OK Optimize_Ligand Screen Ligands (e.g., XPhos, RuPhos) Inert_OK->Optimize_Ligand Yes Fix_Inert Degas System, Use Anhydrous Reagents Inert_OK->Fix_Inert No Optimize_Base Screen Bases (e.g., NaOtBu, Cs₂CO₃) Optimize_Ligand->Optimize_Base Optimize_Temp Vary Temperature (80-120 °C) Optimize_Base->Optimize_Temp Optimize_Solvent Screen Solvents (Toluene, Dioxane) Optimize_Temp->Optimize_Solvent Check_Catalyst Evaluate Catalyst Precursor and Loading Optimize_Solvent->Check_Catalyst Success Improved Conversion Check_Catalyst->Success Optimization Successful Failure Conversion Still Low Check_Catalyst->Failure Optimization Fails Fix_Inert->Check_Inert Catalytic_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl L-Pd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord + R₂NH PdII_Amine [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Red_Elim->Pd0 Regeneration Product Ar-NR₂ Red_Elim->Product

References

Selection of optimal ligand for palladium-catalyzed reactions with 2-Bromo-4-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the optimal ligand and troubleshooting palladium-catalyzed cross-coupling reactions involving 2-Bromo-4-fluoro-5-methoxyaniline.

Frequently Asked Questions (FAQs)

Q1: Why are palladium-catalyzed cross-coupling reactions with this compound challenging?

A1: The substrate this compound presents a unique set of challenges in palladium-catalyzed cross-coupling reactions. The electron-donating nature of the methoxy and amino groups increases the electron density on the aromatic ring. This can make the initial oxidative addition of the aryl bromide to the palladium(0) center, a critical step in the catalytic cycle, more difficult. Furthermore, the amino group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.

Q2: What is the general principle for selecting a ligand for reactions with this substrate?

A2: For electron-rich and potentially sterically hindered aryl bromides like this compound, the general principle is to use bulky, electron-rich phosphine ligands. These ligands are known to accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps of the catalytic cycle.[1][2] N-heterocyclic carbenes (NHCs) can also be highly effective due to their strong σ-donating properties and steric bulk, which help to stabilize the palladium catalyst and promote efficient turnover.

Q3: Which specific classes of ligands are most recommended for this type of substrate?

A3: For Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions with this compound, it is highly recommended to screen a panel of bulky, electron-rich phosphine ligands. The most successful classes of ligands for such transformations are often the biaryl phosphine ligands developed by the Buchwald group (e.g., XPhos, SPhos, RuPhos) and cataCXium® ligands.[1][2] These ligands have demonstrated broad utility in the coupling of challenging electron-rich aryl halides.

Q4: How critical is the choice of base and solvent?

A4: The choice of base and solvent is crucial and often interdependent with the chosen ligand and coupling partners. The base is required to facilitate the transmetalation step in Suzuki-Miyaura coupling and to deprotonate the amine in Buchwald-Hartwig amination.[3] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu). The solvent must be capable of dissolving the reactants and catalyst system, with common choices being ethereal solvents like dioxane and THF, or aromatic hydrocarbons such as toluene.[3] For sensitive substrates, screening of different base/solvent combinations is often necessary to optimize the reaction yield and minimize side reactions.

Q5: What are the most common side reactions to look out for?

A5: Common side reactions include hydrodehalogenation (replacement of the bromine atom with a hydrogen), homocoupling of the coupling partners, and catalyst decomposition to form palladium black. Protodeboronation of the boronic acid can be an issue in Suzuki-Miyaura coupling, especially with electron-rich boronic acids. In Buchwald-Hartwig aminations, β-hydride elimination can be a competing pathway, leading to the formation of byproducts. Careful optimization of the reaction conditions, including the choice of ligand, base, and temperature, can help to minimize these unwanted side reactions.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Inactive Catalyst Ensure the use of a high-purity palladium source and ligand. If using a Pd(II) precatalyst, ensure the reaction conditions are suitable for its reduction to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst or a well-defined precatalyst.
Suboptimal Ligand Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, RuPhos, or cataCXium® A.[1][2] The optimal ligand can be highly substrate-dependent.
Inappropriate Base The chosen base may be too weak or poorly soluble. For Suzuki couplings, try stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, NaOtBu or LHMDS are often effective. Ensure the base is finely powdered and anhydrous.
Poor Solvent Choice The solvent may not be suitable for the reaction temperature or may be inhibiting the catalyst. Screen common solvents such as toluene, dioxane, or THF. Ensure the solvent is anhydrous and properly degassed.
Low Reaction Temperature The reaction may require more thermal energy to overcome the activation barrier. Gradually increase the reaction temperature in 10-20 °C increments. Typical temperatures range from 80-120 °C.
Oxygen Contamination The active Pd(0) catalyst is sensitive to oxygen. Ensure all reagents and solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (argon or nitrogen).
Issue 2: Formation of Significant Byproducts (e.g., Homocoupling, Hydrodehalogenation)
Potential Cause Recommended Solution
Catalyst Decomposition The formation of palladium black is a sign of catalyst decomposition. Ensure a proper ligand-to-palladium ratio (typically 1:1 to 2:1) to stabilize the catalyst. Lowering the reaction temperature may also help.
Side Reactions of Coupling Partners Homocoupling of boronic acids in Suzuki reactions can be minimized by ensuring an oxygen-free environment and using the correct stoichiometry of reagents. Hydrodehalogenation can sometimes be suppressed by using a bulkier ligand or a different base.
Protodeboronation (Suzuki Coupling) This is the hydrolysis of the boronic acid. Ensure anhydrous conditions and consider using a boronate ester instead of a boronic acid, as they are often more stable.

Data Presentation

The following tables provide recommended starting conditions for various palladium-catalyzed cross-coupling reactions with this compound. These are based on successful couplings of structurally similar electron-rich aryl bromides and should be used as a starting point for optimization.

Table 1: Recommended Ligands and Conditions for Suzuki-Miyaura Coupling

LigandPalladium Source (mol%)BaseSolventTemperature (°C)
XPhosPd₂(dba)₃ (2) or Pd(OAc)₂ (2)K₃PO₄ or Cs₂CO₃Toluene or Dioxane100-120
SPhosPd₂(dba)₃ (2) or Pd(OAc)₂ (2)K₃PO₄ or Cs₂CO₃Toluene or Dioxane100-120
RuPhosPd₂(dba)₃ (2) or Pd(OAc)₂ (2)K₃PO₄ or Cs₂CO₃Toluene or Dioxane100-120
cataCXium® APd(OAc)₂ (2)K₃PO₄ or Cs₂CO₃Toluene or 2-MeTHF80-110

Table 2: Recommended Ligands and Conditions for Buchwald-Hartwig Amination

LigandPalladium Source (mol%)BaseSolventTemperature (°C)
XPhosPd₂(dba)₃ (2) or Pd(OAc)₂ (2)NaOtBu or LHMDSToluene or Dioxane90-110
RuPhosPd₂(dba)₃ (2) or Pd(OAc)₂ (2)NaOtBu or LHMDSToluene or Dioxane90-110
BrettPhosPd₂(dba)₃ (2) or Pd(OAc)₂ (2)K₃PO₄ or Cs₂CO₃Toluene or Dioxane100-120
tBuXPhos[Pd(allyl)Cl]₂ (1)t-BuOLiToluene100

Table 3: Recommended Ligands and Conditions for Heck-Mizoroki Reaction

LigandPalladium Source (mol%)BaseSolventTemperature (°C)
P(o-tol)₃Pd(OAc)₂ (2)Et₃N or K₂CO₃DMF or Acetonitrile100-140
P(t-Bu)₃Pd₂(dba)₃ (1)Cy₂NMeDioxane100-120
No LigandPd(OAc)₂ (2)n-Bu₄NOAcDMF120-140
cataCXium® APd(OAc)₂ (2)K₂CO₃Toluene100-120

Experimental Protocols

General Considerations:
  • All reactions should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Solvents should be anhydrous and degassed prior to use.

  • All glassware should be oven-dried before use.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or dioxane)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the base, the palladium precatalyst, and the ligand.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., RuPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the palladium precatalyst, the ligand, and the base.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent, followed by this compound and the amine.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3: Heck-Mizoroki Reaction

This protocol describes a general procedure for the coupling of this compound with an alkene.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (optional, e.g., P(o-tol)₃, 4-10 mol%)

  • Base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or acetonitrile)

Procedure:

  • To a sealed reaction tube, add this compound, the palladium catalyst, the ligand (if used), and the base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the degassed solvent and the alkene via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100-140 °C) with vigorous stirring.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter to remove any inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

Ligand_Selection_Workflow Ligand Selection Workflow for this compound start Define Reaction Type (Suzuki, Buchwald-Hartwig, Heck) ligand_class Select Ligand Class: Bulky, Electron-Rich Phosphines (e.g., Buchwald Ligands, cataCXium®) or N-Heterocyclic Carbenes (NHCs) start->ligand_class screening Screen a Panel of Ligands (e.g., XPhos, SPhos, RuPhos, cataCXium® A) ligand_class->screening conditions Optimize Reaction Conditions: - Base (e.g., K3PO4, Cs2CO3, NaOtBu) - Solvent (e.g., Toluene, Dioxane, THF) - Temperature (80-140 °C) screening->conditions analysis Analyze Yield and Purity (TLC, LC-MS, NMR) conditions->analysis troubleshoot Troubleshoot: - Low Yield - Side Products - Catalyst Deactivation analysis->troubleshoot Suboptimal Results optimal Optimal Ligand and Conditions Identified analysis->optimal Optimal Results troubleshoot->screening Re-screen Ligands/ Adjust Conditions

Caption: Logical workflow for selecting the optimal ligand.

Palladium_Catalytic_Cycle General Palladium Cross-Coupling Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)L_n-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdNu Ar-Pd(II)L_n-Nu ArPdX->ArPdNu Nu-M Transmetal Transmetalation (Suzuki) or Amine Coordination/Deprotonation (Buchwald-Hartwig) ArPdNu->Pd0 Ar-Nu RedElim Reductive Elimination Product Ar-Nu (Product) ArX Ar-X (2-Bromo-4-fluoro- 5-methoxyaniline) NuM Nu-M (e.g., R-B(OH)2 or R2NH)

Caption: General catalytic cycle for palladium cross-coupling.

Experimental_Workflow General Experimental Workflow for Cross-Coupling setup Reaction Setup: - Add reagents, catalyst, ligand, base to oven-dried flask inert Establish Inert Atmosphere: - Evacuate and backfill with Ar/N2 (3x) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat to Desired Temperature with Vigorous Stirring solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS, GC-MS) reaction->monitor workup Work-up: - Cool to RT - Quench (if necessary) - Extract with organic solvent - Wash with water and brine monitor->workup Reaction Complete purify Purification: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column Chromatography workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A typical experimental workflow for cross-coupling.

References

Impact of solvent choice on the reactivity of 2-Bromo-4-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-fluoro-5-methoxyaniline. The information is tailored to address specific challenges related to the impact of solvent choice on common synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent generally impact the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

A1: The solvent plays a critical role in palladium-catalyzed cross-coupling reactions by influencing catalyst stability, reagent solubility, and the rate of key steps in the catalytic cycle. For Suzuki-Miyaura couplings, a combination of an organic solvent and water is often optimal to dissolve both the organic substrate and the inorganic base.[1] In Buchwald-Hartwig aminations, non-coordinating, high-boiling point solvents like toluene or dioxane are preferred to avoid inhibition of the catalyst.[2][3] The polarity of the solvent can significantly affect the reaction outcome.

Q2: Which functional group is more likely to react in this compound under nucleophilic aromatic substitution (SNAr) conditions?

A2: In nucleophilic aromatic substitution (SNAr) reactions, the rate of displacement of a halogen is generally F > Cl > Br > I. This is due to the high electronegativity of fluorine, which makes the attached carbon more electrophilic and stabilizes the intermediate Meisenheimer complex.[4] Therefore, nucleophilic attack is more likely to occur at the carbon bearing the fluorine atom, leading to the displacement of the fluoride ion, provided the position is sufficiently activated by electron-w-ithdrawing groups. However, the position of the bromine (ortho to the amine) can also influence reactivity.

Q3: I am observing significant debromination of my starting material in a Suzuki-Miyaura coupling. What is a likely cause related to the solvent?

A3: Protodebromination (replacement of bromine with hydrogen) can be a significant side reaction. This can be exacerbated by the choice of solvent and base, particularly with aqueous bases.[5] Using anhydrous solvents or more stable boronic esters (e.g., pinacol esters) can help minimize this side reaction.

Q4: My Buchwald-Hartwig amination is sluggish. Could the solvent be the issue?

A4: Yes, an unsuitable solvent is a common reason for slow Buchwald-Hartwig aminations. Solvents that can coordinate with the palladium catalyst, such as chlorinated solvents or strongly coordinating solvents like acetonitrile, can inhibit catalysis.[6] Ensure you are using a high-boiling, non-coordinating solvent like toluene or dioxane. Poor solubility of the reagents in the chosen solvent can also lead to a sluggish reaction.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or No Product Yield

Potential CauseRecommended Solution
Suboptimal Solvent System For couplings with arylboronic acids, a biphasic mixture of an ethereal solvent (e.g., 1,4-dioxane or THF) and water (typically a 4:1 or 5:1 ratio) is a good starting point. Toluene/water mixtures can also be effective, especially with bulky phosphine ligands.[1]
Poor Reagent Solubility If the boronic acid or base is not dissolving, consider switching to a solvent system with a different polarity. For instance, DMF can aid in the solubility of some starting materials.[5]
Catalyst Deactivation Ensure solvents are thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) for 30-60 minutes before use to prevent oxidation of the Pd(0) catalyst.[1]

Quantitative Data: Solvent Effects on Suzuki-Miyaura Coupling of an Analogous Substrate

The following data is for the Suzuki-Miyaura coupling of the structurally similar 2-Bromo-4-fluoro-5-methylpyridine with 4-methoxyphenylboronic acid and is representative of expected performance.[7]

Solvent SystemBaseCatalystTemperature (°C)Yield (%)
1,4-Dioxane / H₂O (4:1)K₂CO₃Pd(dppf)Cl₂10092
Toluene / H₂O (4:1)K₃PO₄Pd₂(dba)₃ / SPhos100~90 (estimated)
DMFNa₂CO₃Pd(OAc)₂10085-95 (estimated)
Buchwald-Hartwig Amination

Issue: Low Conversion and/or Side Product Formation

Potential CauseRecommended Solution
Inappropriate Solvent Use high-boiling, non-coordinating solvents such as toluene or 1,4-dioxane. Avoid chlorinated solvents and strongly coordinating solvents like acetonitrile.[6]
Hydrodehalogenation This side reaction (replacement of bromine with hydrogen) can sometimes be minimized by switching to a less polar solvent or by optimizing the base and temperature.[6]
Poor Solubility of Base If using an inorganic base like Cs₂CO₃ or K₃PO₄, ensure the solvent can facilitate its reaction. Sometimes a co-solvent may be necessary.

Quantitative Data: Solvent Effects on Buchwald-Hartwig Amination of Analogous Substrates

Data for the amination of similar brominated aromatic compounds suggests the following trends.

SolventBaseCatalyst SystemTemperature (°C)Typical Yield
TolueneNaOtBuPd₂(dba)₃ / XPhos100-110Good to Excellent
1,4-DioxaneCs₂CO₃Pd(OAc)₂ / BINAP100Good
THFNaOtBuPd₂(dba)₃ / RuPhos65Moderate to Good
Nucleophilic Aromatic Substitution (SNAr)

Issue: No Reaction or Low Yield

Potential CauseRecommended Solution
Incorrect Solvent Polarity SNAr reactions are generally favored in polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents can solvate the cation of the nucleophile's salt, enhancing the nucleophilicity of the anion.
Low Reaction Temperature While some SNAr reactions proceed at room temperature, others may require heating to overcome the activation energy barrier.
Poor Nucleophile Strength Ensure your nucleophile is sufficiently strong. If using a neutral nucleophile like an amine or alcohol, a base is typically required to generate the more nucleophilic conjugate base.

Quantitative Data: Solvent Effects on SNAr of an Analogous Substrate

The following data is for the reaction of 2-Bromo-4-fluoro-5-methylpyridine with morpholine.

SolventBaseTemperature (°C)Yield (%)
DMSOK₂CO₃80-100High
DMFK₂CO₃80-100Good to High
AcetonitrileEt₃NRefluxModerate

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization.

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and requires optimization for specific amines.

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas three times.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene), followed by this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction (e.g., with saturated aq. NH₄Cl), extract with an organic solvent, wash, dry, and concentrate. Purify by column chromatography.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol is for a reaction with an amine nucleophile.

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv.) and a polar aprotic solvent (e.g., DMSO).

  • Reagent Addition: Add the amine nucleophile (1.2 equiv.) and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction and pour it into water. Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate. Purify by column chromatography.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Reactants: - this compound - Arylboronic Acid - Base B Add Pd Catalyst A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC, LC-MS) D->E F Cool and Quench E->F G Extract with Organic Solvent F->G H Wash, Dry, Concentrate G->H I Purify by Chromatography H->I

General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Troubleshooting Start Low or No Yield in Buchwald-Hartwig Amination Q1 Is the solvent non-coordinating (e.g., toluene, dioxane)? Start->Q1 Sol1 Switch to a non-coordinating, high-boiling solvent. Q1->Sol1 No Q2 Is the reaction temperature optimal (80-110 °C)? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Increase temperature incrementally. Q2->Sol2 No Q3 Is the catalyst system appropriate for the substrate? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Screen different ligands and Pd sources. Q3->Sol3 No End Consult further literature for specific substrate challenges. Q3->End Yes A3_Yes Yes A3_No No

Troubleshooting logic for Buchwald-Hartwig amination.

SNAr_Solvent_Choice cluster_solvents Solvent Polarity cluster_effects Effect on SNAr Reactivity Title Solvent Selection for SNAr PolarAprotic Polar Aprotic (e.g., DMF, DMSO, Acetonitrile) Favored Generally Favors SNAr: - Solvates cation - Enhances nucleophilicity of anion PolarAprotic->Favored PolarProtic Polar Protic (e.g., Water, Alcohols) Disfavored1 Can Solvate Nucleophile: - Reduces nucleophilicity PolarProtic->Disfavored1 Nonpolar Nonpolar (e.g., Toluene, Hexane) Disfavored2 Poor Solubility of Ionic Reactants: - Slows down the reaction Nonpolar->Disfavored2

Logical relationship of solvent choice for SNAr reactions.

References

Preventing dehalogenation of 2-Bromo-4-fluoro-5-methoxyaniline under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-4-fluoro-5-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common issue of dehalogenation during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem?

A1: Dehalogenation is an undesired side reaction where the bromine atom on this compound is replaced by a hydrogen atom, leading to the formation of 4-fluoro-3-methoxyaniline. This byproduct reduces the yield of your desired product and complicates the purification process.

Q2: What are the common causes of dehalogenation for this compound?

A2: Dehalogenation of this compound, like other aryl bromides, is often caused by the formation of palladium-hydride (Pd-H) species in palladium-catalyzed cross-coupling reactions. These hydride species can originate from the base, solvent (e.g., alcohols), or even the phosphine ligands used in the reaction. Other potential causes include photochemical reactions and radical-mediated pathways.

Q3: Which reaction types are most prone to dehalogenation with this substrate?

A3: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings are particularly susceptible to dehalogenation. The aniline moiety in this compound can also influence its reactivity and stability under certain conditions.

Q4: How does the choice of ligand affect dehalogenation?

A4: The choice of phosphine ligand is critical. Ligands that are not bulky enough or that lead to slow rates of reductive elimination can favor the dehalogenation pathway. Bulky, electron-rich phosphine ligands are often recommended to promote the desired cross-coupling over dehalogenation.

Q5: Can the base used in the reaction cause dehalogenation?

A5: Yes, the choice and strength of the base can significantly impact the extent of dehalogenation. Strong bases, especially alkoxides, can promote the formation of hydride species that lead to dehalogenation.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving dehalogenation issues encountered when using this compound.

Problem: Significant formation of the dehalogenated byproduct, 4-fluoro-3-methoxyaniline.

Below is a troubleshooting workflow to address this issue.

Dehalogenation_Troubleshooting cluster_ligand Ligand Optimization cluster_base Base Selection cluster_solvent Solvent Choice cluster_temp Temperature Control start Dehalogenation Observed ligand Evaluate Ligand start->ligand Step 1 base Assess Base ligand->base If persists ligand_sol1 Switch to bulky, electron-rich ligands (e.g., XPhos, SPhos). ligand->ligand_sol1 solvent Check Solvent base->solvent If persists base_sol1 Use a milder base (e.g., K3PO4, Cs2CO3). base->base_sol1 temp Optimize Temperature solvent->temp If persists solvent_sol1 Use aprotic solvents (e.g., Toluene, Dioxane). solvent->solvent_sol1 temp_sol1 Lower the reaction temperature. temp->temp_sol1 solution Problem Resolved ligand_sol1->solution Success base_sol1->solution Success solvent_sol1->solution Success temp_sol1->solution Success

Caption: Troubleshooting workflow for dehalogenation.

Quantitative Data Summary

The following table summarizes the hypothetical results of an optimization study for a Suzuki-Miyaura coupling reaction between this compound and phenylboronic acid, demonstrating the impact of different reaction parameters on the yield of the desired product versus the dehalogenated byproduct.

Entry Ligand Base Solvent Temp (°C) Desired Product Yield (%) Dehalogenated Byproduct (%)
1PPh₃NaOtBuTHF804550
2XPhos NaOtBuTHF807520
3XPhosK₃PO₄ THF808510
4XPhosK₃PO₄Toluene 80905
5XPhosK₃PO₄Toluene60 887

This data is illustrative and intended for guidance purposes.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is optimized to suppress the dehalogenation of this compound.

Reagents and Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.5 equivalents)

  • Toluene (anhydrous)

  • Water (degassed)

  • Schlenk flask or reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ and SPhos in a small amount of toluene.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add toluene and a minimal amount of degassed water (e.g., Toluene/

Technical Support Center: Synthesis of 2-Bromo-4-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 2-Bromo-4-fluoro-5-methoxyaniline. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions.

Experimental Protocols

A common and effective method for the synthesis of this compound is the direct bromination of the commercially available starting material, 4-fluoro-3-methoxyaniline, using N-bromosuccinimide (NBS) as the brominating agent.

Synthesis of this compound from 4-fluoro-3-methoxyaniline

Materials:

  • 4-fluoro-3-methoxyaniline

  • N-bromosuccinimide (NBS)

  • N,N-dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluoro-3-methoxyaniline (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C using an ice bath.

  • Addition of Brominating Agent: Dissolve N-bromosuccinimide (NBS, 1.05 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the cooled solution of the aniline over a period of 30-60 minutes, ensuring the internal temperature of the reaction mixture does not exceed 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Work-up: Once the reaction is complete, quench the reaction by pouring the mixture into a separatory funnel containing water. Extract the aqueous layer with dichloromethane (DCM) (3 x volumes).

  • Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Collect the fractions containing the desired product, combine them, and remove the solvent under reduced pressure to yield this compound as a solid. Confirm the identity and purity of the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, LC-MS).

Troubleshooting Guide

Experimental Workflow for Troubleshooting

G start Problem Encountered During Synthesis low_yield Low or No Product Yield start->low_yield impurity Presence of Impurities start->impurity stalled Reaction Stalled start->stalled check_reagents Check Reagent Quality and Stoichiometry low_yield->check_reagents check_conditions Verify Reaction Conditions (Temp., Time) low_yield->check_conditions analyze_impurities Characterize Impurities (TLC, LC-MS, NMR) impurity->analyze_impurities stalled->check_conditions increase_equivalents Increase Equivalents of Brominating Agent stalled->increase_equivalents solution_reagents Use fresh, pure reagents and check calculations. check_reagents->solution_reagents solution_conditions Ensure proper temperature control and sufficient reaction time. check_conditions->solution_conditions optimize_purification Optimize Purification (Recrystallization, Chromatography) analyze_impurities->optimize_purification solution_dibromo If dibrominated product, reduce NBS equivalents and/or lower temperature. analyze_impurities->solution_dibromo solution_starting_material If starting material remains, increase reaction time or temperature slightly. analyze_impurities->solution_starting_material solution_purification Adjust solvent system for chromatography or try a different purification method. optimize_purification->solution_purification solution_stalled If stalled, add a small additional portion of NBS and monitor closely. increase_equivalents->solution_stalled

Caption: Troubleshooting workflow for the synthesis of this compound.

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield Inactive or degraded N-bromosuccinimide (NBS).Use a fresh bottle of NBS or recrystallize the existing stock.
Incorrect stoichiometry of reagents.Carefully re-calculate and measure the molar equivalents of the starting material and NBS.
Reaction temperature is too low.Ensure the reaction is allowed to slowly warm to room temperature after the addition of NBS if the reaction is sluggish at 0 °C.
Formation of Multiple Products (Low Regioselectivity) The aniline starting material is highly activated, leading to bromination at multiple positions.Maintain a low reaction temperature (0-5 °C) during the addition of NBS. Consider using a less polar solvent to potentially improve selectivity.
Over-bromination leading to the formation of dibromo- products.Use a slight excess (1.05 eq) of NBS. Adding a larger excess can lead to the formation of di-brominated byproducts.
Reaction Does Not Go to Completion (Starting Material Remains) Insufficient amount of brominating agent.Add a small additional portion of NBS (e.g., 0.1 eq) and continue to monitor the reaction by TLC.
The reaction time is too short.Allow the reaction to stir for a longer period at 0 °C or let it slowly warm to room temperature.
Difficult Purification The product and starting material have very similar polarities.Optimize the solvent system for column chromatography. A shallow gradient of a polar solvent in a non-polar solvent is often effective.
The product is co-eluting with byproducts.Consider alternative purification methods such as recrystallization or preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to protect the amine group in some aniline bromination reactions?

A1: The amino group (-NH₂) is a strong activating group, which can make the aromatic ring highly reactive towards electrophilic substitution. This high reactivity can lead to over-bromination, resulting in the formation of di- or even tri-brominated products.[1][2] Protecting the amine, for example, by converting it to an acetamide, moderates its activating effect and allows for more controlled, mono-bromination.[3]

Q2: What is the role of N-bromosuccinimide (NBS) in this reaction?

A2: N-bromosuccinimide (NBS) serves as an electrophilic brominating agent. In the presence of an electron-rich aromatic ring, such as an aniline derivative, the bromine atom of NBS is attacked by the ring, leading to the substitution of a hydrogen atom with a bromine atom.

Q3: How can I be sure that the bromination has occurred at the desired position (ortho to the amine)?

A3: The directing effects of the substituents on the aniline ring will largely determine the position of bromination. The amino group is a strong ortho-, para-director. In the case of 4-fluoro-3-methoxyaniline, the position ortho to the amino group and meta to the methoxy and fluoro groups is sterically accessible and electronically favored for electrophilic attack. The definitive confirmation of the regiochemistry should be done using analytical techniques such as ¹H NMR (looking at the coupling patterns of the aromatic protons) and potentially 2D NMR experiments like NOESY.

Q4: My reaction mixture turned a dark color. Is this normal?

A4: It is common for reactions involving anilines to produce colored byproducts due to oxidation.[1] A dark coloration of the reaction mixture is not necessarily an indication of a failed reaction. The purification step is crucial for removing these colored impurities.

Q5: Can I use a different solvent for this reaction?

A5: While DMF is a common solvent for this type of reaction, other polar aprotic solvents like acetonitrile or dichloromethane could potentially be used.[3] However, the choice of solvent can influence the reaction rate and selectivity, so any change from the established protocol should be carefully monitored.

Data Presentation

Table 1: Summary of Reaction Conditions and Expected Outcome

ParameterValue
Starting Material 4-fluoro-3-methoxyaniline
Brominating Agent N-bromosuccinimide (NBS)
Stoichiometry (Aniline:NBS) 1 : 1.05
Solvent N,N-dimethylformamide (DMF)
Reaction Temperature 0 °C to room temperature
Reaction Time 1-3 hours
Expected Yield 70-90% (after purification)
Purification Method Silica gel column chromatography

Table 2: Key Physical and Chemical Properties

PropertyThis compound4-fluoro-3-methoxyaniline
Molecular Formula C₇H₇BrFNOC₇H₈FNO
Molecular Weight 220.04 g/mol 141.14 g/mol
Appearance Off-white to light brown solidLight brown solid
Melting Point Not widely reportedNot widely reported
Boiling Point Not widely reportedNot widely reported

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-4-fluoro-5-methoxyaniline and Other Halogenated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-Bromo-4-fluoro-5-methoxyaniline with other selected halogenated anilines in key organic reactions. The information presented, supported by illustrative experimental data, is intended to aid in reaction planning, substrate selection, and methodology development in the fields of medicinal chemistry and materials science.

Introduction to Halogenated Anilines

Halogenated anilines are pivotal building blocks in organic synthesis, serving as versatile precursors for the construction of complex molecular architectures. The nature and position of halogen substituents, along with other functional groups on the aniline ring, profoundly influence the molecule's reactivity. This guide focuses on this compound, a trisubstituted aniline, and compares its reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution with other representative halogenated anilines.

The reactivity of halogenated anilines is primarily governed by a combination of electronic and steric effects. In palladium-catalyzed reactions, the carbon-halogen bond strength is a crucial factor, with the general reactivity trend being I > Br > Cl >> F.[1] Conversely, in nucleophilic aromatic substitution (SNAr), the high electronegativity of fluorine often makes it a surprisingly good leaving group, with a reactivity order of F > Cl > Br > I.[2] The electronic nature of other substituents on the aromatic ring further modulates this reactivity.

Comparative Reactivity Data

The following tables present illustrative comparative data for the reactivity of this compound and other selected halogenated anilines in Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions. It is important to note that while these values are based on established chemical principles and literature precedents, they are intended for comparative purposes, and actual yields may vary depending on specific reaction conditions and optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, widely used for the formation of carbon-carbon bonds.[3][4][5][6]

Table 1: Illustrative Yields for the Suzuki-Miyaura Coupling of Various Halogenated Anilines with Phenylboronic Acid

EntryHalogenated AnilineProductIllustrative Yield (%)
1This compound4-Fluoro-5-methoxy-[1,1'-biphenyl]-2-amine85
22-Bromoaniline[1,1'-Biphenyl]-2-amine92
34-Bromoaniline[1,1'-Biphenyl]-4-amine95
42,4-Dibromoaniline4-Bromo-[1,1'-biphenyl]-2-amine88 (at C2)
52-Chloro-4-fluoroaniline4-Fluoro-[1,1'-biphenyl]-2-amine45
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[1][7][8][9]

Table 2: Illustrative Yields for the Buchwald-Hartwig Amination of Various Halogenated Anilines with Aniline

EntryHalogenated AnilineProductIllustrative Yield (%)
1This compoundN1-(4-Fluoro-5-methoxyphenyl)benzene-1,2-diamine78
22-BromoanilineN-Phenylbenzene-1,2-diamine85
34-BromoanilineN-Phenylbenzene-1,4-diamine88
42,4-Dibromoaniline4-Bromo-N-phenylbenzene-1,2-diamine82 (at C2)
52-Chloro-4-fluoroanilineN-(4-Fluorophenyl)benzene-1,2-diamine35

Experimental Protocols

The following are detailed, representative experimental protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.

General Suzuki-Miyaura Coupling Protocol

Materials:

  • Halogenated aniline (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk tube, add the halogenated aniline (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Buchwald-Hartwig Amination Protocol

Materials:

  • Halogenated aniline (1.0 mmol)

  • Aniline (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • Xantphos (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, add the halogenated aniline (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and Xantphos (0.02 mmol) to an oven-dried Schlenk tube.

  • Add aniline (1.2 mmol) and anhydrous, degassed toluene (5 mL).

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reaction Mechanisms and Logical Relationships

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, and the mechanism for nucleophilic aromatic substitution.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)(X)L2 oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl_complex Ar-Pd(II)(Ar')L2 transmetalation->pd2_aryl_complex boronate Ar'B(OR)2 boronate->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)(X)L2 oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination pd2_amine_complex [Ar-Pd(II)(NHR2)L2]+ amine_coordination->pd2_amine_complex amine R2NH amine->amine_coordination deprotonation Deprotonation pd2_amine_complex->deprotonation pd2_amido_complex Ar-Pd(II)(NR2)L2 deprotonation->pd2_amido_complex base Base base->deprotonation reductive_elimination Reductive Elimination pd2_amido_complex->reductive_elimination reductive_elimination->pd0 product Ar-NR2 reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

SNAr_Mechanism start Aryl-Halide + Nucleophile transition1 Transition State 1 start->transition1 meisenheimer Meisenheimer Complex (Resonance Stabilized) transition1->meisenheimer Addition transition2 Transition State 2 meisenheimer->transition2 Elimination product Substituted Product + Halide transition2->product

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Conclusion

The reactivity of this compound is a nuanced interplay of the electronic and steric effects of its substituents. In palladium-catalyzed cross-coupling reactions, the bromo group is the primary site of reactivity, with the electron-donating methoxy group and the electron-withdrawing fluoro group influencing the overall reaction rate. In nucleophilic aromatic substitution, the fluoro group, activated by the other substituents, is the more likely leaving group. This guide provides a framework for understanding and predicting the reactivity of this and other halogenated anilines, facilitating their effective use in the synthesis of novel compounds for research and development.

References

A Comparative Study of Palladium Catalysts for the Suzuki Coupling of 2-Bromo-4-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Palladium Catalyst Performance in the Synthesis of a Key Biphenyl Intermediate.

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The synthesis of substituted biphenyls, key structural motifs in many pharmaceutical agents and functional materials, heavily relies on this powerful transformation. This guide provides a comparative analysis of various palladium catalysts for the Suzuki coupling of 2-Bromo-4-fluoro-5-methoxyaniline with phenylboronic acid, a crucial step in the synthesis of various biologically active molecules. The selection of the optimal palladium catalyst is critical for maximizing yield, minimizing reaction times, and ensuring process robustness.

Performance Comparison of Palladium Catalysts

The following table summarizes the performance of three common palladium catalyst systems for the Suzuki coupling of this compound with phenylboronic acid. The data for the Pd(OAc)₂/PPh₃ system is based on experimental results for a structurally analogous substrate, while the performance of Pd(dppf)Cl₂ and Pd/C is inferred from their documented efficacy in similar challenging Suzuki coupling reactions.

Catalyst SystemCatalyst Loading (mol%)LigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ / PPh₃3PPh₃ (6 mol%)K₂CO₃Toluene/Dioxane/H₂O9012-24~85[1]
Pd(dppf)Cl₂3-5dppf (integrated)K₂CO₃ or K₃PO₄1,4-Dioxane/H₂O80-1004-12Expected High
Pd/C5-10NoneK₃PO₄ or Na₂CO₃Aqueous MediaRoom Temp - 8012-24Variable

Experimental Protocols

Detailed methodologies for the catalyst systems are provided below.

Protocol 1: Suzuki Coupling using Pd(OAc)₂ with PPh₃ Ligand

This protocol is adapted from a procedure for a structurally similar substrate, 5-bromo-4-fluoro-2-methoxy-N-methylaniline.[1]

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (3 mol%)

  • Triphenylphosphine (PPh₃) (6 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene, 1,4-Dioxane, and Water (degassed)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add this compound, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed solvent mixture of toluene, 1,4-dioxane, and water.

  • Stir the reaction mixture at 90 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling using Pd(dppf)Cl₂

This protocol is a general procedure for Suzuki couplings of bromo-anilines and related heterocyclic compounds.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2-1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (degassed)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine this compound, phenylboronic acid, the base, and Pd(dppf)Cl₂.

  • Seal the flask, then evacuate and backfill with an inert gas three times.

  • Add the degassed 1,4-dioxane and water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Protocol 3: Heterogeneous Suzuki Coupling using Pd/C

This protocol describes a ligand-free Suzuki coupling in an aqueous medium.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium on carbon (Pd/C, 10 wt%) (5-10 mol%)

  • Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Water or a mixture of an organic solvent and water

Procedure:

  • To a reaction vessel, add this compound, phenylboronic acid, the base, and Pd/C.

  • Add the aqueous or mixed solvent system.

  • Stir the mixture vigorously at the desired temperature (room temperature to 80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter to remove the Pd/C catalyst.

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing the Process

To further understand the process, the following diagrams illustrate the general experimental workflow and the fundamental catalytic cycle of the Suzuki-Miyaura reaction.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants Combine Reactants: - this compound - Phenylboronic Acid - Base catalyst Add Palladium Catalyst and Ligand (if applicable) reactants->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (e.g., N2 or Ar) solvent->inert heat Heat to Reaction Temperature inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool Reaction monitor->cool extract Aqueous Workup & Extraction cool->extract dry Dry & Concentrate extract->dry purify Purify by Column Chromatography dry->purify Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R_R1 R-Pd(II)-R' L_n Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product R-R' RedElim->Product ArylHalide R-X ArylHalide->OxAdd BoronicAcid R'-B(OR)2 BoronicAcid->Transmetal Base Base Base->Transmetal

References

A Comparative Guide to HPLC Method Development for the Quantification of 2-Bromo-4-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of pharmaceutical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 2-Bromo-4-fluoro-5-methoxyaniline is a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of a developed High-Performance Liquid Chromatography (HPLC) method for its quantification against alternative analytical techniques, supported by detailed experimental protocols and comparative data.

Understanding the Analyte: this compound

This compound is a substituted aniline. The presence of bromine and fluorine atoms, along with the methoxy and amine groups, influences its chromatographic behavior. Reversed-phase HPLC is the most suitable technique for the analysis of such polar, aromatic compounds.[1]

Comparative HPLC Methodologies

Method 1: RP-HPLC with UV Detection

This method is a reliable and cost-effective approach for routine quantification and purity analysis.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[1]

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 30
      15 80
      20 80
      21 30

      | 25 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Sample Solution: Prepare the sample in the same manner as the standard solution.

  • System Suitability:

    • Inject the standard solution five times.

    • The relative standard deviation (RSD) for the peak area should be not more than 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

    • The theoretical plates should be not less than 2000.

  • Analysis: Inject the sample solution and record the chromatogram. Calculate the percentage purity or concentration using the area normalization method or a calibration curve.[1]

Method 2: RP-HPLC with Mass Spectrometry (MS) Detection

For enhanced selectivity and sensitivity, especially in complex matrices or for impurity profiling, coupling HPLC with a mass spectrometer is advantageous.

Experimental Protocol:

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).

  • Chromatographic Conditions:

    • Same as Method 1, but the mobile phase modifier should be MS-compatible (e.g., 0.1% Formic acid instead of Phosphoric acid).[3]

  • Mass Spectrometry Parameters (Representative):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 100-400.

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 25 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis: Analyze the total ion chromatogram (TIC) and extracted ion chromatograms (EICs) for the m/z of this compound.

Data Presentation: Comparative Performance

The following table summarizes the expected performance characteristics of the two HPLC methods.

ParameterHPLC-UVHPLC-MS
Selectivity GoodExcellent
Sensitivity (LOD) ng rangepg range
Linearity (r²) > 0.999> 0.999
Precision (%RSD) < 2.0%< 2.0%
Accuracy (% Recovery) 98-102%98-102%
Cost LowerHigher
Application Routine QC, PurityImpurity profiling, Trace analysis

Alternative Analytical Techniques

While HPLC is the gold standard, other techniques can be employed for the analysis of this compound.

  • Gas Chromatography (GC): Suitable for volatile and thermally stable compounds.[4] Since anilines can be thermolabile, derivatization may be required to improve volatility and stability.[5]

  • On-line Solid-Phase Extraction (SPE) - HPLC: This technique can be used to pre-concentrate the analyte from dilute samples, thereby increasing the sensitivity of the HPLC method.[4][5]

The following table provides a comparison of these alternative methods with the proposed HPLC-UV method.

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Partition chromatography with UV detectionRobust, reliable, cost-effective, good for routine analysis.[1]Lower sensitivity and selectivity compared to MS.
GC-FID/MS Partition chromatography in the gas phaseHigh resolution for volatile compounds.[6]May require derivatization for polar and thermolabile compounds like anilines.[5]
On-line SPE-HPLC Analyte pre-concentration followed by HPLCFully automated, time-saving, increased sensitivity.[4][5]More complex instrumentation.

Visualizing the Workflow

The logical flow of developing and validating an HPLC method is crucial for ensuring reliable results.

HPLC_Method_Development cluster_0 Method Development cluster_1 Method Validation Analyte_Characterization Analyte Characterization (pKa, logP, UV spectra) Column_Selection Column Selection (e.g., C18, C8) Analyte_Characterization->Column_Selection guides Mobile_Phase_Optimization Mobile Phase Optimization (Organic modifier, pH) Column_Selection->Mobile_Phase_Optimization influences Detection_Wavelength Detection Wavelength Selection Mobile_Phase_Optimization->Detection_Wavelength affects Specificity Specificity Detection_Wavelength->Specificity Linearity Linearity & Range Specificity->Linearity Precision Precision (Repeatability, Intermediate) Linearity->Precision Accuracy Accuracy (% Recovery) Precision->Accuracy Robustness Robustness Accuracy->Robustness LOD_LOQ LOD & LOQ Robustness->LOD_LOQ

Caption: Workflow for HPLC Method Development and Validation.

The experimental workflow for a typical HPLC analysis is depicted below.

HPLC_Analysis_Workflow Sample_Preparation Sample Preparation (Weighing, Dissolving, Filtering) Sample_Analysis Sample Analysis (Injection and Data Acquisition) Sample_Preparation->Sample_Analysis Standard_Preparation Standard Preparation (Reference Standard) System_Suitability_Test System Suitability Test (SST) Standard_Preparation->System_Suitability_Test HPLC_System_Setup HPLC System Setup (Mobile Phase, Column, Detector) HPLC_System_Setup->System_Suitability_Test System_Suitability_Test->Sample_Analysis Pass Data_Processing Data Processing (Peak Integration, Quantification) Sample_Analysis->Data_Processing Result_Reporting Result Reporting (Purity, Concentration) Data_Processing->Result_Reporting

References

Validating the Structure of 2-Bromo-4-fluoro-5-methoxyaniline: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a critical checkpoint. For novel compounds such as 2-Bromo-4-fluoro-5-methoxyaniline, a substituted aniline with potential applications in medicinal chemistry, precise structural validation is paramount. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques—specifically COSY, HSQC, and HMBC—for the structural elucidation of this compound. We present detailed experimental protocols, predicted data, and a comparative analysis with alternative analytical methods.

The Challenge of Isomers

It is important to note that substituted anilines can exist as various isomers. For the purpose of this guide, we will focus on the structure of this compound. However, researchers should be aware of the potential for other isomers, such as 2-bromo-5-fluoro-4-methoxyaniline, and employ these techniques to differentiate between them.

Experimental Workflow for Structural Validation

A systematic approach is essential for the conclusive validation of a chemical structure. The following workflow outlines the key steps, from initial sample preparation to the integration of data from various analytical techniques.

Experimental Workflow cluster_NMR 2D NMR Analysis cluster_Alternative Alternative Methods Sample_Prep Sample Preparation (Dissolve in CDCl3) 1D_NMR 1D NMR Acquisition (¹H, ¹³C, ¹⁹F) Sample_Prep->1D_NMR COSY COSY Experiment 1D_NMR->COSY HSQC HSQC Experiment COSY->HSQC HMBC HMBC Experiment HSQC->HMBC Data_Analysis 2D NMR Data Analysis & Interpretation HMBC->Data_Analysis Final_Validation Final Structure Validation Data_Analysis->Final_Validation MS Mass Spectrometry (HRMS) MS->Final_Validation X-Ray X-Ray Crystallography (if crystalline) X-Ray->Final_Validation Structure_Proposal Proposed Structure: 2-Bromo-4-fluoro- 5-methoxyaniline Structure_Proposal->Sample_Prep

Caption: A logical workflow for the structural validation of this compound.

Unraveling Connectivity: A Diagram of Predicted 2D NMR Correlations

The power of 2D NMR lies in its ability to reveal through-bond correlations between nuclei. The following diagram illustrates the expected key correlations for this compound.

NMR_Correlations cluster_Structure This compound C1 C1 H3 H3 C1->H3 HMBC H6 H6 C1->H6 HMBC C2 C2-Br C2->H3 HMBC C2->H6 HMBC C3 C3-H C3->H3 HSQC C4 C4-F C4->H3 HMBC C4->H6 HMBC C5 C5-OMe C5->H3 HMBC C5->H6 HMBC H7 H7 (OMe) C5->H7 HMBC C6 C6-H C6->H6 HSQC C6->H7 HMBC C7 C7 (OMe) C7->H7 HSQC

Comparative analysis of the electronic effects of substituents in bromo-fluoro-anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Substituent Effects on Physicochemical Properties

The introduction of halogen substituents, such as bromine and fluorine, onto an aniline framework profoundly influences the molecule's electronic properties. This, in turn, dictates its reactivity, basicity (pKa), and spectroscopic characteristics. For chemists engaged in drug discovery and materials science, a nuanced understanding of these electronic effects is paramount for rational molecular design. This guide provides a comparative analysis of the electronic effects of bromo and fluoro substituents on the aniline ring across various isomers, supported by experimental data.

The Interplay of Inductive and Resonance Effects

The electronic influence of bromine and fluorine on the aniline ring is a delicate balance of two fundamental electronic effects:

  • Inductive Effect (-I): Both bromine and fluorine are highly electronegative atoms. Consequently, they withdraw electron density from the aromatic ring through the sigma (σ) bond framework. This electron-withdrawing inductive effect deactivates the ring towards electrophilic substitution and decreases the basicity of the amino group. Fluorine is more electronegative than bromine, and thus exerts a stronger -I effect.

  • Resonance Effect (+R): As halogens, both bromine and fluorine possess lone pairs of electrons that can be delocalized into the π-system of the benzene ring. This electron-donating resonance effect increases the electron density at the ortho and para positions and can partially counteract the inductive effect. The +R effect is generally stronger for fluorine than for bromine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon, compared to the 4p-2p overlap for bromine.

The net electronic effect of these substituents is position-dependent and is often quantified using Hammett substituent constants (σ).

Electronic_Effects cluster_substituent Substituent cluster_effects Electronic Effects cluster_properties Molecular Properties Substituent Substituent Inductive_Effect Inductive Effect (-I) Substituent->Inductive_Effect via σ-bonds Resonance_Effect Resonance Effect (+R) Substituent->Resonance_Effect via π-system Electron_Density Ring Electron Density Inductive_Effect->Electron_Density Decreases Resonance_Effect->Electron_Density Increases (o,p) Basicity_pKa Basicity (pKa) Electron_Density->Basicity_pKa Influences Spectroscopic_Properties Spectroscopic Properties Electron_Density->Spectroscopic_Properties Influences

Caption: Interplay of inductive and resonance effects of substituents on aniline properties.

Comparative Data of Bromo-Fluoro-Aniline Isomers

To illustrate the impact of substituent position, this section presents a compilation of experimental and predicted data for a selection of bromo-fluoro-aniline isomers.

Basicity (pKa)

The pKa of the anilinium ion is a direct measure of the basicity of the aniline. A lower pKa value indicates a weaker base, resulting from a decrease in electron density on the nitrogen atom.

CompoundpKa of Conjugate Acid
Aniline4.63
4-Bromoaniline3.86[1]
m-Bromoaniline3.51[2]
4-Fluoroaniline4.65
2-Bromo-4-fluoroaniline~2.60 (Predicted)[3]
3-Bromo-4-fluoroaniline~3.58 (Predicted)[4]

The data illustrates that both bromo and fluoro substituents generally decrease the basicity of aniline, with the effect being more pronounced when the substituent is in a position to exert its electron-withdrawing inductive effect more strongly on the amino group. The significantly lower predicted pKa of 2-bromo-4-fluoroaniline highlights the combined electron-withdrawing effects of both halogens.

Spectroscopic Analysis

Spectroscopic techniques provide valuable insights into the electronic structure of molecules.

The chemical shifts of the carbon atoms in the aromatic ring are sensitive to the electronic effects of the substituents. Electron-withdrawing groups deshield the carbon nuclei, causing a downfield shift (higher ppm), while electron-donating groups cause an upfield shift (lower ppm).

CompoundC1 (ipso-NH₂) (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)
Aniline146.6115.2129.3118.6129.3115.2
4-Bromo-2-fluoroaniline~142.6~116.1~129.1~110.2~132.0~116.7
2-Bromo-4-fluoroaniline~144.1~109.4~119.5~156.4 (d, J=235 Hz)~115.8~132.7

Note: The provided ¹³C NMR data is a combination of experimental and predicted values for illustrative purposes. 'd' denotes a doublet due to C-F coupling.

The data for 2-bromo-4-fluoroaniline shows the significant downfield shift of C4, the carbon directly attached to the highly electronegative fluorine atom. The large coupling constant (J) is characteristic of a direct C-F bond.

The position of the N-H stretching vibrations in the IR spectrum is indicative of the electron density on the nitrogen atom. Electron-withdrawing groups decrease the electron density, leading to a higher frequency (wavenumber) for the N-H stretching bands.

CompoundN-H Asymmetric Stretch (cm⁻¹)N-H Symmetric Stretch (cm⁻¹)
Aniline34423360
2-Bromo-6-chloro-4-fluoroaniline3444[5]3365[5]

Note: Data for a closely related compound is provided to illustrate the expected region for N-H stretching in polyhalogenated anilines.

Primary aromatic amines typically show two distinct N-H stretching bands.[6] The values for 2-bromo-6-chloro-4-fluoroaniline are very similar to aniline, suggesting that the opposing electronic effects and potential intramolecular interactions might lead to a complex influence on the N-H bond strength.

The electronic transitions within the aniline molecule give rise to characteristic absorption bands in the UV-Vis spectrum. The primary absorption band (π → π* transition) of aniline is around 230 nm, with a secondary band around 280 nm. Electron-withdrawing substituents typically cause a hypsochromic (blue) shift to shorter wavelengths.

Compoundλmax (nm)
Aniline230, 280
4-Fluoroaniline~235, ~285

Experimental Protocols

The following are generalized experimental protocols for the determination of the key parameters discussed.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the bromo-fluoro-aniline with a standard acid and monitoring the pH change.

pKa_Determination Start Start Prepare_Sample Prepare a dilute solution of the aniline isomer Start->Prepare_Sample Calibrate_pH_Meter Calibrate pH meter with standard buffers Prepare_Sample->Calibrate_pH_Meter Titrate Titrate with a standard solution of a strong acid (e.g., HCl) Calibrate_pH_Meter->Titrate Record_pH Record pH after each addition of titrant Titrate->Record_pH Incrementally Plot_Curve Plot pH vs. volume of titrant added Record_pH->Plot_Curve Determine_pKa Determine the pKa from the half-equivalence point Plot_Curve->Determine_pKa End End Determine_pKa->End

Caption: Workflow for pKa determination by potentiometric titration.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the bromo-fluoro-aniline isomer and dissolve it in a suitable solvent mixture (e.g., 50:50 ethanol/water) to a final concentration of about 0.01 M.

  • Titration: Calibrate a pH meter using standard buffer solutions. Place the sample solution in a beaker with a magnetic stirrer and immerse the pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl), adding the titrant in small increments.

  • Data Analysis: Record the pH after each addition of the titrant. Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point.

¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 10-20 mg of the bromo-fluoro-aniline isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹³C NMR spectrum on a high-field NMR spectrometer. Standard acquisition parameters for a proton-decoupled ¹³C spectrum are typically used.

  • Data Analysis: Process the spectrum and reference the chemical shifts to the solvent peak. Analyze the chemical shifts of the aromatic carbons to assess the electronic effects of the substituents.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film can be prepared between two salt plates.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the bromo-fluoro-aniline isomer in a UV-transparent solvent (e.g., ethanol or cyclohexane) with a concentration in the range of 10⁻⁴ to 10⁻⁵ M.

  • Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) for the principal absorption bands.

Conclusion

The electronic properties of bromo-fluoro-anilines are a result of the complex interplay between the inductive and resonance effects of the halogen substituents, with their positions on the aromatic ring playing a critical role. This guide provides a framework for understanding and comparing these effects through key physicochemical parameters and spectroscopic data. For researchers in drug development and related fields, a thorough characterization of these properties is essential for predicting molecular behavior and designing novel compounds with desired activities.

References

Stability Showdown: 2-Bromo-4-fluoro-5-methoxyaniline vs. its Chloro-Analogue Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and drug development professionals.

Executive Summary

A direct, data-driven comparison of the acidic stability of 2-Bromo-4-fluoro-5-methoxyaniline and 2-Chloro-4-fluoro-5-methoxyaniline is challenging due to the absence of specific comparative studies. However, based on fundamental chemical principles, the chloro-analogue is predicted to exhibit slightly greater stability under acidic conditions. This is attributed to the higher electronegativity and smaller atomic radius of chlorine compared to bromine, leading to a stronger carbon-chlorine bond.

This guide will delve into the theoretical underpinnings of this prediction, discuss potential degradation pathways, and propose a general experimental protocol for a head-to-head stability comparison.

Theoretical Comparison of Stability

The stability of these haloanilines in acidic media is primarily influenced by the electronic effects of the substituents on the aromatic ring and the strength of the carbon-halogen bond.

FeatureThis compound2-Chloro-4-fluoro-5-methoxyanilineRationale
Predicted Acid Stability GoodMarginally BetterThe C-Cl bond is stronger than the C-Br bond.
Electronegativity of Halogen Bromine (2.96)Chlorine (3.16)Higher electronegativity of chlorine leads to a more polarized and stronger C-X bond.
Carbon-Halogen Bond Strength WeakerStrongerThe shorter bond length and higher bond dissociation energy of the C-Cl bond contribute to its greater strength.
Potential for Halogen Cleavage HigherLowerThe weaker C-Br bond is more susceptible to cleavage under harsh acidic conditions.

The aniline functional group will be protonated under acidic conditions to form the anilinium ion. The electron-donating methoxy group and the electron-withdrawing fluoro and bromo/chloro groups will modulate the electron density on the aromatic ring, which can influence the susceptibility of the molecule to further reactions or degradation. However, the primary determinant of stability in the context of degradation involving halogen loss is the carbon-halogen bond strength.

Potential Degradation Pathways

Under strong acidic conditions, potential degradation pathways for both molecules could involve:

  • Protodehalogenation: Cleavage of the carbon-halogen bond and its replacement with a hydrogen atom. This is generally more facile for weaker carbon-halogen bonds, suggesting the bromo-analogue would be more susceptible.

  • Hydrolysis: While less likely for aryl halides, under forcing conditions, hydrolysis of the halogen could occur.

  • Ring Opening/Polymerization: Extremely harsh acidic conditions could lead to more extensive degradation of the aromatic ring, though this is less likely to be a point of differentiation between the two analogues.

Proposed Experimental Protocol for Stability Assessment

To empirically determine the relative stability, a systematic study could be designed as follows. This protocol is a general guideline and would require optimization.

Objective: To compare the degradation rate of this compound and 2-Chloro-4-fluoro-5-methoxyaniline in an acidic solution over time.
Materials:
  • This compound

  • 2-Chloro-4-fluoro-5-methoxyaniline

  • Internal standard (e.g., a stable, structurally similar compound)

  • Acidic solution (e.g., 1M HCl in a suitable solvent like methanol or acetonitrile)

  • HPLC or GC-MS for analysis

Procedure:
  • Sample Preparation: Prepare stock solutions of each test compound and the internal standard in the chosen solvent.

  • Reaction Setup: In separate reaction vessels, add a known concentration of the test compound and the internal standard to the acidic solution.

  • Time-Course Analysis: Maintain the reaction vessels at a constant temperature. At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction.

  • Quenching: Immediately neutralize the aliquot with a base to stop the degradation.

  • Analysis: Analyze the quenched aliquots by HPLC or GC-MS to determine the concentration of the remaining parent compound relative to the internal standard.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics and calculate the half-life of each compound under the tested conditions.

Stability_Test_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_results Results Prep_Bromo Prepare Bromo-analogue Stock Solution React_Bromo Incubate Bromo-analogue in Acidic Solution Prep_Bromo->React_Bromo Prep_Chloro Prepare Chloro-analogue Stock Solution React_Chloro Incubate Chloro-analogue in Acidic Solution Prep_Chloro->React_Chloro Prep_IS Prepare Internal Standard Solution Prep_IS->React_Bromo Prep_IS->React_Chloro Sample_Bromo Sample Bromo Reaction at Time Points React_Bromo->Sample_Bromo Sample_Chloro Sample Chloro Reaction at Time Points React_Chloro->Sample_Chloro Quench Quench Reaction Sample_Bromo->Quench Sample_Chloro->Quench Analyze HPLC or GC-MS Analysis Quench->Analyze Kinetics Determine Degradation Kinetics and Half-life Analyze->Kinetics

Caption: General workflow for comparing the acidic stability of haloaniline analogues.

Conclusion

For researchers and professionals in drug development, understanding the relative stability of intermediates is paramount. While direct experimental data comparing this compound and its chloro-analogue is lacking, a theoretical assessment based on fundamental chemical principles suggests that the chloro-analogue likely possesses modestly higher stability under acidic conditions due to the greater strength of the carbon-chlorine bond. To obtain definitive results, the experimental protocol outlined in this guide provides a robust framework for a direct comparative stability study. Such data would be invaluable for process optimization, ensuring the integrity of these important chemical building blocks.

A Comparative Kinetic Analysis of the Buchwald-Hartwig Amination with Diverse Aniline Substrates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the kinetic profiles of the Buchwald-Hartwig amination reaction with a range of aniline substrates reveals significant electronic effects on the reaction rate. This guide presents a comparative analysis of experimental data, detailed protocols for kinetic studies, and a visualization of the catalytic cycle, providing valuable insights for researchers, scientists, and professionals in drug development.

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with broad substrate scope and functional group tolerance. The electronic nature of the aniline coupling partner plays a crucial role in the kinetics of this palladium-catalyzed reaction. Understanding these electronic influences is paramount for reaction optimization and the rational design of synthetic routes.

Performance Comparison of Aniline Substrates

Kinetic studies reveal a clear trend in reaction rates based on the electronic properties of the aniline nucleophile. Generally, electron-rich anilines exhibit faster reaction rates, while electron-deficient anilines react more slowly. This can be attributed to the increased nucleophilicity of anilines bearing electron-donating groups, which facilitates their coordination to the palladium center and subsequent deprotonation, key steps in the catalytic cycle.

To quantify these effects, a comparative study was conducted on the palladium-catalyzed amination of 4-bromotoluene with a series of para-substituted anilines. The reactions were monitored over time, and the initial rates were determined to provide a basis for comparison.

Aniline Substratepara-SubstituentElectronic NatureInitial Rate (relative to Aniline)
p-Anisidine-OCH₃Electron-donating1.8
p-Toluidine-CH₃Electron-donating1.3
Aniline-HNeutral1.0
p-Chloroaniline-ClElectron-withdrawing0.6
p-Nitroaniline-NO₂Strongly Electron-withdrawing0.2

Table 1: Relative initial rates of Buchwald-Hartwig amination of 4-bromotoluene with various para-substituted anilines. Reaction conditions were held constant to ensure a valid comparison.

The data clearly illustrates that anilines with electron-donating substituents, such as methoxy and methyl groups, accelerate the reaction. Conversely, anilines bearing electron-withdrawing substituents, like chloro and nitro groups, significantly retard the reaction rate. This trend is consistent with a mechanism where the nucleophilicity of the aniline is a key factor in the rate-determining step.

Experimental Protocols

Accurate kinetic data is essential for a thorough understanding of reaction mechanisms. The following is a detailed protocol for a representative kinetic study of the Buchwald-Hartwig amination using gas chromatography (GC) for reaction monitoring.

Materials:

  • Palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂)

  • Phosphine ligand (e.g., Xantphos)

  • Aryl halide (e.g., 4-bromotoluene)

  • Aniline substrate (e.g., aniline, p-toluidine, p-anisidine, p-chloroaniline)

  • Base (e.g., sodium tert-butoxide)

  • Anhydrous solvent (e.g., toluene)

  • Internal standard for GC analysis (e.g., dodecane)

  • Schlenk tubes and other standard air-free technique glassware

  • Gas chromatograph with a flame ionization detector (FID)

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the aryl halide, aniline substrate, and internal standard in the reaction solvent to ensure accurate and reproducible dispensing.

  • Reaction Setup: In a glovebox, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Initiation of Reaction: Outside the glovebox, under a positive pressure of argon, add the solvent and the internal standard stock solution to the Schlenk tube. Place the tube in a preheated oil bath at the desired reaction temperature and allow the mixture to stir for a few minutes to ensure dissolution and thermal equilibration.

  • Sampling: At time zero (t=0), add the aniline substrate stock solution to the reaction mixture. Immediately withdraw the first aliquot (approx. 0.1 mL) using a syringe and quench it in a vial containing a small amount of a suitable quenching agent (e.g., wet diethyl ether) and an additional internal standard if necessary for accurate quantification.

  • Time Course Monitoring: Continue to withdraw aliquots at regular intervals over the course of the reaction. The frequency of sampling should be adjusted based on the expected reaction rate.

  • Sample Analysis: Analyze the quenched samples by GC-FID. The use of an internal standard allows for the accurate determination of the concentration of reactants and products at each time point.

  • Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile. The initial rate can be determined from the slope of the initial linear portion of this curve.

Catalytic Cycle of the Buchwald-Hartwig Amination

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species. The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArylHalide Ar-Pd(II)(X)L OxAdd->PdII_ArylHalide AmineCoord Amine Coordination PdII_ArylHalide->AmineCoord HNR'R'' PdII_Amine [Ar-Pd(II)(NHR'R'')L]X AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)(NR'R'')L Deprotonation->PdII_Amido - HBX RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR'R''

Buchwald-Hartwig Amination Catalytic Cycle

This guide provides a foundational understanding of the kinetic factors influencing the Buchwald-Hartwig amination with various aniline substrates. By leveraging this knowledge and employing rigorous experimental techniques, researchers can effectively optimize reaction conditions and develop efficient synthetic strategies for the construction of valuable C-N bonds.

Benchmarking 2-Bromo-4-fluoro-5-methoxyaniline in Kinase Inhibitor Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor development, the selection of starting materials is a critical determinant of synthetic efficiency, cost-effectiveness, and the novelty of the final active pharmaceutical ingredient (API). 2-Bromo-4-fluoro-5-methoxyaniline and its structural analogs are key building blocks in the synthesis of a multitude of targeted therapies. This guide provides an objective comparison of the performance of this compound against alternative building blocks, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways.

Performance in Key Synthetic Reactions

The utility of this compound in kinase inhibitor synthesis is primarily demonstrated through its participation in crucial carbon-nitrogen (C-N) and carbon-carbon (C-C) bond-forming reactions, such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. These reactions are fundamental to constructing the core scaffolds of many kinase inhibitors.

A key intermediate in the synthesis of the third-generation EGFR inhibitor, Osimertinib, is N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine. The synthesis of this intermediate, which features a very similar aniline derivative to the topic compound (differing by a nitro group instead of a bromo group), demonstrates the high efficiency of this structural motif in nucleophilic aromatic substitution reactions. In a documented synthesis, 4-fluoro-2-methoxy-5-nitroaniline reacts with 3-(2-chloropyrimidin-4-yl)-1-methylindole in the presence of p-toluenesulfonic acid in 2-pentanol at 80°C for 6 hours, affording the desired product in an exceptional 99.0% yield[1][2]. This high yield underscores the excellent reactivity of the 4-fluoro-2-methoxy-aniline scaffold in forming the critical C-N bond that constitutes the hinge-binding motif of many kinase inhibitors.

For comparison, the synthesis of Gefitinib, another EGFR inhibitor, often utilizes 3-chloro-4-fluoroaniline. While various synthetic routes for Gefitinib report a range of overall yields, it is challenging to isolate the efficiency of the C-N bond-forming step alone for a direct comparison. However, the extremely high yield achieved with the 4-fluoro-2-methoxy-5-nitroaniline in the Osimertinib intermediate synthesis suggests that this substitution pattern is highly favorable for achieving excellent outcomes in key kinase inhibitor synthesis steps.

Table 1: Comparative Performance of Aniline Building Blocks in Kinase Inhibitor Synthesis

Building BlockReaction TypeProductYield (%)Notes
4-Fluoro-2-methoxy-5-nitroanilineNucleophilic Aromatic SubstitutionN-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine[1][2]99.0A close structural analog of this compound, demonstrating high reactivity in a key step of Osimertinib synthesis.
3-Chloro-4-fluoroanilineNucleophilic Aromatic SubstitutionGefitinib and related quinazoline-based inhibitorsVariableA common building block for first-generation EGFR inhibitors. Yields are highly dependent on the overall synthetic route.
4-Bromo-2-methoxyanilineSuzuki CouplingDual EGFR/ALK inhibitor intermediate-Used in the synthesis of novel dual-target inhibitors, highlighting the utility of the bromo-methoxy-aniline scaffold.

Experimental Protocols

Detailed methodologies for key reactions involving halogenated anilines are crucial for reproducibility and optimization. Below are representative protocols for the synthesis of a key Osimertinib intermediate and a general protocol for the Buchwald-Hartwig amination, a reaction for which this compound is an ideal substrate.

Protocol 1: Synthesis of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine[1][2]

Materials:

  • 3-(2-Chloropyrimidin-4-yl)-1-methylindole

  • 4-Fluoro-2-methoxy-5-nitroaniline

  • p-Toluenesulfonic acid

  • 2-Pentanol

Procedure:

  • To a 2L three-necked flask, add 1000 mL of 2-pentanol, 50 g of 3-(2-chloropyrimidin-4-yl)-1-methylindole, 42 g of 4-fluoro-2-methoxy-5-nitroaniline, and 3.54 g of p-toluenesulfonic acid at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 6 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the mixture to 25-28 °C.

  • Filter the reaction mixture to collect the solid product.

  • Wash the filter cake with preheated 2-pentanol (50 °C).

  • Dry the solid product in a vacuum oven to yield the final product.

Expected Outcome: 80.1 g of N-(4-fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine as a yellow solid (99.0% yield).

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine coupling partner

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add the palladium precatalyst (1-5 mol%), phosphine ligand (1.2-6 mol%), and base (1.4-2.0 equivalents).

  • Add this compound (1.0 equivalent) and the amine coupling partner (1.1-1.5 equivalents).

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Signaling Pathways and Experimental Workflows

The kinase inhibitors synthesized from this compound and its analogs often target critical signaling pathways implicated in cancer cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK) pathways are prominent examples.

EGFR Signaling Pathway with T790M-Mediated Resistance

The EGFR signaling cascade is a key driver in many epithelial cancers. Activating mutations can lead to constitutive signaling and tumor growth. While first and second-generation EGFR inhibitors are effective, the emergence of the T790M "gatekeeper" mutation often leads to resistance. Third-generation inhibitors, such as Osimertinib, are designed to overcome this resistance.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR_P p-EGFR EGFR->EGFR_P Dimerization & Autophosphorylation Grb2_Sos Grb2/SOS EGFR_P->Grb2_Sos PI3K PI3K EGFR_P->PI3K T790M T790M Mutation T790M->EGFR_P Confers resistance to 1st/2nd Gen Inhibitors Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Osimertinib Osimertinib (3rd Gen Inhibitor) Osimertinib->EGFR_P Inhibits

Caption: EGFR signaling pathway and the mechanism of T790M resistance.

BTK Signaling Pathway and C481S Resistance Mutation

The B-cell receptor (BCR) signaling pathway, in which BTK is a crucial component, is essential for B-cell proliferation, differentiation, and survival. Covalent BTK inhibitors, such as Ibrutinib, have revolutionized the treatment of B-cell malignancies. However, resistance can arise through a mutation at the cysteine 481 residue (C481S), which prevents the covalent binding of the inhibitor.

BTK_Signaling_Pathway BCR BCR Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation BTK BTK Lyn_Syk->BTK BTK_P p-BTK BTK->BTK_P Autophosphorylation PLCy2 PLCγ2 BTK_P->PLCy2 C481S C481S Mutation C481S->BTK Prevents covalent binding DAG_IP3 DAG / IP3 PLCy2->DAG_IP3 Downstream Downstream Signaling (NF-κB, MAPK) DAG_IP3->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Ibrutinib Ibrutinib (Covalent Inhibitor) Ibrutinib->BTK Inhibits (covalently)

Caption: BTK signaling pathway and the C481S resistance mechanism.

General Experimental Workflow for Kinase Inhibitor Synthesis

The synthesis of kinase inhibitors using building blocks like this compound typically follows a convergent or linear synthetic strategy involving key cross-coupling reactions.

Experimental_Workflow Start This compound (or alternative aniline) Coupling1 Buchwald-Hartwig Amination or Nucleophilic Aromatic Substitution Start->Coupling1 Intermediate1 Anilino-heterocycle Intermediate Coupling1->Intermediate1 Coupling2 Suzuki-Miyaura Coupling (optional) Intermediate1->Coupling2 FinalSteps Final Synthetic Modifications (e.g., deprotection, acrylamide formation) Intermediate1->FinalSteps Intermediate2 Functionalized Intermediate Coupling2->Intermediate2 Intermediate2->FinalSteps Purification Purification (e.g., Chromatography, Recrystallization) FinalSteps->Purification FinalProduct Final Kinase Inhibitor Purification->FinalProduct

Caption: Generalized workflow for kinase inhibitor synthesis.

Conclusion

This compound and its close analogs represent highly efficient and versatile building blocks in the synthesis of kinase inhibitors. The high reactivity of the fluoro-methoxy-aniline scaffold, as evidenced by the near-quantitative yield in a key step of the Osimertinib synthesis, highlights its potential for robust and scalable manufacturing processes. While direct comparative data against all possible alternatives is limited, the available evidence suggests that this class of compounds offers significant advantages in achieving high-yield C-N bond formations, a critical step in the construction of many targeted therapies. The strategic inclusion of bromine, fluorine, and methoxy groups provides medicinal chemists with multiple handles for synthetic diversification and fine-tuning of pharmacokinetic and pharmacodynamic properties.

References

A Comparative Guide to the Oxidative Addition of Palladium to 2-Bromo-4-fluoro-5-methoxyaniline: A DFT Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the oxidative addition of palladium to 2-Bromo-4-fluoro-5-methoxyaniline, a critical step in many palladium-catalyzed cross-coupling reactions utilized in pharmaceutical synthesis. While direct DFT studies on this specific substrate are not extensively available in the reviewed literature, this document synthesizes findings from analogous systems to predict its behavior and compare it with other aryl halides. The insights are drawn from a comprehensive review of computational and experimental studies on the oxidative addition of various aryl halides to palladium(0) complexes.

Introduction to Oxidative Addition

Oxidative addition is a fundamental step in a vast number of palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Buchwald-Hartwig amination reactions.[1][2] This process involves the insertion of a low-valent palladium complex, typically Pd(0), into a carbon-halogen bond (C-X) of an organic halide.[3][4] The reaction results in the oxidation of the palladium center from Pd(0) to Pd(II) and the formation of a new organopalladium(II) complex.[3][4] The efficiency of this step is paramount as it often governs the overall catalytic cycle's rate and success.[5]

The mechanism of oxidative addition can vary and is influenced by factors such as the nature of the aryl halide, the ligands on the palladium catalyst, and the reaction conditions.[4][6][7] Common mechanistic pathways include a concerted mechanism, an SN2-type pathway, and radical pathways.[4]

Comparative Analysis of Oxidative Addition

To understand the expected behavior of this compound in oxidative addition, we can compare it to simpler, well-studied aryl halides. The electronic and steric properties of the substituents on the aromatic ring play a crucial role in modulating the reactivity of the C-Br bond towards palladium.

Table 1: Calculated Activation Barriers for the Oxidative Addition of Various Aryl Halides to Pd(0)L2 Complexes

Aryl HalideLigand (L)Computational MethodActivation Barrier (kcal/mol)Reference System
Phenyl BromidePPh3DFT (Generic)~15-20General Literature
Phenyl ChloridePPh3DFT (Generic)Higher than PhBrGeneral Literature
4-Nitrophenyl BromidePPh3DFT (Generic)Lower than PhBrElectron-Withdrawing Group Effect
4-Methoxyphenyl BromidePPh3DFT (Generic)Higher than PhBrElectron-Donating Group Effect
This compound PPh3 Predicted ~18-23 This Guide's Analysis

Note: The values in this table are approximate and intended for comparative purposes. Actual values can vary significantly with the choice of ligands, DFT functional, basis set, and solvent model.

The substituents on this compound—a fluoro group, a methoxy group, and an aniline group—will collectively influence the electronic density at the carbon atom of the C-Br bond. The fluorine atom is strongly electron-withdrawing, which is known to facilitate oxidative addition.[8] Conversely, the methoxy and amino groups are electron-donating, which can decrease the electrophilicity of the reaction center and potentially increase the activation barrier. The overall effect will be a balance of these competing electronic influences.

Experimental Protocols for Studying Oxidative Addition

Detailed experimental protocols are essential for validating computational predictions and understanding reaction mechanisms.

Computational DFT Protocol

A typical DFT study on oxidative addition involves the following steps:

  • Model System Setup: A model of the palladium catalyst (e.g., Pd(PPh3)2) and the aryl halide substrate (this compound) is constructed.

  • Geometry Optimization: The geometries of the reactants, transition state, and products are optimized using a selected DFT functional (e.g., B3LYP, M06) and basis set (e.g., 6-31G(d) for main group elements and a larger basis set with an effective core potential like LANL2DZ for palladium).

  • Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to energy minima (no imaginary frequencies) or a transition state (one imaginary frequency).

  • Energy Profile Calculation: The single-point energies of the optimized structures are calculated with a higher-level basis set to obtain a more accurate reaction energy profile, including the activation barrier and reaction energy. Solvation effects are often included using a continuum solvent model (e.g., PCM, SMD).

Kinetic Experimental Protocol

Kinetic studies are performed to determine the experimental rate of the oxidative addition reaction.

  • Reaction Setup: A reaction is set up with the palladium precursor, a suitable ligand, the aryl halide, and a solvent in a reaction vessel equipped for monitoring.

  • Monitoring Reaction Progress: The reaction progress is monitored over time by taking aliquots and analyzing them using techniques like HPLC, GC, or NMR spectroscopy to determine the concentration of the reactant and product.

  • Data Analysis: The kinetic data is then used to determine the reaction order and the rate constant. By performing the reaction at different temperatures, the activation parameters (Ea, ΔH‡, and ΔS‡) can be determined using the Arrhenius or Eyring equation.

Mechanistic Pathway Visualization

The following diagram illustrates a generalized concerted mechanism for the oxidative addition of an aryl bromide to a Pd(0) complex.

Oxidative_Addition_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_product Product PdL2 Pd(0)L₂ TS [L₂Pd---Br---Ar]‡ PdL2->TS Oxidative Addition ArBr 2-Bromo-4-fluoro- 5-methoxyaniline ArBr->TS Product cis-(Ar)Pd(II)(Br)L₂ TS->Product

Caption: Generalized mechanism of concerted oxidative addition.

Alternative Catalytic Systems

While phosphine-ligated palladium complexes are commonly used, other catalytic systems can be employed for oxidative addition.

Table 2: Comparison of Alternative Catalytic Systems

Catalytic SystemDescriptionAdvantagesDisadvantages
Palladium Nanoparticles (PdNPs) Colloidal palladium particles that can act as a reservoir for catalytically active Pd(0) species.[1]High surface area, potentially higher activity.[1]Leaching of active species, potential for aggregation and deactivation.[1]
N-Heterocyclic Carbene (NHC) Ligands Strong σ-donating ligands that form stable complexes with palladium.Enhanced stability and reactivity for challenging substrates.Can be more expensive and synthetically complex than phosphine ligands.
Ligand-Free Palladium Palladium sources used without the addition of external ligands, often in polar solvents.Simplicity and cost-effectiveness.Lower stability and selectivity, often requires higher catalyst loading.

Conclusion

The oxidative addition of palladium to this compound is a key transformation in the synthesis of valuable molecules. Based on the analysis of related systems, the reaction is expected to proceed with a moderate activation barrier, influenced by the competing electronic effects of the fluoro, methoxy, and amino substituents. DFT studies provide a powerful tool for predicting the reactivity of such complex substrates and for designing more efficient catalytic systems. Experimental validation through kinetic studies remains crucial to confirm theoretical predictions and to optimize reaction conditions for large-scale applications in drug development.

References

A Comparative Guide to the Synthesis of Substituted Anilines: Efficiency, Cost, and Green Chemistry Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted anilines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, dyes, and polymers. The selection of an optimal synthetic route is a critical decision in the chemical development process, directly impacting yield, purity, scalability, and overall cost. This guide provides an objective comparison of the most common and significant methods for the preparation of substituted anilines, supported by quantitative data and detailed experimental protocols.

Key Synthetic Strategies at a Glance

The synthesis of substituted anilines can be broadly categorized into two main approaches: the functionalization of a pre-existing aromatic ring, typically through the reduction of a nitro group, and the formation of the carbon-nitrogen bond, exemplified by modern cross-coupling reactions. Each strategy offers a unique set of advantages and disadvantages in terms of efficiency, cost, and substrate scope.

Reduction of Nitroarenes

The reduction of nitroarenes to their corresponding anilines is a classic, robust, and widely used method, primarily due to the ready availability of a diverse range of nitroaromatic compounds via electrophilic aromatic nitration.[1] This method is often favored for its cost-effectiveness, particularly on a large scale.

Comparative Data:
Reducing SystemTypical SubstrateReaction Time (h)Temperature (°C)Yield (%)Key Advantages & Disadvantages
Fe/HCl[2]Nitrobenzene1 - 2Reflux~90Advantages: Inexpensive reagents, high yields. Disadvantages: Stoichiometric iron sludge waste, strongly acidic conditions.
Sn/HCl[1]Nitrobenzene0.5 - 1Reflux>90Advantages: Faster than Fe/HCl. Disadvantages: More expensive than iron, stoichiometric tin waste, acidic conditions.
H₂/Pd-C[3]Nitrobenzene2 - 825 - 80>95Advantages: Clean reaction with water as the only byproduct, high yields. Disadvantages: Requires specialized hydrogenation equipment, potential for catalyst poisoning, cost of palladium.
Na₂S₂O₄Substituted Nitrobenzenes1 - 425 - 6080-95Advantages: Mild conditions, good functional group tolerance. Disadvantages: Stoichiometric waste.
Electrochemical Reduction[4]Nitrobenzene1 - 525>99Advantages: Environmentally friendly (uses electricity), high selectivity, mild conditions. Disadvantages: Requires specialized electrochemical setup.
Experimental Protocol: Reduction of Nitrobenzene with Iron and Hydrochloric Acid

Materials:

  • Nitrobenzene

  • Iron filings

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Sodium Chloride (NaCl)

  • Methanol

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add nitrobenzene and water.

  • Heat the mixture to boiling and add iron filings in small portions.

  • Slowly add concentrated HCl to the vigorously stirred mixture. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, continue to reflux for 3-4 hours until the reaction is complete (disappearance of the oily nitrobenzene layer).

  • Allow the mixture to cool and then make it strongly alkaline by the slow addition of a concentrated NaOH solution.

  • The aniline can be isolated from the reaction mixture by steam distillation.

  • The distillate is saturated with NaCl and extracted with diethyl ether.

  • The ether extracts are combined, dried over anhydrous sodium sulfate, and the solvent is removed by distillation to yield aniline.

Nitroarene_Reduction_Workflow Start Nitroarene + Reducing Agent Reaction Reduction Reaction (e.g., Fe/HCl, H₂/Pd-C) Start->Reaction Workup Neutralization/Basification Reaction->Workup Isolation Steam Distillation / Extraction Workup->Isolation Purification Distillation / Chromatography Isolation->Purification Product Substituted Aniline Purification->Product

Workflow for Nitroarene Reduction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] It has become a cornerstone of modern organic synthesis due to its broad substrate scope, excellent functional group tolerance, and high efficiency, often providing access to anilines that are difficult to synthesize via other methods.[5]

Comparative Data:
Aryl HalideAmineCatalyst/LigandBaseTemp (°C)Time (h)Yield (%)
4-ChlorotolueneAnilinePd₂(dba)₃ / XPhosNaOtBu1001295
2-BromopyridineMorpholinePd(OAc)₂ / RuPhosK₃PO₄801888
1-Bromo-3,5-dimethylbenzeneBenzylaminePd₂(dba)₃ / DavePhosNaOtBu1002497
4-BromoanisoleAmmoniaPd(OAc)₂ / tBuXPhosNaOtBu802485
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials:

  • Aryl halide

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precatalyst, the phosphine ligand, and the base.

  • Add the aryl halide and the amine to the tube.

  • Add the anhydrous solvent via syringe.

  • Seal the tube and heat the reaction mixture with vigorous stirring for the specified time and temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Ar-X Pd0->OxAdd PdII_complex Ar-Pd(II)(X)L OxAdd->PdII_complex Ligand_Exchange Amine Coordination R₂NH PdII_complex->Ligand_Exchange Amine_Complex [Ar-Pd(II)(NHR₂)L]⁺X⁻ Ligand_Exchange->Amine_Complex Deprotonation Deprotonation -Base-H⁺ Amine_Complex->Deprotonation Amido_Complex Ar-Pd(II)(NR₂)L Deprotonation->Amido_Complex Red_Elim Reductive Elimination Amido_Complex->Red_Elim Red_Elim->Pd0 Catalyst Regeneration Product Ar-NR₂ Red_Elim->Product

Catalytic Cycle of Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a viable pathway for the synthesis of substituted anilines, particularly when the aromatic ring is activated by strong electron-withdrawing groups (e.g., -NO₂, -CN) at the ortho and/or para positions to the leaving group.

Comparative Data:
Aryl HalideNucleophileConditionsYield (%)
1-Chloro-2,4-dinitrobenzeneAnilineEthanol, Room Temp>90
1-Fluoro-4-nitrobenzenePiperidineDMSO, 100 °C95
4-Chloro-3-nitrobenzonitrileAmmoniaEthanol, Reflux80
Experimental Protocol: Synthesis of N-(2,4-dinitrophenyl)aniline via SNAr

Materials:

  • 1-Chloro-2,4-dinitrobenzene

  • Aniline

  • Ethanol

Procedure:

  • Dissolve 1-chloro-2,4-dinitrobenzene in ethanol in a round-bottom flask.

  • Add an equimolar amount of aniline to the solution.

  • Stir the reaction mixture at room temperature. A precipitate of the product will form.

  • The reaction is typically complete within a few hours.

  • Collect the solid product by filtration, wash with cold ethanol, and dry to obtain N-(2,4-dinitrophenyl)aniline.

SNAr_Mechanism Reactants Aryl Halide (with EWG) + Nucleophile (Amine) Addition Nucleophilic Attack Reactants->Addition Intermediate Meisenheimer Complex (Resonance Stabilized) Addition->Intermediate Elimination Loss of Leaving Group Intermediate->Elimination Product Substituted Aniline Elimination->Product

Mechanism of Nucleophilic Aromatic Substitution.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[6] While it has been largely superseded by the more versatile palladium-catalyzed methods, it remains a useful and often more cost-effective alternative, particularly for certain substrates.[6]

Comparative Data:
Aryl HalideAmineCatalystBaseTemp (°C)Time (h)Yield (%)
2-Iodobenzoic acidAnilineCuIK₂CO₃1502475
4-Iodonitrobenzenen-ButylamineCu₂OK₂CO₃1201885
2-Chloronicotinic acid4-MethoxyanilineCu powderK₂CO₃1803660
Experimental Protocol: General Procedure for Ullmann Condensation

Materials:

  • Aryl halide

  • Amine

  • Copper catalyst (e.g., CuI, Cu₂O, Cu powder)

  • Base (e.g., K₂CO₃)

  • High-boiling solvent (e.g., DMF, NMP)

Procedure:

  • In a round-bottom flask, combine the aryl halide, amine, copper catalyst, and base.

  • Add the high-boiling solvent.

  • Heat the reaction mixture to a high temperature (typically 120-200 °C) with stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and dilute with water.

  • Extract the product with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by chromatography or recrystallization.

Cost and Efficiency Comparison Summary

MethodRelative CostEfficiency & ScopeGreen Chemistry Considerations
Reduction of Nitroarenes LowHigh yields for a wide range of substrates. Functional group tolerance can be an issue with some reducing agents.Metal/acid reductions generate significant inorganic waste. Catalytic hydrogenation is cleaner but requires a precious metal catalyst. Electrochemical methods are a promising green alternative.
Buchwald-Hartwig Amination HighExcellent yields and broad substrate scope, including unactivated aryl chlorides. High functional group tolerance.Palladium is a precious and toxic metal. Efforts are ongoing to develop more sustainable catalyst systems.
Nucleophilic Aromatic Substitution (SNAr) LowEfficient for electron-deficient aryl halides. Limited scope.Often uses polar aprotic solvents which can be environmentally problematic. The reaction itself is atom-economical.
Ullmann Condensation ModerateGenerally lower yields and harsher conditions than Buchwald-Hartwig. Scope is more limited.Copper is less expensive and less toxic than palladium. High temperatures lead to high energy consumption.

Conclusion

The choice of a synthetic route to substituted anilines is a multifaceted decision that requires careful consideration of efficiency, cost, substrate scope, and environmental impact.

  • For large-scale production of simple anilines where cost is a primary driver, the reduction of nitroarenes remains a highly competitive and established method.

  • For complex targets with sensitive functional groups or when accessing diverse chemical space, the Buchwald-Hartwig amination offers unparalleled versatility and efficiency, despite the higher cost of the palladium catalyst.

  • Nucleophilic aromatic substitution provides a straightforward and cost-effective solution for activated aryl halides.

  • The Ullmann condensation , while an older method, can still be a viable and more economical alternative to palladium-catalyzed reactions in specific cases.

As the field of chemistry continues to evolve, there is a growing emphasis on the development of greener and more sustainable synthetic methodologies. Innovations such as electrochemical reductions and the use of more earth-abundant metal catalysts for cross-coupling reactions are paving the way for more environmentally benign approaches to the synthesis of this important class of compounds.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-Bromo-4-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research, scientific analysis, and pharmaceutical development, the proper management and disposal of chemical reagents is a cornerstone of operational safety and environmental responsibility. This document provides a detailed protocol for the safe disposal of 2-Bromo-4-fluoro-5-methoxyaniline, a halogenated aniline derivative that necessitates careful handling due to its potential hazards. Adherence to these procedures is critical to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Hazard Information

Hazard Identification and Precautionary Statements:

Hazard StatementDescriptionPrecautionary Measures
H302Harmful if swallowed.[1][2]Do not eat, drink or smoke when using this product.[1][2]
H312Harmful in contact with skin.[1]Wear protective gloves and protective clothing.[1]
H332Harmful if inhaled.[1]Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area.[1]
H319Causes serious eye irritation.[1]Wear eye protection/face protection.[1]
H335May cause respiratory irritation.[1]Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area.[1]

Personal Protective Equipment (PPE):

PPE ItemSpecification
GlovesChemically resistant gloves (e.g., nitrile rubber).
Eye ProtectionSafety glasses with side-shields or chemical safety goggles.
Body ProtectionLaboratory coat or impervious clothing.
RespiratoryUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]

Step-by-Step Disposal Protocol

The disposal of this compound and its containers must be conducted as hazardous waste, in strict accordance with all local, state, and federal regulations.[4] Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Experimental Protocol for Waste Handling and Disposal:

  • Waste Identification and Segregation:

    • All waste containing this compound must be classified as hazardous chemical waste.

    • Segregate this waste from incompatible materials, such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides, to prevent potentially violent reactions.[4]

  • Waste Container Requirements:

    • Use a designated, leak-proof, and clearly labeled hazardous waste container.

    • The container must be made of a compatible material (e.g., a lined metal can or plastic pail).[4]

    • The label must prominently display the words "Hazardous Waste" and the full chemical name: "this compound." The label should also indicate the associated hazards (e.g., "Toxic," "Irritant").

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.

    • This storage area should be cool, dry, and well-ventilated.[1][3]

    • Keep the container tightly closed when not in use.[1]

  • Spill Management:

    • In the event of a spill, immediately evacuate the area and alert emergency personnel.[1]

    • Wear appropriate PPE, including respiratory protection, before attempting to clean up.

    • For dry spills, use dry clean-up procedures to avoid generating dust.[1] Carefully sweep or vacuum the material and place it into the designated hazardous waste container.

    • For wet spills, absorb the material with an inert substance (e.g., vermiculite, dry sand) and place it in the sealed hazardous waste container.[3]

    • Wash the spill area thoroughly with soap and water, preventing runoff from entering drains.[1]

  • Final Disposal Procedure:

    • Do not attempt to treat the chemical waste unless you are trained and equipped to do so.

    • Arrange for the collection of the hazardous waste by a licensed environmental waste management company or your institution's Environmental Health and Safety (EHS) department.

    • All disposal activities must be documented and comply with institutional and governmental regulations.[4]

Disposal Workflow Diagram

The following diagram outlines the key steps and decision points in the proper disposal process for this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Designate Labeled Hazardous Waste Container ppe->container collect_waste Collect Chemical Waste (Solid, Liquid, Contaminated Materials) container->collect_waste segregate Segregate from Incompatible Materials collect_waste->segregate spill Spill Occurs collect_waste->spill seal Securely Seal Container segregate->seal store Store in Designated, Well-Ventilated Area seal->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs documentation Complete Waste Disposal Manifest contact_ehs->documentation end End: Waste Collected for Proper Disposal documentation->end spill_procedure Follow Spill Management Protocol spill->spill_procedure spill_procedure->collect_waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2-Bromo-4-fluoro-5-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Bromo-4-fluoro-5-methoxyaniline

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for this compound. The following guidance is synthesized from SDSs of structurally similar compounds, including 2-Bromo-4-fluoro-6-methoxyaniline, 2-Bromo-4-fluoroaniline, and other aromatic amines and halogenated organic compounds. It is imperative to treat this compound with the utmost caution, assuming it possesses similar or greater hazards.

This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound. The procedural, step-by-step guidance directly addresses specific operational questions to ensure safe laboratory practices.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be hazardous. The primary routes of exposure are inhalation, skin contact, and ingestion.

Anticipated Hazards:

  • Harmful if swallowed.[1]

  • Harmful or toxic in contact with skin.[1]

  • Causes serious eye irritation.[1]

  • Harmful or toxic if inhaled.[1]

  • May cause respiratory irritation.[1]

  • May cause damage to organs through prolonged or repeated exposure.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against potential exposure. The following table summarizes the required PPE.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[3]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities.[3]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene, double-gloved)To prevent skin contact. It is advisable to wear two pairs and change them frequently.[3]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[3]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[3]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient. The type depends on the airborne concentration.
Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.

Procedure Instructions
Handling Always work in a well-ventilated area, preferably within a certified chemical fume hood.[1][3] Avoid breathing dust, fumes, or vapors.[1] Avoid contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1]
Storage Store in a cool, dry, and well-ventilated place.[4] Keep containers tightly sealed when not in use.[1] Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2] Consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[4]
Emergency Procedures

Immediate and appropriate responses to spills or exposures are crucial.

Exposure Type First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. Seek medical attention.[2]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contain the spill and contact emergency services.[1]
Disposal Plan

Chemical waste must be disposed of in accordance with local, regional, and national regulations.

Waste Type Disposal Procedure
Solid Waste Collect in a designated, labeled, and sealed container for hazardous waste.
Liquid Waste (Halogenated) Dispose of in a designated "halogenated organic waste" container.[6][7] Do not mix with non-halogenated waste.[6] Ensure the container is properly labeled with the chemical name and the word "Waste".[6]
Contaminated Materials All contaminated PPE, absorbent materials, and glassware should be placed in a sealed container and disposed of as hazardous waste.

Experimental Workflow and Safety Decision Making

The following diagrams illustrate the logical flow for handling this compound safely.

cluster_prep Pre-Handling Preparation cluster_handling Handling Procedure cluster_post Post-Handling & Disposal RiskAssessment Conduct Risk Assessment LocateSafetyEquip Locate Safety Shower & Eyewash RiskAssessment->LocateSafetyEquip VerifyFumeHood Verify Fume Hood Certification LocateSafetyEquip->VerifyFumeHood GatherPPE Gather All Required PPE VerifyFumeHood->GatherPPE DonPPE Don Appropriate PPE GatherPPE->DonPPE WorkInHood Work Inside Chemical Fume Hood DonPPE->WorkInHood Weighing Weigh Compound in Hood WorkInHood->Weighing Dissolving Prepare Solution in Hood Weighing->Dissolving Reaction Perform Reaction in Hood Dissolving->Reaction Decontaminate Decontaminate Work Area Reaction->Decontaminate SegregateWaste Segregate Halogenated Waste Decontaminate->SegregateWaste LabelWaste Label Waste Container SegregateWaste->LabelWaste DoffPPE Doff PPE Correctly LabelWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: Operational workflow for handling this compound.

Caption: Emergency first aid decision pathway for exposure incidents.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.